molecular formula C5H14NO4P B1220837 Phosphorylcholine CAS No. 645-84-1

Phosphorylcholine

Numéro de catalogue: B1220837
Numéro CAS: 645-84-1
Poids moléculaire: 183.14 g/mol
Clé InChI: YHHSONZFOIEMCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Phosphorylcholine (PCho), also known as phosphocholine, is a small, zwitterionic molecule composed of a choline group linked to a phosphate group . It is a fundamental metabolic precursor and polar head group in the biosynthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes and a critical component of pulmonary surfactant . The incorporation of choline into phosphatidylcholine is primarily regulated by the Kennedy pathway, where the rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) . Beyond its central role in membrane structure, this compound is an important immunomodulatory determinant . It is expressed on the surface of a wide range of prokaryotic and eukaryotic pathogens, including respiratory bacteria and filarial nematodes, where it can modulate the host immune response to facilitate survival . Studies show that this compound can exhibit a surprising range of immunomodulatory properties, such as inhibiting antigen receptor-stimulated proliferation of B and T lymphocytes and influencing dendritic cell maturation to direct T-helper 2 (TH-2) cell responses . This molecule also serves as a cornerstone for biomimetic materials science. The synthetic polymer poly(2-methacryloyloxyethyl this compound) (PMPC), which mimics the this compound group, is renowned for its high biocompatibility and ability to prevent protein adsorption and cell adhesion . This has led to its successful application as a non-thrombogenic coating for drug-eluting stents and various other medical devices . In cancer research, elevated levels of this compound have been detected in many cancer types compared to normal tissue, making it a metabolite of interest in oncology studies . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care and refer to the material safety data sheet for proper storage and handling procedures. Storage recommendations include freezing at -15°C or below and minimizing light exposure to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(trimethylazaniumyl)ethyl hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSONZFOIEMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983064
Record name 2-(Trimethylazaniumyl)ethyl hydrogen phosphate
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Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-84-1
Record name Cholinephosphoric acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorylcholine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trimethylazaniumyl)ethyl hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHORYLCHOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of Membrane Biology: A Technical Chronicle of Phosphorylcholine's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of biochemistry reveals the meticulous and groundbreaking journey of scientists in the 19th and early 20th centuries who first identified phosphorylcholine as a fundamental component of cell membranes. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, chronicles the discovery of lecithin (B1663433) and sphingomyelin (B164518), details the pioneering experimental protocols, and presents the nascent understanding of this compound's role in cellular signaling.

The story of this compound's discovery is a testament to the incremental nature of scientific progress, beginning with the simple observation of phosphorus in brain lipids and culminating in the complex understanding of its role in membrane structure and cell signaling.

The First Glimmer: Phosphorus in the Brain

The journey begins in the early 19th century with the work of French chemist Louis-Nicolas Vauquelin. In 1812, he was the first to identify the presence of phosphorus in the fatty matter of the brain, a finding that puzzled chemists of his time. This discovery laid the groundwork for future investigations into the chemical nature of these "phosphorized fats."

Gobley and the Christening of "Lecithin"

It was not until 1846 that another French chemist, Théodore Gobley, made a pivotal breakthrough. While studying the composition of egg yolk, he isolated a viscous, orange-colored substance that he named "lécithine," derived from the Greek word "lekithos" for egg yolk.[1] Gobley's initial work, published in his paper "Recherches chimiques sur le jaune d'œuf," marked the first isolation of what we now know as phosphatidylcholine.[2] He later demonstrated the presence of lecithin in a variety of biological materials, including venous blood, human lungs, bile, and the brains of humans, sheep, and chickens.[1] By 1874, Gobley had established the complete chemical formula of phosphatidylcholine.[1]

Thudichum's Monumental Contribution to Brain Chemistry

The latter half of the 19th century was dominated by the exhaustive work of Johann Ludwig Wilhelm Thudichum, a German-born physician and chemist working in London. In his seminal 1884 publication, "A Treatise on the Chemical Constitution of the Brain," Thudichum systematically detailed his extensive research on the chemical components of the brain.[2][3] He not only refined the understanding of lecithin but also discovered and named a host of other brain lipids, including sphingomyelin, another crucial this compound-containing lipid.[2] Thudichum's meticulous work laid the foundation for modern neurochemistry. He was the first to isolate and name sphingomyelin from brain tissue in the 1880s.[4]

Early Experimental Protocols: A Glimpse into 19th-Century Chemistry

The experimental techniques of the 19th and early 20th centuries, while rudimentary by modern standards, were ingeniously applied to isolate and characterize these novel lipids.

Gobley's Lecithin Isolation from Egg Yolk (1846)

Gobley's method for isolating lecithin from egg yolk, as described in his 1846 publication, involved a series of extractions with organic solvents. While the exact ratios and durations are not always precisely documented in a modern format, the general procedure can be reconstructed as follows:

  • Dehydration: The egg yolk was first dehydrated to remove water.

  • Ether Extraction: The dried yolk was then treated with boiling ether to extract the fatty substances.

  • Alcohol Extraction: The ether-insoluble portion was subsequently extracted with hot alcohol.

  • Precipitation: Upon cooling, the alcoholic extract would precipitate a mixture of substances, including lecithin.

  • Purification: Further purification involved repeated dissolutions in alcohol and precipitation to separate lecithin from other components.

Gobley_Lecithin_Isolation cluster_extraction Extraction cluster_purification Purification Egg Yolk Egg Yolk Dehydrated Yolk Dehydrated Yolk Egg Yolk->Dehydrated Yolk Dehydration Ether Extract (Fats) Ether Extract (Fats) Dehydrated Yolk->Ether Extract (Fats) Boiling Ether Ether Insoluble Residue Ether Insoluble Residue Dehydrated Yolk->Ether Insoluble Residue Alcoholic Extract Alcoholic Extract Ether Insoluble Residue->Alcoholic Extract Hot Alcohol Crude Lecithin Precipitate Crude Lecithin Precipitate Alcoholic Extract->Crude Lecithin Precipitate Cooling Purified Lecithin Purified Lecithin Crude Lecithin Precipitate->Purified Lecithin Repeated Dissolution & Precipitation

Gobley's Lecithin Isolation Workflow (c. 1846)
Thudichum's Phospholipid Fractionation from Brain Tissue (c. 1884)

Thudichum employed a more systematic approach to fractionate the complex lipids of the brain. His methods, detailed in his treatise, relied on the differential solubility of phospholipids (B1166683) in various organic solvents at different temperatures. A key innovation was the use of cadmium chloride to precipitate lecithin.[1]

  • Initial Extraction: Brain tissue was minced and extracted with hot alcohol.

  • Cooling and Filtration: Upon cooling, a crude mixture of phospholipids precipitated out.

  • Differential Solubility: This precipitate was then subjected to a series of extractions with different solvents, such as cold and hot alcohol, ether, and benzene, to separate different lipid classes based on their solubility.

  • Cadmium Chloride Precipitation: To specifically isolate lecithin, Thudichum treated the appropriate fraction with an alcoholic solution of cadmium chloride, which formed an insoluble complex with lecithin.

  • Decomposition of the Complex: The lecithin-cadmium chloride complex was then decomposed to yield purified lecithin.

Thudichum_Phospholipid_Fractionation cluster_extraction Initial Extraction cluster_fractionation Fractionation Brain Tissue Brain Tissue Hot Alcoholic Extract Hot Alcoholic Extract Brain Tissue->Hot Alcoholic Extract Crude Phospholipid Precipitate Crude Phospholipid Precipitate Hot Alcoholic Extract->Crude Phospholipid Precipitate Cooling Lecithin-rich Fraction Lecithin-rich Fraction Crude Phospholipid Precipitate->Lecithin-rich Fraction Differential Solubility (Alcohol, Ether) Lecithin-CdCl2 Complex Lecithin-CdCl2 Complex Lecithin-rich Fraction->Lecithin-CdCl2 Complex Cadmium Chloride Purified Lecithin Purified Lecithin Lecithin-CdCl2 Complex->Purified Lecithin Decomposition

Thudichum's Phospholipid Fractionation Workflow (c. 1884)

Early Quantitative Analysis: The Challenge of Measurement

Quantitative analysis of phospholipids in the 19th and early 20th centuries was a formidable challenge. The primary method relied on the determination of phosphorus content in the isolated lipid fractions.

Early Quantitative Data on Lecithin Content
Source Approximate Lecithin Content (% of fresh weight)
Egg Yolk7-10%
Brain4-6%
Soy Oil1.8%
Butterfat1.4%

Source: "History of Lecithin and Phospholipids (1850-2016)" by William Shurtleff and Akiko Aoyagi.[5]

These early methods, while lacking the precision of modern techniques, provided the first quantitative estimates of the abundance of these crucial molecules in biological tissues. The "Bartlett method," a colorimetric assay for phosphorus, became a standard for phospholipid quantification in the mid-20th century.[6] This method involves the conversion of organic phosphorus to inorganic phosphate, which then reacts with ammonium (B1175870) molybdate (B1676688) to produce a colored complex that can be measured spectrophotometrically.[6]

The Dawn of Signaling: Unraveling the Functional Roles of this compound

For much of the 20th century, phosphatidylcholine and sphingomyelin were primarily considered structural components of cell membranes. However, a series of discoveries began to unveil their dynamic roles in cell signaling.

The Kennedy Pathway: Biosynthesis of Phosphatidylcholine

In the 1950s, Eugene P. Kennedy and his colleagues elucidated the primary pathway for the de novo synthesis of phosphatidylcholine, now known as the Kennedy pathway. This was a landmark achievement in understanding lipid metabolism.

Kennedy_Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP-Choline CDP-Choline Phosphocholine->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase (Diacylglycerol as substrate)

The Kennedy Pathway for Phosphatidylcholine Biosynthesis
Sphingomyelin, Ceramide, and the Birth of a Signaling Cascade

The discovery that sphingomyelin could be hydrolyzed by the enzyme sphingomyelinase to produce ceramide and this compound opened up a new area of signaling research. In the late 1980s and early 1990s, ceramide was identified as a novel second messenger involved in a variety of cellular processes, including apoptosis, cell growth, and differentiation.[7][8] This marked a paradigm shift in the understanding of sphingolipids, from structural molecules to key players in signal transduction.[9][10]

Diacylglycerol and Protein Kinase C: A Central Signaling Axis

The enzymatic cleavage of phosphatidylcholine by phospholipase C (PLC) and phospholipase D (PLD) generates diacylglycerol (DAG), another critical second messenger. The discovery by Nishizuka and colleagues in the late 1970s that DAG is a potent activator of Protein Kinase C (PKC) was a monumental step in understanding signal transduction.[11][12][13] This placed the PKC signaling pathway at the forefront of cell biology research, alongside the well-established cAMP-protein kinase A pathway.[11][12]

Phosphorylcholine_Signaling cluster_membrane Cell Membrane cluster_signaling Signaling Cascades PC Phosphatidylcholine DAG Diacylglycerol PC->DAG PLC / PLD SM Sphingomyelin Ceramide Ceramide SM->Ceramide SMase PLC Phospholipase C PLD Phospholipase D SMase Sphingomyelinase PKC Protein Kinase C DAG->PKC Activation Downstream Downstream Effectors (Cell Growth, Apoptosis, etc.) Ceramide->Downstream PKC->Downstream Phosphorylation

Overview of this compound-Derived Signaling Pathways

Conclusion: From Obscurity to Centrality

The journey of this compound from an obscure, phosphorus-containing fatty substance to a central player in membrane biology and cell signaling is a compelling narrative of scientific discovery. The foundational work of pioneers like Gobley and Thudichum, coupled with the later elucidation of its metabolic and signaling pathways, has provided an invaluable framework for modern research in cell biology, pharmacology, and drug development. This historical perspective not only illuminates the origins of our current knowledge but also underscores the enduring importance of fundamental biochemical research.

References

Phosphorylcholine in Signal Transduction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Phosphorylcholine (PC), a ubiquitous head group of phospholipids (B1166683), is increasingly recognized not merely as a structural component of cellular membranes, but as a pivotal signaling molecule in a multitude of cellular processes. This technical guide provides an in-depth exploration of the role of this compound and its derivatives in signal transduction pathways. We will delve into its function as a second messenger in mitogenesis, its intricate involvement in the immune response and inflammation, and its role in the regulation of apoptosis. This document presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to serve as a comprehensive resource for professionals in the field.

Introduction: this compound Beyond a Structural Role

For decades, this compound has been primarily appreciated for its role as the hydrophilic head group of major membrane phospholipids like phosphatidylcholine (PC) and sphingomyelin.[1] However, a growing body of evidence has illuminated its dynamic role as a signaling molecule, either as free this compound or as part of more complex lipids like platelet-activating factor (PAF) and sphingosylthis compound (B14255) (SPC).[2][3] The generation of these signaling molecules is tightly regulated by a host of enzymes, including choline (B1196258) kinase, phospholipases C and D (PLC and PLD), which respond to various extracellular stimuli. This guide will systematically explore the key signaling pathways where this compound and its derivatives act as critical mediators.

This compound in Mitogenic Signaling

This compound has been identified as a novel second messenger that is essential for the mitogenic activity of several growth factors.[2] Stimulation of quiescent cells with growth factors such as platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF) leads to a significant increase in intracellular this compound levels, which is a critical event for the induction of DNA synthesis and cell proliferation.[2][4]

Growth Factor-Induced this compound Production

Upon growth factor receptor activation, a cascade of events leads to the activation of enzymes responsible for this compound production. Choline kinase, the enzyme that phosphorylates choline to this compound, is a key regulatory node in this pathway.[2] Some growth factors stimulate phosphatidylcholine hydrolysis through the action of phospholipase C (PC-PLC) and phospholipase D (PC-PLD), which also contributes to the pool of signaling molecules.[4]

A time-course analysis of epidermal growth factor (EGF) stimulation in human dermal fibroblasts reveals a rapid increase in this compound levels. Within 5 minutes of EGF addition, there is a 2-fold increase in both this compound and choline, indicating the activation of both PC-PLC and PC-PLD.[5]

Downstream Signaling Events

Elevated intracellular this compound levels contribute to the activation of downstream signaling pathways that drive cell cycle progression. While the precise mechanisms are still under investigation, it is known that increased this compound potentiates the mitogenic effects of other signaling molecules like insulin.[6][7]

Mitogenic_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor_Receptor Growth Factor Receptor Choline_Kinase Choline Kinase Growth_Factor_Receptor->Choline_Kinase Activates PC_PLC PC-PLC Growth_Factor_Receptor->PC_PLC Activates PC_PLD PC-PLD Growth_Factor_Receptor->PC_PLD Activates PC Phosphatidylcholine (PC) PC->PC_PLC Substrate PC->PC_PLD Substrate Growth_Factor Growth Factor (e.g., PDGF, EGF) Growth_Factor->Growth_Factor_Receptor Binds This compound This compound (PCho) Choline_Kinase->this compound Produces PC_PLC->this compound Produces DAG Diacylglycerol (DAG) PC_PLC->DAG Produces Choline Choline PC_PLD->Choline Produces Mitogenic_Response Mitogenic Response (DNA Synthesis, Cell Proliferation) This compound->Mitogenic_Response Promotes DAG->Mitogenic_Response Promotes Choline->Choline_Kinase Substrate

Role in Immunity and Inflammation

This compound plays a dual role in the immune system, acting as both an immunomodulator and a target for immune recognition.[8] It is a component of various pathogens, and the host immune system has evolved to recognize it.[8] C-reactive protein (CRP), an acute-phase reactant, is a key player in this process, binding specifically to this compound.

C-Reactive Protein (CRP) and this compound Binding

CRP binds to this compound in a calcium-dependent manner, and this interaction is crucial for the clearance of pathogens and apoptotic cells.[9] The binding of CRP to this compound on the surface of pathogens can activate the complement system, leading to opsonization and phagocytosis.[5]

LigandReceptor/Binding PartnerDissociation Constant (Kd)Reference
This compoundHuman C-Reactive Protein (CRP)5 µM[10]
This compoundHuman C-Reactive Protein (CRP)1.47 x 10-7 M[6]

Table 1: Binding Affinities in this compound Recognition.

CRP_Binding Pathogen_Apoptotic_Cell Pathogen or Apoptotic Cell (with exposed this compound) CRP C-Reactive Protein (CRP) Pathogen_Apoptotic_Cell->CRP Binds via This compound Phagocyte Phagocyte Pathogen_Apoptotic_Cell->Phagocyte Engulfment Complement_System Complement System CRP->Complement_System Activates Complement_System->Phagocyte Opsonization Clearance Clearance Phagocyte->Clearance Mediates

Platelet-Activating Factor (PAF) Signaling

Platelet-activating factor (PAF) is a potent phospholipid mediator with a this compound headgroup. It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[8][11] PAFR signaling is involved in a wide range of inflammatory responses, including platelet aggregation, vasodilation, and leukocyte activation.[3][11][12]

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAFR PAF Receptor (GPCR) Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PAF Platelet-Activating Factor (PAF) PAF->PAFR Binds IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Inflammatory_Response Inflammatory Response PKC->Inflammatory_Response Mediates

Involvement in Apoptosis

This compound metabolism is also intricately linked to the regulation of apoptosis, or programmed cell death. The balance between the synthesis and degradation of this compound-containing lipids can influence a cell's decision to live or die.

Sphingosylthis compound (SPC) and Apoptosis

Sphingosylthis compound (SPC), a metabolite of sphingomyelin, can induce apoptosis in various cell types, including neuronal cells.[13] SPC-mediated apoptosis often involves the activation of specific protein kinase C (PKC) isozymes and the mitochondrial pathway, leading to cytochrome c release and caspase-3 activation.[13] SPC exerts its effects through G-protein coupled receptors, including GPR12, for which it is a high-affinity ligand.[14][15]

LigandReceptorEC50Reference
Sphingosylthis compound (SPC)GPR1232 nM[15]

Table 2: Ligand-Receptor Interactions in SPC Signaling.

SPC_Apoptosis_Signaling SPC Sphingosylthis compound (SPC) GPR12 GPR12 (GPCR) SPC->GPR12 Binds PKC_delta PKCδ GPR12->PKC_delta Activates Mitochondrion Mitochondrion PKC_delta->Mitochondrion Acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_3 Caspase-3 Cytochrome_c->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Key Enzymes in this compound Metabolism and Signaling

The cellular levels of this compound and its derivatives are dynamically regulated by a set of key enzymes. The activities of these enzymes are often modulated by upstream signaling events, allowing the cell to fine-tune its response to various stimuli.

EnzymeSubstrate(s)Product(s)KmVmaxReference
Choline Kinase α (human)Choline, ATPThis compound, ADP13.9 ± 0.2 mM (for Choline)3.5 ± 0.1 U/mg[13]
PC-PLCPhosphatidylcholineThis compound, Diacylglycerol0.05 (interfacial Km)137.2 pmol/min[16]

Table 3: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Choline Kinase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.[13][16]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Choline Chloride Solution (100 mM)

  • ATP Solution (10 mM)

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)

  • NADH Solution (10 mM)

  • Phosphoenolpyruvate (PEP) Solution (25 mM)

  • Cell or tissue lysate

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 340/450 nm)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, coupled enzyme system, NADH, and PEP.

  • Add cell or tissue lysate to the wells of the microplate.

  • Initiate the reaction by adding a mixture of choline chloride and ATP.

  • Immediately measure the decrease in NADH fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of NADH consumption is proportional to the choline kinase activity.

  • Calculate the specific activity based on a standard curve generated with known amounts of ADP.

Choline_Kinase_Assay_Workflow Prepare_Lysate Prepare Cell/Tissue Lysate Add_Lysate Add Lysate to Microplate Prepare_Lysate->Add_Lysate Prepare_Reaction_Mix Prepare Reaction Mix (Assay Buffer, Coupled Enzymes, NADH, PEP) Initiate_Reaction Initiate Reaction with Choline and ATP Prepare_Reaction_Mix->Initiate_Reaction Add_Lysate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics (Ex/Em = 340/450 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate Choline Kinase Activity Measure_Fluorescence->Calculate_Activity

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.[17][18]

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl2)

  • p-Nitrophenylthis compound (p-NPPC) substrate solution

  • Cell or tissue lysate

  • 96-well clear microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Add the lysate to the wells of a 96-well plate.

  • Add the p-NPPC substrate solution to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

  • The PC-PLC activity is proportional to the rate of p-nitrophenol formation.

  • Generate a standard curve using known concentrations of p-nitrophenol to quantify the enzyme activity.

Quantification of this compound by Tandem Mass Spectrometry

This protocol outlines a general workflow for the quantification of this compound from cell lysates using LC-MS/MS.[19][20]

Materials:

  • Cell lysis buffer (e.g., methanol/water)

  • Internal standard (e.g., deuterated this compound)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Appropriate LC column (e.g., HILIC)

Procedure:

  • Harvest and lyse cells in cold lysis buffer.

  • Add a known amount of internal standard to the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Inject the supernatant onto the LC-MS/MS system.

  • Separate this compound from other cellular components using the LC column.

  • Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer. The transition for this compound is typically m/z 184 -> m/z 104.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

MS_Quantification_Workflow Cell_Lysis Cell Lysis and Internal Standard Spiking Extraction Supernatant Extraction Cell_Lysis->Extraction LC_Separation Liquid Chromatography Separation (HILIC) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Immunoprecipitation of this compound-Binding Proteins

This protocol describes a general method for enriching proteins that bind to this compound.[21]

Materials:

  • Cell lysis buffer (non-denaturing, e.g., containing NP-40 or Triton X-100)

  • This compound-conjugated agarose (B213101) or magnetic beads

  • Control beads (without this compound)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., high salt, low pH, or containing free this compound)

  • SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

  • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clear the lysate with control beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with this compound-conjugated beads to capture binding proteins.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected binding partners, or by mass spectrometry for unbiased identification of interacting proteins.

Caspase-3 Activity Assay for Apoptosis Assessment

This protocol is based on the cleavage of a fluorogenic substrate by active caspase-3.[1][11][22][23]

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 380/460 nm)

Procedure:

  • Induce apoptosis in cells using the desired treatment.

  • Lyse the cells to release cellular contents, including active caspases.

  • Add the cell lysate to the wells of a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate at 37°C, protected from light.

  • Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the caspase-3 activity.

  • A standard curve can be generated using purified active caspase-3 to quantify the activity in the samples.

Conclusion and Future Directions

The role of this compound in signal transduction is a rapidly evolving field. From its function as a second messenger in cell proliferation to its intricate involvement in immunity and apoptosis, it is clear that this seemingly simple molecule holds significant regulatory power. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound signaling.

Future research will likely focus on identifying novel this compound-binding proteins and elucidating the precise downstream signaling cascades they regulate. Furthermore, the development of more specific inhibitors for the enzymes involved in this compound metabolism will be crucial for dissecting the distinct roles of different this compound-containing molecules in various physiological and pathological contexts. A deeper understanding of these pathways holds the promise of identifying new therapeutic targets for a range of diseases, including cancer and inflammatory disorders.

References

The Zwitterionic Virtuoso: An In-depth Technical Guide to the Phosphorylcholine Head Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylcholine (PC) head group, a cornerstone of cell membranes and a key player in biomaterial design, owes its remarkable properties to its zwitterionic nature. This technical guide delves into the core physicochemical characteristics of the PC head group, offering a comprehensive overview of its structure, hydration, and interactions. This document provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visual representations to foster a deeper understanding and inspire innovative applications.

The Core of the Matter: Zwitterionic Properties

The this compound head group consists of a negatively charged phosphate (B84403) group and a positively charged quaternary ammonium (B1175870) group.[1] This dual-charge nature, with a net neutral charge, is the foundation of its unique and highly sought-after properties in various scientific and biomedical fields.

Charge Distribution and Molecular Conformation

The spatial arrangement of the positive and negative charges within the PC head group creates a significant dipole moment. This charge separation is crucial for its extensive hydration capacity and its interactions with surrounding molecules. Molecular dynamics simulations have been instrumental in elucidating the partial charges on the key atoms within the head group, providing a quantitative basis for understanding its electrostatic interactions.[2][3]

The conformation of the PC head group is not static; it can adopt different orientations depending on its environment, such as its presence in a lipid bilayer or its interaction with ions and proteins. NMR spectroscopy has been a powerful tool to study these conformational changes, revealing shifts in the orientation of the P-N dipole relative to the membrane surface.[4][5]

Table 1: Physicochemical Properties of the this compound Head Group

PropertyValue/DescriptionExperimental Technique(s)
Net Charge 0 (Zwitterionic)N/A
Hydration Number ~15-25 water molecules per head group[6]Neutron Diffraction, Molecular Dynamics Simulations
P-N Dipole Orientation Predominantly parallel to the membrane surface in pure PC bilayers[4]31P {1H} Nuclear Overhauser Effect (NOE) NMR
Area per Molecule (in a monolayer) 57-62 Ų (depending on the counter-ion)[7]Langmuir Trough
The Hydration Shell: A Cloak of Biocompatibility

A defining feature of the this compound head group is its extensive and tightly bound hydration shell.[8][9] This layer of water molecules is formed through strong electrostatic interactions with the zwitterionic charges and has profound implications for the biocompatibility of PC-containing materials.[10] The hydration shell acts as a physical barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules, a phenomenon often referred to as "bio-fouling."[10]

Studies have shown that the primary hydration shell consists of distinct regions. Water molecules form a clathrate-like structure around the hydrophobic trimethylammonium group, while other water molecules are associated with the phosphate group.[11] This structured water layer is believed to be the primary reason for the excellent biocompatibility of materials coated with this compound, making them ideal for medical implants and drug delivery systems.[12]

Table 2: Hydration Characteristics of the this compound Head Group

ParameterValue/DescriptionExperimental Technique(s)
Primary Hydration Shell 15-20 water molecules[6]Neutron Reflectivity, Deuterium NMR
Water Association with Phosphate Group 1-2 water molecules[11]Deuterium NMR
Water Association with Trimethylammonium Group 5-6 water molecules (in a cluster)[11]Deuterium NMR

Interactions with the Biological Milieu

The zwitterionic nature of the this compound head group governs its interactions with ions, proteins, and other components of the biological environment.

Ion Binding

The charged phosphate and ammonium groups of the PC head group can interact with ions present in the surrounding medium. While the interaction with monovalent ions like Na+ is relatively weak and does not significantly alter membrane structure,[13] these ions can still influence the lateral interactions between phospholipid molecules.[14] The stability constants for the formation of complexes between PC and monovalent cations have been determined, providing quantitative insight into these interactions.[7]

Table 3: Stability Constants of this compound-Monovalent Ion Complexes

ComplexStability Constant (m² mol⁻¹)
PC-Li⁺1.80 x 10²
PC-Na⁺2.50 x 10²
PC-Cs⁺7.58 x 10²
Data from Langmuir trough measurements.[7]
Protein Resistance

The robust hydration layer surrounding the PC head group is the primary reason for its well-documented resistance to protein adsorption. This "non-fouling" property is highly desirable for medical devices and drug delivery carriers that come into contact with biological fluids. The mechanism involves the energetic penalty required to displace the tightly bound water molecules, which disfavors the adhesion of proteins to the surface.

Experimental Protocols for Characterization

A variety of sophisticated experimental techniques are employed to investigate the zwitterionic properties of the this compound head group. Here, we provide detailed methodologies for three key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphatidylcholine Liposomes

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of PC head groups in a membrane environment.[15][16]

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 80 mM HEPES, 100 mM NaCl, pH 7.4) by vortexing.[16]

    • For Large Unilamellar Vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles.[15]

    • Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times to obtain unilamellar vesicles of a uniform size.[15]

  • NMR Sample Preparation:

    • Transfer the liposome suspension to an NMR tube.

    • Add a D₂O lock signal.

    • For studies involving ion interactions, a paramagnetic shift reagent (e.g., PrCl₃) can be added to the external solution to differentiate between the inner and outer leaflet head groups.[17]

  • NMR Data Acquisition:

    • Acquire ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.

    • For dynamic studies, perform relaxation measurements (T₁ and T₂).

    • To probe head group orientation, conduct ³¹P {¹H} Nuclear Overhauser Effect (NOE) experiments.[4]

  • Data Analysis:

    • Assign the resonances corresponding to the different protons and the phosphorus atom of the PC head group.

    • Analyze chemical shifts, line widths, and relaxation times to infer information about head group conformation, mobility, and interactions.

    • Analyze NOE data to determine the proximity of the phosphate group to various protons, providing insights into the head group's orientation.

Small-Angle X-ray Diffraction (SAXS) of Lipid Bilayers

SAXS is used to determine the structure of lipid bilayers, including the thickness and electron density profile, which provides information about the arrangement of the PC head groups.[18][19]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by hydrating a lipid film.

    • Orient the lipid bilayers by depositing the MLV suspension onto a solid substrate (e.g., a silicon wafer) and allowing it to slowly dry.

    • Alternatively, for solution SAXS, use a suspension of unilamellar vesicles.

  • X-ray Diffraction Data Collection:

    • Mount the sample in a temperature and humidity-controlled chamber.

    • Use a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.54 Å).[18]

    • Collect the scattered X-rays on a 2D detector.

    • Record diffraction patterns at different sample-to-detector distances to cover a wide range of scattering angles (q).

  • Data Analysis:

    • Integrate the 2D diffraction pattern to obtain a 1D intensity versus q profile.

    • Identify the positions of the Bragg peaks for lamellar structures.

    • Calculate the lamellar repeat distance (d-spacing) from the peak positions using Bragg's law.

    • Model the diffraction data to obtain the electron density profile of the lipid bilayer, which reveals the location of the electron-rich phosphate groups.

Molecular Dynamics (MD) Simulations of a POPC Bilayer

MD simulations provide an atomistic view of the structure and dynamics of a PC lipid bilayer, complementing experimental data.[20][21][22]

Methodology:

  • System Setup:

    • Use a pre-equilibrated POPC bilayer structure or build one using software like CHARMM-GUI or VMD.[21]

    • Solvate the bilayer with a water model (e.g., TIP3P) to a desired hydration level.[21]

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).[21]

  • Simulation Parameters:

    • Choose a force field suitable for lipid simulations (e.g., CHARMM36, OPLS3e).[23]

    • Employ periodic boundary conditions.

    • Use an NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions.

    • Set the temperature to a physiologically relevant value (e.g., 300 K).[23]

    • Set the pressure to 1 atm.[23]

  • Simulation Execution:

    • Perform an initial energy minimization of the system.

    • Equilibrate the system for a sufficient duration to allow the water and lipids to relax.

    • Run the production simulation for the desired length of time (typically nanoseconds to microseconds).

  • Data Analysis:

    • Analyze the trajectory to calculate structural properties such as the area per lipid, bilayer thickness, and order parameters of the lipid acyl chains and head group.

    • Calculate the radial distribution functions to characterize the hydration shell around the PC head group.

    • Analyze the charge distribution and dipole moments.

    • Visualize the trajectory to observe the dynamic behavior of the lipids and water molecules.

Visualizing the Zwitterionic World: Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the this compound head group.

Chemical_Structure cluster_PC This compound Head Group P P O1 O- P->O1 O2 O P->O2 O3 O P->O3 Glycerol Glycerol Backbone P->Glycerol to acyl chains C1 C O3->C1 C2 C C1->C2 N N+ C2->N Me1 CH3 N->Me1 Me2 CH3 N->Me2 Me3 CH3 N->Me3 Hydration_Shell cluster_PC This compound Head Group cluster_water Hydration Shell P P- W1 H2O P->W1 H-bond W2 H2O P->W2 N N+ W3 H2O N->W3 Electrostatic W4 H2O N->W4 W5 H2O N->W5 W6 H2O N->W6 W7 H2O W1->W7 W8 H2O W4->W8 Drug_Delivery_Workflow A This compound-based Polymer Synthesis B Nanoparticle Formulation (e.g., Micelles, Liposomes) A->B C Drug Loading B->C D Physicochemical Characterization (Size, Zeta Potential, Drug Load) C->D E In Vitro Evaluation (Stability, Drug Release, Cytotoxicity) D->E F In Vivo Studies (Pharmacokinetics, Efficacy) E->F G Clinical Application F->G PC_Biosynthesis cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway Choline Choline PCho Phosphocholine (B91661) Choline->PCho Choline Kinase CDPCho CDP-Choline PCho->CDPCho CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDPCho->PC DAG Diacylglycerol DAG->PC CDP-choline:1,2-diacylglycerol cholinephosphotransferase PE Phosphatidylethanolamine PME Phosphatidyl- monomethylethanolamine PE->PME PEMT PDE Phosphatidyl- dimethylethanolamine PME->PDE PEMT PC2 Phosphatidylcholine PDE->PC2 PEMT SAM S-adenosyl- methionine SAM->PME SAM->PDE SAM->PC2

References

An In-depth Technical Guide to Phosphorylcholine Biosynthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine is a pivotal intermediate in cellular metabolism, primarily serving as a precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. PC is fundamental to membrane integrity, cell signaling, and lipid transport. The metabolic pathways responsible for its synthesis are highly conserved and tightly regulated, making them critical areas of study for understanding normal cellular physiology and various pathological states, including cancer, neurodegenerative disorders, and infectious diseases. Dysregulation of choline (B1196258) metabolism is now recognized as a hallmark of malignant transformation, presenting novel opportunities for therapeutic intervention. This guide provides a detailed examination of the core biosynthetic pathways, the key regulatory enzymes, quantitative kinetic data, and the experimental methodologies used to investigate these processes.

Section 1: Core Biosynthetic Pathways of Phosphatidylcholine

In eukaryotes, phosphatidylcholine is primarily synthesized via two distinct pathways: the Kennedy (CDP-Choline) Pathway and the Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway.

The Kennedy Pathway (CDP-Choline Pathway)

First elucidated by Eugene Kennedy, the Kennedy pathway is the principal route for de novo PC synthesis in most mammalian cells.[1] It utilizes exogenous choline and proceeds in three enzymatic steps:[2][3]

  • Phosphorylation of Choline: Choline, transported into the cell, is phosphorylated by Choline Kinase (CK) to produce phosphocholine (B91661). This is the committed step of the pathway.[4]

  • Activation of Phosphocholine: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to form CDP-choline. This is the rate-limiting step of the pathway.[2][5]

  • Formation of Phosphatidylcholine: Cholinephosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) backbone, yielding the final product, phosphatidylcholine.[6][7]

Kennedy_Pathway cluster_cytosol Cytosol / Nucleus cluster_er Endoplasmic Reticulum Choline Choline CK Choline Kinase (CK) Choline->CK PCholine Phosphocholine CCT CTP:Phosphocholine Cytidylyltransferase (CCT) (Rate-Limiting) PCholine->CCT CDPCholine CDP-Choline CPT Cholinephosphotransferase (CPT) CDPCholine->CPT CK->PCholine Mg²⁺ ADP ADP CK->ADP CCT->CDPCholine PPi PPi CCT->PPi ATP ATP ATP->CK CTP CTP CTP->CCT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CPT->PC CMP CMP CPT->CMP PEMT_Pathway cluster_er_liver Endoplasmic Reticulum (Liver) PE Phosphatidylethanolamine (PE) PEMT PEMT PE->PEMT PMME Phosphatidyl- monomethylethanolamine (PMME) PEMT->PMME Methylation 1 PDME Phosphatidyl- dimethylethanolamine (PDME) PEMT->PDME Methylation 2 PC Phosphatidylcholine (PC) PEMT->PC Methylation 3 SAH1 SAH PEMT->SAH1 SAH2 SAH PEMT->SAH2 SAH3 SAH PEMT->SAH3 PMME->PEMT PDME->PEMT SAM1 SAM SAM1->PEMT SAM2 SAM SAM2->PEMT SAM3 SAM SAM3->PEMT CCT_Regulation cluster_main CCT Activity Regulation CCT_inactive Inactive CCT (Soluble / Nuclear Reservoir) CCT_active Active CCT (Membrane-Bound) CCT_inactive->CCT_active Translocation & Membrane Binding CCT_active->CCT_inactive Dissociation Stimulus Stimuli for PC Synthesis (e.g., Fatty Acids, DAG) Stimulus->CCT_inactive Promotes Translocation Membrane ER / Nuclear Membrane (Lipid Composition Sensor) Membrane->CCT_active Activates Inhibitors Inhibitors (e.g., Sphingosine) Inhibitors->CCT_active Inhibits Binding Experimental_Workflow Start Cell Culture / Tissue Sample Treatment Experimental Treatment (e.g., Drug Incubation, siRNA) Start->Treatment Harvest Cell / Tissue Harvesting Treatment->Harvest Extraction Lipid Extraction (e.g., Folch Method) Harvest->Extraction SPE Lipid Class Separation (Solid-Phase Extraction) Extraction->SPE PC_Fraction Collect PC Fraction SPE->PC_Fraction Analysis LC-MS/MS Analysis PC_Fraction->Analysis Data Data Processing & Quantification Analysis->Data Conclusion Biological Interpretation Data->Conclusion

References

A Technical Guide to the Natural Sources and Extraction of Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphorylcholine (ChoP) is a vital molecule ubiquitous in biological systems, forming the hydrophilic headgroup of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and sphingomyelin.[1] In eukaryotes, it is a fundamental component of cell membranes and is involved in numerous cellular processes, including membrane-mediated cell signaling and the synthesis of neurotransmitters like acetylcholine.[1][2][3] Given its biocompatibility and crucial biological roles, this compound and its derivatives are of significant interest to researchers and drug development professionals, particularly in the fields of biomaterials, drug delivery, and nutritional science. This guide provides a detailed overview of the primary natural sources of this compound, comprehensive protocols for its extraction and purification, and an examination of its role in key signaling pathways.

Natural Sources of this compound

This compound is most abundantly found in nature as a component of phosphatidylcholine (PC), which is a major constituent of lecithin (B1663433).[3] The most commercially viable and readily available sources for PC extraction are egg yolk and soybeans.[3] Other dietary sources include red meat, whole grains, milk, and various fish.[4][5][6] Animal-based products are typically richer in lipid-soluble forms of choline (B1196258), such as phosphatidylcholine, compared to plant sources.[6]

Data Presentation: Phosphatidylcholine Content in Natural Sources

The following table summarizes the typical composition of phosphatidylcholine and other phospholipids in the primary raw materials used for extraction.

Natural SourceTotal Phospholipids (% of dry weight)Phosphatidylcholine (PC) (% of total phospholipids)Other Major PhospholipidsReference
Hen Egg Yolk ~30%~73%Phosphatidylethanolamine (~15%), Sphingomyelin (~2.5%)[7]
Soybean (Lecithin) 2-3% (of crude oil)20-30%Phosphatidylethanolamine, Phosphatidylinositol, Phosphatidic Acid[3][8]

Extraction and Purification Methodologies

The extraction of this compound is typically achieved by isolating phosphatidylcholine from its natural sources. The general strategy involves an initial solvent extraction to separate lipids from other components, followed by purification steps to isolate PC from other phospholipids and neutral lipids.

Experimental Protocol 1: Extraction and Purification from Egg Yolk

This protocol is based on solvent extraction and column chromatography to achieve high purity.

1. Raw Material Preparation:

  • Fresh hen egg yolks are separated from the egg whites.

2. Initial Lipid Extraction:

  • The egg yolks are homogenized with a mixture of ethanol (B145695) and diethyl ether to extract the lipids.[9]

  • The mixture is thoroughly agitated and then centrifuged to separate the lipid-containing supernatant from the solid residue.

3. Crude Phospholipid Precipitation:

  • The collected supernatant (lipid extract) is treated with cold acetone (B3395972). Phospholipids are insoluble in acetone and will precipitate, while neutral lipids (like triglycerides) and sterols remain in the solution.[9]

  • The mixture is centrifuged, and the acetone supernatant is discarded. The resulting pellet is the crude phospholipid mixture.

4. Phosphatidylcholine Purification (Column Chromatography):

  • The crude phospholipid pellet is redissolved in a minimal amount of a non-polar solvent like chloroform.

  • The dissolved sample is loaded onto a silica (B1680970) gel chromatography column.

  • The column is eluted with a solvent gradient, typically starting with a less polar solvent and gradually increasing the polarity. A common elution system is a chloroform/methanol mixture.[9]

  • Phosphatidylcholine is eluted from the column, separated from other phospholipids like phosphatidylethanolamine.

  • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure PC.[9][10]

5. Final Product Recovery:

  • The pure PC fractions are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield a highly purified, often white or pale yellow, phosphatidylcholine product. A purity of over 97% can be achieved with this method.[9]

Experimental Protocol 2: Extraction and Purification from Soy Lecithin

This protocol details the purification of PC from de-oiled soy lecithin, a common commercial starting material.

1. Raw Material Preparation:

  • Start with commercially available de-oiled soy lecithin powder.

2. Selective Extraction of Phosphatidylcholine:

  • The de-oiled lecithin is extracted with ethanol. PC is highly soluble in ethanol, whereas other phospholipids like phosphatidylinositol and phosphatidic acid have lower solubility.

  • The mixture is stirred for a set duration and then filtered to separate the ethanol-soluble fraction (rich in PC) from the insoluble residue.[8][11] A lecithin-to-solvent ratio of 1:7 (w/v) has been shown to be effective.[8]

3. Acetone Precipitation:

  • The ethanol extract is concentrated, and cold acetone is added to precipitate the phospholipids, separating them from any remaining oils or other acetone-soluble impurities.

  • The precipitate, enriched in PC, is recovered by filtration or centrifugation.

4. Purification by Adsorption/Chromatography:

  • For higher purity, the PC-enriched fraction is further purified using column chromatography.

  • The material is dissolved in an appropriate solvent and passed through an alumina (B75360) (aluminum oxide) column.[12]

  • The column selectively retains impurities, allowing the purified phosphatidylcholine to be eluted with a solvent such as ethanol.[12]

5. Solvent Removal and Drying:

  • The solvent from the purified fraction is evaporated under vacuum to yield a final product with a PC purity that can exceed 84%.[8]

Data Presentation: Key Experimental Parameters for Extraction
ParameterEgg Yolk ExtractionSoy Lecithin ExtractionReference
Primary Extraction Solvent Ethanol / Diethyl EtherEthanol[8][9]
Precipitation Solvent AcetoneAcetone[8][9]
Purification Method Silica Gel Column ChromatographyAlumina Column Chromatography[9][12]
Lecithin:Solvent Ratio Not specified1:7 (w/v) for optimal purity[8]
Achievable Purity > 97%> 84%[8][9]
Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of phosphatidylcholine from natural sources.

G cluster_0 Step 1: Raw Material Processing cluster_1 Step 2: Lipid Extraction cluster_2 Step 3: Crude Purification cluster_3 Step 4: High-Purity Separation RawMaterial Raw Material (Egg Yolk / Soy Lecithin) SolventExtraction Solvent Extraction (e.g., Ethanol) RawMaterial->SolventExtraction Filtration Filtration / Centrifugation SolventExtraction->Filtration AcetonePrecip Acetone Precipitation Filtration->AcetonePrecip CrudePC Crude Phospholipid (PC-Enriched) AcetonePrecip->CrudePC Chromatography Column Chromatography (Silica / Alumina) CrudePC->Chromatography PurePC Pure Phosphatidylcholine Chromatography->PurePC

Caption: General workflow for phosphatidylcholine extraction.

Signaling Pathways Involving this compound

This compound is central to lipid biosynthesis and signal transduction, primarily through its incorporation into phosphatidylcholine.

Phosphatidylcholine Biosynthesis: The Kennedy Pathway

The primary route for de novo synthesis of phosphatidylcholine in eukaryotes is the Kennedy pathway, also known as the CDP-choline pathway.[13][14] This pathway utilizes choline, which can be obtained from the diet or from the breakdown of existing phospholipids.

The key steps are:

  • Choline Phosphorylation: Choline kinase (CK) phosphorylates exogenous choline using ATP to produce phosphocholine (B91661).[2]

  • CDP-Choline Synthesis: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form cytidine (B196190) diphosphate-choline (CDP-choline).[13]

  • Phosphocholine Transfer: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine and CMP.[13]

Mandatory Visualization: The Kennedy Pathway

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Role in Signal Transduction

Phosphatidylcholine is not just a structural component; it is also a reservoir for second messengers. The hydrolysis of PC by various phospholipases generates signaling molecules that regulate a wide range of cellular processes.

  • Phospholipase C (PLC): This enzyme hydrolyzes PC to generate phosphocholine and diacylglycerol (DAG). DAG is a well-known second messenger that activates Protein Kinase C (PKC), a key regulator of cell growth, differentiation, and apoptosis.[15]

  • Phospholipase D (PLD): PLD cleaves PC to produce phosphatidic acid (PA) and free choline. PA is an important lipid messenger involved in vesicular trafficking, cytoskeletal dynamics, and cell proliferation.[3]

  • Phospholipase A2 (PLA2): This enzyme hydrolyzes the fatty acid from the sn-2 position of PC, yielding lysophosphatidylcholine (B164491) (lyso-PC) and a free fatty acid, often arachidonic acid. Both lyso-PC and arachidonic acid are potent signaling molecules involved in inflammatory responses.[15]

Mandatory Visualization: PC-Mediated Signal Transduction

G cluster_membrane Cell Membrane cluster_enzymes Phospholipases cluster_products Second Messengers PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD LysoPC Lyso-PC PC->LysoPC PLA2 AA Arachidonic Acid PC->AA PLA2 P_Choline Phosphocholine PC->P_Choline PLC Choline Choline PC->Choline PLD PLC PLC PLD PLD PLA2 PLA2 Downstream Downstream Cellular Responses (e.g., PKC Activation, Inflammation) DAG->Downstream PA->Downstream LysoPC->Downstream AA->Downstream Signal Extracellular Signal Receptor Receptor Signal->Receptor Receptor->PLC Receptor->PLD Receptor->PLA2

Caption: PC hydrolysis by phospholipases generates second messengers.

References

Phosphorylcholine Derivatives: A Deep Dive into Their Fundamental Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphorylcholine (PC) derivatives have emerged as a pivotal class of biomaterials, garnering significant attention across the biomedical landscape. Their unique biomimetic properties, stemming from the zwitterionic nature of the this compound head group found in cell membranes, render them exceptionally biocompatible. This technical guide provides a comprehensive overview of the core properties of this compound derivatives, detailing their synthesis, physicochemical characteristics, and biological interactions. The content is tailored for researchers, scientists, and drug development professionals, offering a granular look at the experimental protocols used to evaluate these promising compounds and the signaling pathways they modulate.

Physicochemical Properties of this compound Derivatives

The versatility of this compound derivatives lies in the ability to tailor their properties by modifying their chemical structure. This is often achieved through copolymerization of PC-containing monomers, such as 2-methacryloyloxyethyl this compound (MPC), with other monomers. The resulting polymers exhibit a range of molecular weights and solubilities, directly impacting their application.

Table 1: Physicochemical Properties of Selected this compound Polymers

Polymer NameAbbreviationMolecular Weight (Da)SolubilityKey Characteristics
Poly(2-methacryloyloxyethyl this compound)PMPC9,000[1]Highly soluble in water and polar solvents like methanol (B129727) and ethanol.[2]Excellent resistance to protein adsorption and cell adhesion.[1]
Polyquaternium-51-338,820[3]Water-solubleForms a hydrogel structure and is used in cosmetics for its moisturizing properties.
Polyquaternium-61-20,182[3]Water-solubleUsed in personal care products.
Polythis compound Glycol Acrylate-62,393[3]Water-solubleA component in some copolymer formulations.

Biocompatibility and Protein Adsorption

A hallmark of this compound derivatives is their exceptional resistance to protein adsorption, a critical factor in their biocompatibility. The zwitterionic this compound groups create a tightly bound hydration layer on the material surface, which acts as a physical and energetic barrier to prevent proteins and cells from adhering.[4] This "biomimicry" of the cell membrane surface is fundamental to their use in medical devices and drug delivery systems.

Table 2: Quantitative Data on Protein Adsorption on this compound-Modified Surfaces

Surface ModificationProteinReduction in Adsorption (%)Measurement Technique
p(MPC)-functionalized hydrogelLysozyme73-74Not Specified
p(MPC)-functionalized hydrogelBovine Serum Albumin (BSA)59-66Not Specified
Poly(MPC-co-BMA)AlbuminSignificant reductionNot Specified
Poly(MPC-co-BMA)FibrinogenSignificant reductionNot Specified

Experimental Protocols

The characterization of this compound derivatives involves a suite of standardized experimental protocols to assess their synthesis, purity, and biological performance.

Synthesis of 2-Methacryloyloxyethyl this compound (MPC)

The synthesis of the key monomer, MPC, is a foundational step. A widely used method involves the following key steps:

  • Reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) with 2-chloro-2-oxo-1,3,2-dioxaphospholane. This reaction forms an intermediate phosphate (B84403) ester.

  • Ring-opening of the intermediate with trimethylamine. This step introduces the choline (B1196258) group, yielding the final MPC monomer.

  • Purification. The crude product is purified, often through recrystallization or chromatography, to obtain high-purity MPC suitable for polymerization.[5]

Synthesis of Poly(2-methacryloyloxyethyl this compound) (PMPC) by RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

  • Reaction Setup: A reaction vessel is charged with MPC monomer, a RAFT chain transfer agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., VA-044) in a suitable solvent (e.g., water or a water/alcohol mixture).[6]

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Polymerization: The reaction is initiated by heating the mixture to a specific temperature (e.g., 70-95°C) and allowed to proceed for a defined period.[6]

  • Termination and Purification: The polymerization is quenched, often by cooling in liquid nitrogen.[6] The resulting polymer is purified to remove unreacted monomer and other reagents, typically by dialysis against water.[6]

In Vitro Cytotoxicity Assessment: ISO 10993-5 (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells as an indicator of cell viability and, therefore, the cytotoxicity of a material.[7][8]

  • Extraction: The this compound-based material is incubated in a cell culture medium (e.g., MEM) for a specified time (e.g., 24 hours) at 37°C to create an extract, as per ISO 10993-12 guidelines.[9]

  • Cell Seeding: A suitable cell line (e.g., L929 mouse fibroblasts) is seeded into a 96-well plate and incubated until the cells form a sub-confluent monolayer.[9]

  • Incubation with Extract: The culture medium is replaced with the material extract, and the cells are incubated for a defined period (e.g., 24 hours).[9]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]

  • Data Analysis: The cell viability is calculated as a percentage relative to a negative control (cells incubated with fresh culture medium). A significant reduction in cell viability indicates a cytotoxic effect.

Hemocompatibility Assessment: ISO 10993-4 (Hemolysis Assay)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.[11][12]

  • Material Preparation: The test material is prepared according to standardized procedures, which may include cleaning and sterilization.[11]

  • Blood Collection: Fresh human or rabbit blood is collected using an anticoagulant.

  • Direct Contact Method:

    • The test material is placed in direct contact with a diluted suspension of red blood cells.[12]

    • Positive (e.g., water) and negative (e.g., saline) controls are run in parallel.

    • The samples are incubated with gentle agitation for a specified time (e.g., 3 hours) at 37°C.[12]

  • Extract Method:

    • An extract of the material is prepared as described in the cytotoxicity protocol.

    • The extract is mixed with the red blood cell suspension and incubated.[12]

  • Measurement: After incubation, the samples are centrifuged to pellet the intact red blood cells. The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control, which represents 100% hemolysis. A material is generally considered non-hemolytic if the hemolysis percentage is below a certain threshold (e.g., 2% or 5%).[12]

Modulation of Signaling Pathways

This compound derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor 4 (TLR4) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Some phosphatidylcholine derivatives have been shown to inhibit the activation of NF-κB.[13][14] This can occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[14]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB P IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release NFkB_active Active NF-κB Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription This compound This compound Derivatives This compound->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon LPS binding, TLR4 initiates a signaling cascade that leads to the activation of downstream transcription factors, including NF-κB, and the production of pro-inflammatory cytokines.

Certain phospholipids, including some containing this compound, have been shown to interact with and modulate TLR4 signaling.[15][16] Some studies suggest that specific this compound-containing lipids can act as non-canonical TLR4 agonists, while others propose an inhibitory effect on TLR4-mediated inflammation.[15][16] The exact mechanism of modulation is complex and may depend on the specific structure of the this compound derivative and the cellular context.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NFkB_Activation NF-κB Activation IKK_Complex->NFkB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Inflammatory_Cytokines This compound This compound Derivatives This compound->TLR4_MD2 Modulation

Caption: Modulation of the TLR4 signaling pathway by this compound derivatives.

Conclusion

This compound derivatives represent a highly promising class of biomaterials with a wide range of applications in medicine and biotechnology. Their inherent biocompatibility, stemming from their biomimetic nature, makes them ideal candidates for medical device coatings, drug delivery vehicles, and tissue engineering scaffolds. A thorough understanding of their physicochemical properties, coupled with standardized experimental evaluation and a clear picture of their interactions with biological signaling pathways, is crucial for the continued development and successful clinical translation of these advanced materials. This guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further research and innovation.

References

Early Research on Phosphorylcholine Biocompatibility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the biocompatibility of phosphorylcholine (PC), a zwitterionic headgroup of phospholipids (B1166683) found in the outer leaflet of cell membranes. The pioneering studies on PC-coated biomaterials revealed a remarkable ability to resist biofouling, a critical attribute for the success of medical devices and drug delivery systems. This document summarizes the core principles, key experimental findings, and methodologies from this early research, providing a comprehensive resource for understanding the origins of this important biomaterial class.

Core Principles of this compound Biocompatibility

Early research into the biocompatibility of this compound and its synthetic analogues, most notably 2-methacryloyloxyethyl this compound (MPC), was driven by the principle of "biomimicry." The hypothesis was that by mimicking the surface of a cell membrane, a synthetic material could effectively "hide" from the body's biological recognition systems, thereby preventing adverse reactions such as protein adsorption, platelet adhesion, and the inflammatory response.[1][2] The key to this biomimetic approach lies in the unique properties of the this compound group:

  • Zwitterionic Nature: The PC group contains both a positively charged quaternary ammonium (B1175870) and a negatively charged phosphate (B84403) group, resulting in a net neutral charge. This structure is crucial for its interaction with water molecules.

  • Hydrophilicity: The PC moiety is highly hydrophilic, attracting and organizing a layer of water molecules on the material surface.[3][4] This hydration layer is believed to act as a physical and energetic barrier, preventing the adsorption of proteins and other biomolecules.[2][5]

  • Surface Mobility: Early studies suggested that the mobility of the this compound moiety on a polymer surface allows it to orient itself favorably in an aqueous environment, maximizing its interaction with water and enhancing its protein-resistant properties.[6]

Key Experimental Findings from Early Research

Initial investigations into PC-based materials focused on quantifying their interactions with key biological components. The following tables summarize the significant quantitative data from these seminal studies.

Table 1: Protein Adsorption on this compound-Coated Surfaces
MaterialProteinAdsorption Reduction vs. Control (%)Reference
Poly(BMA-co-MPC)FibrinogenMarked reduction[7]
Poly(BMA-co-MPC)AlbuminMarked reduction[7]
MPC-grafted CuprophanFibrinogenMarked reduction[7]
MPC-grafted CuprophanAlbuminMarked reduction[7]
PC-coated PVCFibrinogenSignificant reduction[1]
PC-coated PolyethyleneFibrinogenSignificant reduction[1]
PC-coated PolycarbonateFibrinogenSignificant reduction[1]
PC-coated NylonFibrinogenSignificant reduction[1]

BMA: Butyl methacrylate; MPC: 2-methacryloyloxyethyl this compound; PVC: Polyvinyl chloride

Table 2: Platelet Adhesion on this compound-Coated Surfaces
MaterialObservationQuantitative FindingReference
PC-coated materialsReduced platelet bindingSignificant reduction vs. uncoated controls[1]
Poly(MAPC)-grafted PolyethyleneReduced platelet adhesionNumber of adhering platelets decreased with increased surface density of MAPC units[8]
MPC-grafted Polycarbonate Urethane (B1682113)Reduced platelet adhesionMuch fewer platelets adhered compared to blank PCU surface[9]
PMBT-coated PMP-HFMReduced platelet adhesion and aggregationFewer adhered and deformed platelets compared to bare surface[10]

MAPC: ω-methacryloyloxyalkyl this compound; PCU: Polycarbonate urethane; PMBT: Poly(MPC-co-BMA-co-TSMA); PMP-HFM: Polymethylpentene hollow fiber membrane

Table 3: In Vivo Biocompatibility and Inflammatory Response
Implant MaterialAnimal ModelDurationKey FindingsReference
PC-coated Silicone ImplantsSprague-Dawley Rats3 monthsDecreased inflammatory reaction and reduction of periprosthetic fibrosis compared to textured implants.[11]
PC-coated Stainless Steel and HDPERabbit4 and 13 weeks40% fewer inflammatory cells at 4 weeks (not statistically significant); significantly thinner fibrous capsule at 13 weeks compared to HDPE control.[12]
PC-coated StentsPorcine Coronary Arteries5 days, 4 and 12 weeksNo stent thrombosis; >90% endothelialization at 5 days, similar to non-coated stents; no adverse inflammatory response up to 12 weeks.[13][14][15]

HDPE: High-density polyethylene

Experimental Protocols in Early this compound Research

The following sections detail the methodologies employed in the foundational studies of PC biocompatibility.

Material Preparation and Surface Characterization

Objective: To synthesize PC-containing polymers and coat them onto various substrates, followed by confirmation of the surface modification.

Typical Protocol:

  • Polymer Synthesis: Copolymers of 2-methacryloyloxyethyl this compound (MPC) and a hydrophobic monomer (e.g., n-butyl methacrylate, BMA) were synthesized via free radical polymerization.[3][16]

  • Surface Coating: The synthesized PC-polymer was coated onto a substrate material (e.g., polyethylene, PVC, silicone) through methods such as solution casting or dip-coating.[3][16][17]

  • Surface Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition of the surface and confirm the presence of phosphorus and nitrogen from the PC group.[6][8]

    • Contact Angle Measurement: The hydrophilicity of the surface was assessed by measuring the static water contact angle. PC-coated surfaces typically exhibit a significantly lower contact angle compared to the uncoated substrate, indicating increased wettability.[4][9]

    • Scanning Electron Microscopy (SEM): Employed to visualize the surface morphology of the coated and uncoated materials.[6][10]

In Vitro Protein Adsorption Studies

Objective: To quantify the amount of protein that adsorbs to the PC-modified surface from a solution.

Typical Protocol:

  • Protein Labeling: Proteins such as fibrinogen and albumin were radiolabeled (e.g., with Iodine-125) to allow for quantitative measurement.[7]

  • Incubation: The PC-coated and control surfaces were incubated in a solution containing the radiolabeled protein for a specific duration.

  • Rinsing: After incubation, the surfaces were thoroughly rinsed to remove non-adsorbed protein.

  • Quantification: The amount of adsorbed protein was determined by measuring the radioactivity on the surface using a gamma counter. The results were typically expressed as mass per unit area (e.g., µg/cm²).

In Vitro Platelet Adhesion Studies

Objective: To assess the interaction of platelets with the PC-modified surface.

Typical Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood was centrifuged at a low speed to obtain PRP.

  • Incubation: The PC-coated and control surfaces were exposed to PRP for a defined period under controlled conditions (e.g., static or flow).

  • Rinsing: The surfaces were gently rinsed to remove non-adherent platelets.

  • Visualization and Quantification:

    • Scanning Electron Microscopy (SEM): Used to visualize the number and morphology of adherent platelets. Activated platelets typically exhibit a flattened and spread morphology with pseudopodia.[9][10]

    • Lactate Dehydrogenase (LDH) Assay: The number of adherent platelets could be quantified by lysing the adhered cells and measuring the activity of the released LDH enzyme.

In Vivo Implantation Studies

Objective: To evaluate the long-term biocompatibility and host response to PC-coated implants in a living organism.

Typical Protocol:

  • Implant Preparation and Sterilization: The PC-coated and control implants were fabricated and sterilized.

  • Surgical Implantation: The implants were surgically placed in a relevant anatomical location in an animal model (e.g., subcutaneous tissue in rats, coronary arteries in pigs).[11][13]

  • Post-operative Monitoring: The animals were monitored for a predetermined period (e.g., weeks to months).

  • Histological Analysis: At the end of the study, the animals were euthanized, and the tissue surrounding the implant was excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome).[11]

  • Immunohistochemistry: Specific cell types (e.g., macrophages, fibroblasts) and proteins (e.g., collagen) in the surrounding tissue were identified using antibodies to assess the inflammatory and fibrotic response.[11]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

G Proposed Mechanism of this compound's Protein Resistance cluster_0 Proposed Mechanism of this compound's Protein Resistance cluster_1 Proposed Mechanism of this compound's Protein Resistance PC_Surface This compound Surface Water Water Molecules PC_Surface->Water attracts Hydration_Layer Organized Hydration Layer Water->Hydration_Layer forms Adsorption Protein Adsorption Hydration_Layer->Adsorption prevents Protein Protein Protein->Adsorption attempts to adsorb

Caption: Proposed mechanism of protein resistance on a this compound surface.

G Typical Experimental Workflow for Biocompatibility Assessment cluster_invitro In Vitro Assays Start Start Material_Prep Material Preparation (PC Coating) Start->Material_Prep Surface_Char Surface Characterization (XPS, Contact Angle, SEM) Material_Prep->Surface_Char In_Vitro In Vitro Testing Surface_Char->In_Vitro In_Vivo In Vivo Implantation In_Vitro->In_Vivo Protein_Adsorption Protein Adsorption Platelet_Adhesion Platelet Adhesion Bacterial_Adhesion Bacterial Adhesion Analysis Data Analysis and Conclusion In_Vivo->Analysis End End Analysis->End

Caption: Workflow for assessing the biocompatibility of PC-coated materials.

G Logical Relationships in this compound Biocompatibility PC_Properties This compound Properties (Zwitterionic, Hydrophilic) Hydration Formation of Stable Hydration Layer PC_Properties->Hydration Reduced_Protein Reduced Protein Adsorption Hydration->Reduced_Protein Reduced_Platelet Reduced Platelet Adhesion Reduced_Protein->Reduced_Platelet Reduced_Inflammation Reduced Inflammatory Response Reduced_Protein->Reduced_Inflammation Biocompatibility Enhanced Biocompatibility Reduced_Platelet->Biocompatibility Reduced_Inflammation->Biocompatibility

Caption: Logical flow from PC properties to enhanced biocompatibility.

Conclusion

The early research on this compound-based materials laid a robust foundation for the development of a new generation of biocompatible medical devices. By mimicking the cell membrane, these materials demonstrated a remarkable ability to resist protein adsorption and platelet adhesion, leading to a minimal inflammatory response in vivo. The experimental protocols developed during this period, from surface characterization to in vitro and in vivo assessments, continue to be relevant in the field of biomaterials science. This guide provides a core understanding of these pioneering efforts, serving as a valuable resource for researchers and professionals in the ongoing pursuit of truly biocompatible materials.

References

Unveiling the Veil: A Technical Guide to the Theoretical Models of the Phosphorylcholine Hydration Layer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydration layer surrounding the phosphorylcholine (PC) headgroup of lipid bilayers is a critical interface governing membrane structure, dynamics, and interactions with biomolecules. Understanding this layer at a molecular level is paramount for advancements in drug delivery, biomaterial design, and elucidating fundamental biological processes. This technical guide provides an in-depth overview of the theoretical models used to describe the PC hydration layer, supported by key experimental data and methodologies.

Core Theoretical Models: A Computational Lens

The primary theoretical framework for investigating the this compound hydration layer is Molecular Dynamics (MD) simulations . These simulations provide an atomistic-resolution view of the dynamic interactions between water molecules and the PC headgroup, offering insights that are often difficult to obtain through experimental means alone.

Atomistic MD simulations have been instrumental in resolving the structure of the glycerol (B35011) backbone and choline (B1196258) headgroup in phosphatidylcholine bilayers.[1][2] These simulations are often validated by comparing their outputs with experimental data, particularly C-H bond vector order parameters obtained from NMR experiments.[1][2] While no single existing model has achieved perfect experimental accuracy, the collective findings from various simulations have distilled crucial chemical information.[1][2] For instance, an increase in choline order parameters is indicative of the P-N vector tilting to become more parallel to the membrane surface.[1][2]

The insights from MD simulations are multifaceted:

  • Hydration Structure: Simulations reveal a structured hydration shell with distinct regions. Water molecules are found to interact differently with the positively charged choline group and the negatively charged phosphate (B84403) group.[3] Specifically, nonesterified oxygen atoms of the phosphate group can form approximately four hydrogen bonds, while each of the two carbonyl oxygen atoms forms about one hydrogen bond.[3] The choline group, unable to form hydrogen bonds itself, is surrounded by a clathrate-like cage of about 6.4 water molecules held by weaker electrostatic and van der Waals interactions.[3]

  • Water Dynamics: MD simulations allow for the calculation of dynamic properties such as water residence times and diffusion coefficients within the hydration layer. These studies have shown that water molecules in the vicinity of the PC headgroup exhibit slower dynamics compared to bulk water.[4]

  • Force Field Development: The accuracy of MD simulations is highly dependent on the force fields used to describe the interatomic interactions. Significant effort has been invested in developing and refining force fields for lipids and water to better reproduce experimental observables.[1][2]

Another powerful computational approach is the use of Density Functional Theory (DFT) . DFT calculations can provide a quantum mechanical perspective on the hydration process, offering detailed information about the electronic structure and bonding between water and the zwitterionic headgroup.[5] For instance, DFT studies have shown that the anionic group of the polymer chain plays a crucial role in the strength of interaction with water molecules, which in turn affects properties like ice formation.[5]

Experimental Validation: Probing the Hydration Layer

A variety of experimental techniques are employed to study the hydration of lipid bilayers and validate the theoretical models. Each technique provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for investigating water-protein and water-lipid interactions at an atomic level in fully hydrated samples.[6] It can provide information on the orientation and dynamics of both the lipid headgroups and the surrounding water molecules.[1][2][7]

  • Oriented-sample ssNMR (OS-ssNMR) is particularly well-suited for studying water interactions in membrane systems as it uses samples with high water content (>70%).[6]

  • Magic Angle Spinning (MAS) ssNMR is used to measure water accessibility of membrane proteins, providing insights into membrane topology.[6] However, high-resolution MAS experiments often require low hydration levels.[6]

  • Deuterium (²H) NMR of deuterated water is used to study water dynamics in lipid bilayers. The observed quadrupolar coupling provides information about the mobility of water molecules.[7][8]

  • Oxygen-17 (¹⁷O) NMR is a more recent technique that can directly probe the interfacial water. By suppressing the dominant bulk water signal, it has been possible to observe distinct water species in the headgroup region of hydrated DMPC lipid bilayers for the first time.[7]

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the structure of lipid bilayers, including the lamellar repeat spacing, which is the thickness of the bilayer plus the water layer.[9][10] By varying the hydration level, one can study how water affects the overall membrane structure.[11][12]

  • Small-Angle X-ray Scattering (SAXS) is used to determine the phase symmetry and lattice parameters of lipid assemblies.[13]

  • Wide-Angle X-ray Scattering (WAXS) provides information about the packing of the hydrocarbon chains.[13]

  • Grazing-Incidence X-ray Diffraction (GIXD) and X-ray Reflectivity are surface-sensitive techniques used to study supported lipid multi-bilayers.[10]

Neutron Scattering

Neutron scattering techniques are particularly powerful for studying the dynamics of lipid bilayers and their hydration water due to the large difference in scattering cross-sections between hydrogen and deuterium.[14][15][16]

  • Quasi-Elastic Neutron Scattering (QENS) is used to investigate the dynamic behavior of water molecules and lipids on the picosecond to nanosecond timescale.[14][15][16] By selectively deuterating either the lipid or the water, the dynamics of each component can be isolated.[14][17]

  • Neutron Spin Echo (NSE) provides the highest energy resolution and can measure relaxation times up to the microsecond timescale, making it suitable for studying slower collective membrane fluctuations.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the this compound hydration layer.

ParameterValueLipid SystemMethodReference
Hydration Number (First Shell) 10-12 moleculesPC bilayerMolecular Dynamics[3]
~11-12 moleculesStacked lipid bilayersX-ray Diffraction, Infrared Spectroscopy[3]
~12 moleculesPOPC bilayersMolecular Dynamics, NMR[18]
Water Molecules (Phosphate Group) ~1-2 moleculesDimyristoyl PCDeuterium NMR[19][20]
Water Molecules (Trimethylammonium Group) ~5-6 molecules (clathrate-like)Dimyristoyl PCDeuterium NMR[19][20]
Area per Headgroup 58 to 77 ŲDipalmitoylphosphatidylcholineMolecular Dynamics (temperature dependent)[21]
Diffusion Coefficient (Fully Hydrated) 2.93 ± 0.44 μm²/s14:1 PCFRAP[3]
P-N Vector Tilt Angle ~66° to membrane normalPOPCMolecular Dynamics[22]

Detailed Experimental Protocols

Preparation of Oriented Lipid Bilayers for X-ray Diffraction

A common method for preparing well-oriented, thick stacks of lipid bilayers for X-ray diffraction is the "rock and roll method".[12][23]

  • Lipid Preparation: A known mass of lipid is dissolved in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1).[12][23]

  • Deposition: The lipid solution is deposited onto a solid substrate, such as a silicon wafer or mica.[12][23]

  • Solvent Evaporation: The solvent is slowly evaporated under a controlled flow of nitrogen gas while the substrate is manually rocked and rolled. This controlled movement helps to align the lipid bilayers parallel to the substrate surface.[12][23]

  • Hydration: The prepared lipid stack is then hydrated in a chamber with controlled temperature and relative humidity.[12]

Quasi-Elastic Neutron Scattering (QENS) for Water Dynamics

To study the dynamics of hydration water using QENS, selective deuteration is crucial.[14][17]

  • Sample Preparation: Two samples are typically prepared:

    • Perdeuterated lipid (e.g., d67-DMPC) with light water (H₂O). In this sample, the neutron scattering signal is dominated by the hydrogen in the water.[14]

    • Protonated lipid (e.g., DMPC) with heavy water (D₂O). This sample serves as a background to subtract the contribution from the lipid dynamics.[14]

  • Hydration: The lipid powder is mixed with the appropriate amount of water to achieve a specific hydration level.[14]

  • QENS Measurement: The samples are placed in a neutron spectrometer, and the quasi-elastic scattering is measured over a range of momentum transfers (Q) and energy transfers (ħω).[14]

  • Data Analysis: The dynamic structure factor, S(Q, ω), is obtained. By subtracting the data from the DMPC/D₂O sample from the d67-DMPC/H₂O sample, the dynamic behavior of the water molecules can be isolated.[14]

Solid-State NMR of Hydrated Lipid Bilayers
  • Sample Preparation:

    • For oriented samples, lipids are typically deposited on thin glass plates which are then stacked.[8]

    • For MAS experiments, the hydrated lipid dispersion is packed into a MAS rotor.

  • Hydration: Samples are hydrated to the desired level, often by equilibrating them in a chamber with a specific relative humidity.

  • NMR Spectroscopy: The sample is placed in the NMR spectrometer.

    • For ¹⁷O NMR, isotopic enrichment of water is necessary.[7] Specialized pulse sequences are used to suppress the large signal from bulk water.[7]

    • For ²H NMR, deuterated water is used, and the quadrupolar splitting is measured.[7]

  • Data Analysis: The resulting spectra provide information on the chemical environment, orientation, and dynamics of the observed nuclei.

Visualizing the Concepts

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows related to the study of the this compound hydration layer.

HydrationLayerStructure cluster_membrane Lipid Bilayer cluster_hydration Hydration Layer PC_Headgroup This compound Headgroup Phosphate_Water Strongly Bound Water (H-bonds with Phosphate) PC_Headgroup->Phosphate_Water interacts with Choline_Water Clathrate-like Water (around Choline) PC_Headgroup->Choline_Water interacts with Glycerol Glycerol Backbone Acyl_Chains Acyl Chains Bulk_Water Bulk Water Phosphate_Water->Bulk_Water exchanges with Choline_Water->Bulk_Water exchanges with

Caption: Structure of the this compound hydration layer.

MD_Simulation_Workflow Start System Setup: Lipid Bilayer + Water Box ForceField Choose Force Field (e.g., CHARMM, GROMOS) Start->ForceField Equilibration Energy Minimization & NVT/NPT Equilibration ForceField->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis HydrationShell Hydration Shell Structure Analysis->HydrationShell WaterDynamics Water Residence Time, Diffusion Analysis->WaterDynamics OrderParams Lipid Order Parameters Analysis->OrderParams

Caption: Workflow for Molecular Dynamics simulation of a hydrated lipid bilayer.

Experimental_Validation_Flow cluster_exp Experimental Techniques cluster_data Experimental Observables Theoretical_Model Theoretical Model (e.g., MD Simulation) Validation Model Validation & Refinement Theoretical_Model->Validation NMR NMR Spectroscopy (ssNMR, ²H, ¹⁷O) Order_Params Order Parameters NMR->Order_Params XRD X-ray Diffraction (SAXS, WAXS) Repeat_Spacing Lamellar Repeat Spacing XRD->Repeat_Spacing Neutron Neutron Scattering (QENS, NSE) Water_Dynamics Water Diffusion Neutron->Water_Dynamics Order_Params->Validation Repeat_Spacing->Validation Water_Dynamics->Validation

Caption: Logical flow for the validation of theoretical models with experimental data.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic monomer that mimics the phospholipid structure of cell membranes.[1] Polymers derived from MPC, known as poly(MPC)s, exhibit excellent biocompatibility, hydrophilicity, and resistance to protein adsorption and cell adhesion.[1][2] These properties make them highly valuable materials for a wide range of biomedical applications, including drug delivery systems, surface modification of medical devices, and tissue engineering.[3][4] The unique hydration layer formed around the this compound groups is believed to be responsible for the non-fouling properties of MPC polymers, as it creates a repulsive force against proteins and cells.[2][5]

This document provides detailed application notes and protocols for the synthesis of MPC polymers using various polymerization techniques. It also includes methods for their purification and characterization, as well as an overview of their mechanism of action in biological environments.

Synthesis of the MPC Monomer

The synthesis of the MPC monomer is a critical first step. A common and efficient method involves a two-step process.[1] First, 2-hydroxyethyl methacrylate (B99206) (HEMA) is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) in the presence of a base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) to form an intermediate.[1] Subsequently, the ring-opening of this intermediate with trimethylamine (B31210) (TMA) yields the final MPC monomer.[1] Industrial-scale production has been established, making MPC commercially available.[1]

Polymerization of MPC

MPC can be polymerized using several techniques, including conventional free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity.

Conventional Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method for synthesizing high molecular weight poly(MPC).

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve MPC monomer in a suitable solvent such as ethanol.[6]

  • Initiator Addition: Add a free-radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN) or dimethyl 2,2'-azobisisobutyrate (MAIB).[6]

  • Degassing: Degas the solution by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60°C) and allow the polymerization to proceed for a set time (e.g., 1.5 hours).[6]

  • Termination: The polymerization is typically terminated by cooling the reaction mixture and exposing it to air.

  • Purification: The resulting polymer is purified to remove unreacted monomer and initiator residues.

Quantitative Data for Free-Radical Polymerization of MPC:

ParameterValueReference
Monomer Concentration1 mol/L[6]
Initiator (AIBN) Concentration1 mmol/L[6]
SolventEthanol[6]
Temperature60 °C[6]
Polymerization Time1.5 hours[6]
Overall Activation Energy (Ea)~71 kJ mol⁻¹ (with MAIB)[6]

Diagram of Free-Radical Polymerization Workflow:

Free_Radical_Polymerization cluster_setup Reaction Setup cluster_process Polymerization Process cluster_purification Purification MPC MPC Monomer Degassing Degassing (N2 Purge) MPC->Degassing Solvent Ethanol Solvent->Degassing Initiator AIBN Initiator->Degassing Heating Heating (60°C) Degassing->Heating Initiation Polymerization Polymerization (1.5 h) Heating->Polymerization Propagation Precipitation Precipitation Polymerization->Precipitation Termination Drying Drying Precipitation->Drying PolyMPC PolyMPC Drying->PolyMPC Purified Poly(MPC)

Caption: Workflow for conventional free-radical polymerization of MPC.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[7][8]

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine the MPC monomer, a suitable initiator (e.g., ethyl α-bromoisobutyrate), and a ligand (e.g., 2,2'-bipyridine).[7]

  • Solvent Addition: Add a degassed solvent, such as methanol, water, or a mixture of isopropanol (B130326) and water.[7][9]

  • Catalyst Addition: Add the catalyst, typically a copper(I) halide (e.g., CuBr), under an inert atmosphere.

  • Degassing: Perform several freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.

  • Polymerization: Place the flask in a thermostatically controlled oil bath at a specific temperature (e.g., 20°C or 40°C) and stir for the desired reaction time.[7]

  • Termination: Terminate the polymerization by opening the flask to air, which oxidizes the copper catalyst.

  • Purification: The polymer is purified to remove the copper catalyst and any unreacted monomer.

Quantitative Data for ATRP of MPC:

ParameterValueReference
[MPC]:[Initiator]:[CuBr]:[Ligand]50:1:1:2
Ligand2,2'-bipyridine (bpy)[7]
SolventMethanol or 9:1 IPA/water[7]
Temperature20-40 °C[7]
Reaction Time~5 hours
Resulting Mw/Mn1.15-1.35[7]

Diagram of ATRP Workflow:

ATRP_Workflow cluster_reagents Reagents cluster_process Polymerization cluster_workup Work-up MPC MPC Monomer Mixing Mixing in Schlenk Flask MPC->Mixing Initiator Initiator Initiator->Mixing Ligand Ligand Ligand->Mixing Catalyst Catalyst (CuBr) Catalyst->Mixing Solvent Solvent Solvent->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Reaction Reaction (20-40°C) Degassing->Reaction Termination Termination (Exposure to Air) Reaction->Termination Purification Purification Termination->Purification PMPC PMPC Purification->PMPC Well-defined Poly(MPC)

Caption: Workflow for Atom Transfer Radical Polymerization (ATRP) of MPC.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that yields polymers with predetermined molecular weights and narrow molecular weight distributions.[10][11]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the MPC monomer, a RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CTP), and a radical initiator (e.g., 4,4'-azobis(4-cyanovaleric acid) - ACVA) in a suitable solvent like methanol.[8][10]

  • Degassing: Thoroughly degas the solution using several freeze-pump-thaw cycles.[8][12]

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a specific temperature (e.g., 60°C or 90°C) and stir for the required time.[8][13]

  • Termination: Stop the reaction by quenching it in liquid nitrogen and exposing it to air.[8]

  • Purification: The polymer is recovered and purified, typically by precipitation.

Quantitative Data for RAFT Polymerization of MPC:

ParameterValueReference
RAFT Agent4-cyanopentanoic acid dithiobenzoate (CTP)[10]
Initiator4,4'-azobis(4-cyanovaleric acid) (ACVA)[10]
[CTP]/[ACVA] ratio5.0[8]
SolventMethanol[8][10]
Temperature60 °C[8]
Resulting Mw/Mn< 1.2[10]

Diagram of RAFT Polymerization Workflow:

RAFT_Polymerization cluster_components Reaction Components cluster_reaction Polymerization cluster_isolation Product Isolation MPC MPC Monomer Dissolving Dissolving MPC->Dissolving RAFT_Agent RAFT Agent RAFT_Agent->Dissolving Initiator Initiator Initiator->Dissolving Solvent Methanol Solvent->Dissolving Degassing Freeze-Pump-Thaw Dissolving->Degassing Heating Heating (60°C) Degassing->Heating Termination Quenching Heating->Termination Purification Precipitation Termination->Purification PolyMPC PolyMPC Purification->PolyMPC Controlled Poly(MPC)

Caption: Workflow for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of MPC.

Purification of Poly(MPC)

Purification is essential to remove unreacted monomers, initiators, and catalysts, which can be cytotoxic. Common purification methods include precipitation and dialysis.[14]

Protocol 1: Purification by Precipitation[16]
  • Concentration: If the polymer solution is dilute, concentrate it using a rotary evaporator.

  • Precipitation: Slowly add the concentrated polymer solution dropwise into a vigorously stirred beaker containing a 10-fold excess of a suitable anti-solvent (e.g., acetone (B3395972) for poly(MPC) synthesized in methanol). A white precipitate of poly(MPC) will form.

  • Isolation: Allow the precipitate to settle and then decant the supernatant.

  • Washing: Add fresh anti-solvent to the precipitate, stir to wash, and let it settle again. Decant the supernatant. Repeat this washing step 2-3 times.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Protocol 2: Purification by Dialysis[16]
  • Membrane Preparation: Prepare a dialysis membrane with an appropriate molecular weight cut-off (MWCO), for instance, 3.5 kDa, according to the manufacturer's instructions.

  • Sample Loading: Load the poly(MPC) solution into the dialysis tubing and seal both ends with clips.

  • Dialysis: Place the sealed dialysis bag in a large volume of deionized water (or an appropriate buffer). Stir the dialysis buffer gently.

  • Buffer Exchange: Change the dialysis buffer frequently (e.g., every few hours) to maintain a high concentration gradient and ensure efficient removal of small molecule impurities.

  • Recovery: After sufficient dialysis (e.g., 2-3 days), recover the purified polymer solution from the dialysis bag. The polymer can then be obtained as a solid by lyophilization (freeze-drying).

Characterization of Poly(MPC)

The synthesized poly(MPC) should be characterized to determine its molecular weight, molecular weight distribution (polydispersity), and chemical structure.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is a powerful technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[15][16][17] The polymer is dissolved in a suitable mobile phase and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. By calibrating with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is used to confirm the chemical structure of the poly(MPC) and to verify the absence of monomer after purification.[1] The disappearance of the vinyl proton peaks of the MPC monomer (typically around 5.60 and 6.10 ppm) in the polymer spectrum indicates successful polymerization and purification.[1] GPC can be coupled with NMR (GPC-NMR) for a more comprehensive analysis of the polymer's structure across its molecular weight distribution.[18]

Mechanism of Action and Applications

Prevention of Protein Adsorption

The primary mechanism by which MPC polymers resist protein adsorption is through the formation of a tightly bound hydration layer.[2] The zwitterionic this compound groups strongly interact with water molecules, creating a layer of "free water" at the polymer surface.[5] This hydration layer acts as a physical and energetic barrier, preventing proteins from adsorbing onto the surface.[2] This is crucial for biocompatibility, as protein adsorption is the initial step in many adverse biological responses, such as blood coagulation and the foreign body response.[1]

Diagram of the Mechanism of Protein Adsorption Prevention:

Protein_Repulsion cluster_surface MPC Polymer Surface MPC_Polymer Poly(MPC) Chain This compound This compound Groups Hydration_Layer Hydration Layer (Free Water) This compound->Hydration_Layer Strongly bound water Repulsion Steric and Energetic Repulsion Hydration_Layer->Repulsion Protein Protein Protein->Hydration_Layer Repulsion->Protein Prevents Adsorption

Caption: Mechanism of protein repulsion by the hydration layer on an MPC polymer surface.

Applications in Drug Delivery

The non-fouling properties of MPC polymers are highly advantageous for drug delivery systems.[3][4] When used to coat nanoparticles or other drug carriers, MPC polymers can:

  • Prolong Circulation Time: By preventing the adsorption of opsonins (plasma proteins that mark foreign particles for clearance by the immune system), MPC coatings can help drug carriers evade the mononuclear phagocyte system, leading to longer circulation times in the bloodstream.

  • Improve Biocompatibility: The biocompatible nature of MPC reduces the immunogenicity of drug delivery systems.[3]

  • Enable Controlled Release: MPC can be copolymerized with other functional monomers to create stimuli-responsive hydrogels or nanoparticles for the controlled release of therapeutic agents.[19][20]

Conclusion

MPC polymers are a versatile class of biomaterials with significant potential in biomedical research and drug development. The ability to synthesize poly(MPC) with controlled molecular architectures using techniques like ATRP and RAFT, combined with their excellent biocompatibility and non-fouling properties, makes them ideal candidates for a variety of applications. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and scientists to synthesize and utilize MPC polymers in their work.

References

Application Notes and Protocols for Phosphorylcholine Coating on Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of medical devices with phosphorylcholine (PC) coatings. The aim is to create a biomimetic surface that mimics the outer leaflet of cell membranes, thereby enhancing biocompatibility, reducing thrombosis, and preventing biofouling.

This compound-based polymers, most notably those containing 2-methacryloyloxyethyl this compound (MPC), are zwitterionic materials that strongly bind water to form a hydration layer on the device surface.[1][2][3][4] This layer acts as a physical barrier, effectively inhibiting the adsorption of proteins and the adhesion of platelets and bacteria, which are critical events in foreign body response and device failure.[1][2][3][5][6][7] These coatings are prized for their ability to render surfaces hemocompatible and lubricious without the use of pharmaceuticals like heparin.[5][8][9] PC coatings can be applied to a wide range of materials used in medical devices, including polymers, metals, and ceramics.[1][2][3]

Data Presentation: Performance of this compound Coatings

The following tables summarize the quantitative effects of PC coatings on key surface properties and biocompatibility markers.

Table 1: Surface Property Modifications with this compound Coatings

Substrate MaterialCoating MethodParameterValue Before CoatingValue After CoatingReference
Polyurethane (PU)Photochemical ImmobilizationUnderwater Contact AngleNot SpecifiedDecreased (indicating increased hydrophilicity)[10]
Poly(ether ether ketone) (PEEK)Photoinduced ImmobilizationWater Contact Angle~85°~20°
Polystyrene (PS)Solvent EvaporationWater Contact Angle~90°~30-40°[11]
Silicon WaferSI-ATRPWater Contact AngleNot Specified~15-20°[3]
Polypropylene (PP)UV-induced GraftingWater Contact Angle~104°~30°

Table 2: Reduction in Protein Adsorption and Platelet Adhesion

Substrate MaterialPC PolymerReduction in Protein Adsorption (vs. Uncoated)Reduction in Platelet Adhesion (vs. Uncoated)Reference
Various PolymersMPC CopolymersSignificant reduction from plasmaEffectively suppressed[1]
Poly(n-butyl methacrylate)MPC CopolymerSmallest amount of adsorbed protein from plasmaComplete inhibition at 0.3 PC mole fraction[12]
Polyurethane (PU)PC-containing aryl azidesNot Quantified (prolonged clotting time)Fewer platelets, less activation[10]
Polypropylene (PP)PMPCSignificantly reducedSignificantly reduced
Suture MaterialPoly(MPC-co-n-butyl methacrylate)Significant antibiofouling effectNot Applicable[13]

Mechanism of Biocompatibility

The biocompatibility of this compound coatings stems from their ability to create a tightly bound hydration layer on the medical device surface. This biomimetic approach mimics the natural surface of red blood cells. The zwitterionic this compound groups orient themselves to create a hydrophilic surface that resists the non-specific adsorption of proteins, which is the initial step in the cascade of events leading to thrombus formation and the foreign body response.

Mechanism_of_Biocompatibility cluster_0 Uncoated Medical Device Surface cluster_1 This compound Coated Surface Blood_Proteins Blood Proteins (e.g., Fibrinogen) Device_Surface Device Surface Blood_Proteins->Device_Surface Adsorption Platelets Platelets Thrombus_Formation Thrombus Formation Platelets->Thrombus_Formation Device_Surface->Platelets Activation & Adhesion PC_Coating PC Coating Hydration_Layer Hydration Layer (Bound Water) PC_Coating->Hydration_Layer Forms Biocompatibility Enhanced Biocompatibility Hydration_Layer->Biocompatibility Leads to Blood_Components Blood Proteins & Platelets Blood_Components->Hydration_Layer Repulsion

Mechanism of PC Coating Biocompatibility.

Experimental Protocols

Herein are detailed protocols for three common methods of applying this compound coatings to medical device surfaces.

Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MPC ("Grafting From")

This method creates a dense, covalently bound polymer brush on the surface, offering a very stable and effective coating.

SI_ATRP_Workflow Substrate_Prep 1. Substrate Preparation Initiator_Immobilization 2. Initiator Immobilization Substrate_Prep->Initiator_Immobilization Cleaned Surface Polymerization 3. Polymerization Reaction Initiator_Immobilization->Polymerization Initiator-Coated Surface Washing 4. Washing & Drying Polymerization->Washing Polymer Brush Formation Characterization 5. Surface Characterization Washing->Characterization Final Coated Device

Workflow for SI-ATRP of MPC.

Materials:

  • Medical device substrate (e.g., silicon wafer, gold-coated surface)

  • ATRP Initiator (e.g., (11'-chlorodimethylsilylundecyl)-2-chloro-2-phenylacetate for silica (B1680970) surfaces)

  • 2-methacryloyloxyethyl this compound (MPC) monomer

  • Catalyst system: Copper(I) bromide (CuBr), 2,2'-bipyridine (B1663995) (bipy)

  • Solvent: Methanol/Water mixture (e.g., 1:1 v/v)

  • Sacrificial initiator (e.g., ethyl 2-bromoisobutyrate)

  • Anhydrous toluene (B28343) and triethylamine (B128534) for initiator immobilization

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate surface. For silicon-based materials, this can involve sonication in acetone (B3395972) and ethanol (B145695), followed by oxygen plasma treatment to generate surface hydroxyl groups.

  • Initiator Immobilization:

    • Immerse the cleaned substrate in a solution of the ATRP initiator in anhydrous toluene containing triethylamine. For example, use a 1% (v/v) solution of the silane-based initiator and 1% (v/v) triethylamine.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere to form a self-assembled monolayer of the initiator.

    • Rinse the substrate with toluene and ethanol to remove any unbound initiator and dry under a stream of nitrogen.

  • Polymerization Reaction:

    • Prepare the polymerization solution in a glovebox or using Schlenk line techniques to exclude oxygen.

    • Dissolve MPC monomer in the methanol/water solvent (e.g., to a concentration of 1.0 M).

    • Add the catalyst system (CuBr and bipy in a 1:2 molar ratio) and a small amount of sacrificial initiator.

    • Place the initiator-functionalized substrate into the reaction vessel.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Conduct the polymerization at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4-24 hours) to control the polymer brush thickness.

  • Washing and Drying:

    • Remove the substrate from the polymerization solution and wash it extensively with ethanol and deionized water to remove the catalyst and any non-grafted polymer.

    • Dry the coated device under a stream of nitrogen or in a vacuum oven.

  • Surface Characterization:

    • Verify the presence and thickness of the PMPC coating using techniques such as X-ray Photoelectron Spectroscopy (XPS) and ellipsometry.[3]

    • Assess the hydrophilicity using water contact angle measurements.[3]

Protocol 2: Photochemical Immobilization ("Grafting To")

This method uses UV light to covalently attach PC-containing molecules to a surface. It is a versatile technique applicable to various polymer substrates.

Photochemical_Immobilization_Workflow Substrate_Prep 1. Substrate Preparation Adsorption 2. Adsorption of Photo-reactive PC Substrate_Prep->Adsorption Cleaned Surface UV_Irradiation 3. UV Irradiation Adsorption->UV_Irradiation Physically Adsorbed Layer Washing 4. Washing & Drying UV_Irradiation->Washing Covalent Bonding Occurs Characterization 5. Surface Characterization Washing->Characterization Final Coated Device

Workflow for Photochemical Immobilization.

Materials:

  • Medical device substrate (e.g., Polyurethane catheter)

  • This compound-containing aryl azide (B81097) (photo-reactive molecule)

  • Solvent (e.g., ethanol or a suitable organic solvent)

  • UV light source (e.g., 254 nm)

Procedure:

  • Substrate Preparation:

    • Clean the substrate surface by sonicating in an appropriate solvent (e.g., isopropanol) and dry thoroughly.

  • Adsorption of Photo-reactive PC:

    • Prepare a solution of the PC-containing aryl azide in a suitable solvent.

    • Physically adsorb the compound onto the device surface by dip-coating or spin-coating.

  • UV Irradiation:

    • Expose the coated substrate to UV light for a defined period. The UV energy activates the aryl azide group, which then forms a covalent bond with the polymer substrate.[8][10]

  • Washing and Drying:

    • Thoroughly wash the substrate with the solvent used for coating to remove any non-covalently bound molecules.

    • Dry the device in a clean environment.

  • Surface Characterization:

    • Confirm the presence of the PC coating with XPS, looking for the characteristic phosphorus (P 2p) and nitrogen (N 1s) signals.[10]

    • Measure the underwater contact angle to confirm increased hydrophilicity.[10]

Protocol 3: Solvent Evaporation Coating (Physical Adsorption)

This is the simplest method, involving the application of a pre-synthesized MPC copolymer solution to the device surface, followed by solvent evaporation. It relies on the hydrophobic segments of the copolymer to anchor the coating to the substrate.

Solvent_Evaporation_Workflow Polymer_Dissolution 1. Dissolve MPC Copolymer Coating_Application 2. Apply Solution to Device Polymer_Dissolution->Coating_Application Polymer Solution Solvent_Evaporation 3. Solvent Evaporation Coating_Application->Solvent_Evaporation Wet Film Annealing 4. Annealing (Optional) Solvent_Evaporation->Annealing Dry Coating Characterization 5. Surface Characterization Annealing->Characterization Final Coated Device

Workflow for Solvent Evaporation Coating.

Materials:

  • Medical device substrate

  • MPC copolymer, such as poly(MPC-co-n-butyl methacrylate) (PMB)[13]

  • Volatile solvent (e.g., ethanol, ethanol/water mixture)[14]

Procedure:

  • Polymer Dissolution:

    • Dissolve the MPC copolymer in the chosen solvent to the desired concentration (e.g., 0.1 - 1.0 wt%). Ensure the polymer is fully dissolved, which may take several hours.

  • Coating Application:

    • Apply the polymer solution to the clean, dry medical device surface. This can be done by various methods such as dip-coating, spray-coating, or spin-coating, depending on the device geometry.

  • Solvent Evaporation:

    • Allow the solvent to evaporate completely in a clean, controlled environment. This can be done at room temperature or by gentle heating (e.g., on a hot plate at 40-60°C) to expedite the process.[15]

  • Annealing (Optional):

    • In some cases, annealing the coated device at a temperature above the glass transition temperature of the copolymer can improve the coating adhesion and uniformity.

  • Surface Characterization:

    • Evaluate the coating uniformity using microscopy (e.g., SEM).

    • Measure the water contact angle to verify the hydrophilic nature of the surface.[11]

    • Assess biocompatibility through protein adsorption and platelet adhesion assays.[14]

References

Application Notes and Protocols for Phosphorylcholine-Based Polymers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC)-based polymers are a class of biomimetic materials that have garnered significant attention in the field of drug delivery. Their unique zwitterionic nature, mimicking the outer leaflet of cell membranes, imparts exceptional biocompatibility, protein resistance, and stability in biological fluids. These properties make them ideal candidates for the development of advanced drug delivery systems, including nanoparticles, micelles, and polymer-drug conjugates, designed to improve the therapeutic index of various drugs by enhancing solubility, prolonging circulation time, and enabling targeted delivery.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based polymers for drug delivery applications.

Data Presentation

The following tables summarize key quantitative data for drug loading and release from various this compound-based polymer systems.

Table 1: Doxorubicin (DOX) Loading and Encapsulation Efficiency in this compound-Based Nanoparticles

Polymer SystemNanoparticle Size (nm)Drug Loading Content (DLC) (wt%)Encapsulation Efficiency (EE) (%)Reference
mPEG-b-P(Glu-co-Phe)~14021.7~98[1]
PEG-PCL Micelles36-48.6 ± 2.3[2]
Zwitterionic Oligopeptide Micelles~7044.6-[3]
pH-sensitive PNP (HPMA–NH-DOX)---[4]
DSPE-PEG2000/Oleic Acid Micelles12.8-92[4]

Note: "-" indicates data not specified in the cited source.

Table 2: In Vitro Cumulative Release of Doxorubicin from this compound-Based Nanoparticles

Polymer SystemCondition2 days (%)12 days (%)60 days (%)Reference
PLGA-co-PEG (5% PEG)pH 7.4~16~36~59[5]
PLGA-co-PEG (10% PEG)pH 7.4~28~50~76[5]
PLGA-co-PEG (15% PEG)pH 7.4~40~71~92[5]
PLGApH 7.4~10~25~45[5]
Chemically Conjugated DOXPBS, 37°C~45100 (after 4 days)-[6]
Physically Entrapped DOXPBS, 37°C-~50 (after 14 days)-[6]

Table 3: Camptothecin (B557342) (CPT) Loading and Release from this compound-Based Systems

Polymer SystemDrug Loading (wt%)Release Half-life (t1/2)Release ConditionsReference
polyMPC-graft-CPTup to 14--[7][8]
Disulfide Cross-linked Micelles-5.5 hours3 mM DTT[8]
Disulfide Cross-linked Micelles-28 hoursPBS[8]
Transferrin-gated Mesoporous Silica (B1680970)13.4-pH 5.0 vs 7.4[9]

Experimental Protocols

Protocol 1: Synthesis of Poly(2-methacryloyloxyethyl this compound) (PMPC) via RAFT Polymerization

This protocol describes a general procedure for the controlled synthesis of PMPC using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[10][11][12]

Materials:

  • 2-methacryloyloxyethyl this compound (MPC) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) or other suitable initiator

  • Methanol (B129727) (or other suitable solvent)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas supply

  • Oil bath

  • Vacuum line

  • Cold methanol (for precipitation)

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the desired amounts of MPC monomer, RAFT agent (e.g., CPADB), and initiator (e.g., ACVA) in the chosen solvent (e.g., methanol). A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be adjusted to target a specific molecular weight.

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This involves freezing the mixture with liquid nitrogen, evacuating the flask under vacuum, and then thawing the mixture under an inert atmosphere.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir the reaction mixture. The polymerization time will depend on the target conversion.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion and polymer molecular weight evolution using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

  • Quenching the Reaction: To stop the polymerization, rapidly cool the flask by immersing it in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of PMPC-based Block Copolymers via Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of a PMPC block copolymer, a common architecture for self-assembling drug delivery systems.[13][14][15][16][17][18]

Materials:

  • Macroinitiator (e.g., a halogen-terminated polymer like poly(ε-caprolactone)-Br)

  • MPC monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Solvent (e.g., methanol/water mixture)

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas supply

  • Syringes for transfer of degassed liquids

  • Silica column for catalyst removal

Procedure:

  • Macroinitiator and Monomer Preparation: Dissolve the macroinitiator and MPC monomer in the chosen solvent in a Schlenk flask.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Catalyst/Ligand Preparation: In a separate Schlenk flask, add CuBr and the ligand. Evacuate and backfill with an inert gas three times. Add degassed solvent via syringe to dissolve the catalyst complex.

  • Initiation: Transfer the catalyst solution to the monomer/macroinitiator solution via a degassed syringe to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (often room temperature) for the specified time.

  • Termination: Terminate the polymerization by exposing the reaction mixture to air.

  • Catalyst Removal: Dilute the polymer solution and pass it through a short silica column to remove the copper catalyst.

  • Purification and Isolation: Precipitate the block copolymer in a suitable non-solvent, collect the precipitate by filtration, and dry under vacuum.

Protocol 3: Formulation of this compound-Based Nanoparticles by Nanoprecipitation

This protocol describes a common method for preparing polymer nanoparticles.[19][20][21][22]

Materials:

  • This compound-based amphiphilic block copolymer (e.g., PMPC-b-poly(D,L-lactide))

  • Drug to be encapsulated

  • A water-miscible organic solvent (e.g., acetone, THF, or DMSO)

  • Water (or aqueous buffer) as the non-solvent

  • Vials and magnetic stirrer

Procedure:

  • Polymer and Drug Dissolution: Dissolve the polymer and the hydrophobic drug in the organic solvent.

  • Nanoprecipitation: Under moderate stirring, add the organic solution dropwise to the aqueous non-solvent. The volume ratio of the organic to aqueous phase is a critical parameter to control nanoparticle size.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension, typically overnight at room temperature, to allow for the complete evaporation of the organic solvent.

  • Purification: The nanoparticle suspension can be purified to remove any non-encapsulated drug by methods such as dialysis against water or centrifugation followed by resuspension of the nanoparticle pellet.

  • Characterization: Characterize the nanoparticles for size, size distribution (polydispersity index), and surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements. Drug loading and encapsulation efficiency can be determined by dissolving a known amount of nanoparticles in a good solvent and quantifying the drug content using techniques like UV-Vis spectroscopy or HPLC.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a method to evaluate the cytotoxicity of the polymer-drug conjugates or drug-loaded nanoparticles.[23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of the polymer-drug conjugates, drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control) in fresh cell culture medium. Remove the old medium from the cells and add the treatment solutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation s1 Monomer (MPC) + RAFT/ATRP agent s2 Polymerization s1->s2 s3 This compound -based Polymer s2->s3 f1 Polymer + Drug in Organic Solvent s3->f1 f2 Nanoprecipitation in Aqueous Solution f1->f2 f3 Drug-loaded Nanoparticles f2->f3 e1 Nanoparticles + Cancer Cells f3->e1 e2 Cellular Uptake & Cytotoxicity Assay e1->e2 e3 Therapeutic Efficacy Data e2->e3

Caption: Experimental workflow for developing this compound-based drug delivery systems.

doxorubicin_pathway DOX Doxorubicin Top2 Topoisomerase II DOX->Top2 Inhibition DNA_damage DNA Double-Strand Breaks Top2->DNA_damage Leads to ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Dysfunction Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.[27][28][29][30][31][32]

camptothecin_pathway CPT Camptothecin Top1_DNA Top1-DNA Cleavage Complex CPT->Top1_DNA Stabilizes Top1 Topoisomerase I Top1->Top1_DNA Forms Replication_Fork Replication Fork Collision Top1_DNA->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB DDR DNA Damage Response DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Camptothecin's mechanism of action via Topoisomerase I inhibition.[1][33][34][35][36]

cellular_uptake_workflow cluster_uptake Cellular Uptake and Drug Release cluster_effect Therapeutic Effect u1 Drug-loaded Nanoparticles u2 Endocytosis u1->u2 u3 Endosome u2->u3 u4 Endosomal Escape & Drug Release u3->u4 u5 Drug acts on Intracellular Target u4->u5 t1 Signaling Pathway Modulation u5->t1 t2 Cell Death (Apoptosis) t1->t2

Caption: General workflow of nanoparticle cellular uptake and action.[37][38][39][40]

References

Surface Modification of Nanoparticles with Phosphorylcholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical strategy for enhancing their efficacy and safety in biomedical applications. One of the most promising approaches involves the use of phosphorylcholine (PC), a zwitterionic head group found in the phospholipids (B1166683) of cell membranes.[1][2] This biomimetic modification imparts a "stealth" character to nanoparticles, significantly reducing non-specific protein adsorption (the "protein corona"), which in turn minimizes recognition by the immune system and prolongs circulation time.[3][4][5][6][7][8] This application note provides a comprehensive overview of the surface modification of nanoparticles with this compound, including detailed experimental protocols, quantitative data on performance, and visualizations of key processes.

Applications in Nanomedicine

This compound-modified nanoparticles offer significant advantages in various therapeutic and diagnostic applications:

  • Drug Delivery: By reducing premature clearance by the reticuloendothelial system (RES), PC-coated nanoparticles can enhance the accumulation of therapeutic agents at target sites, such as tumors.[9][10] The prolonged circulation half-life allows for improved pharmacokinetics of the encapsulated or conjugated drugs.[5]

  • Gene Delivery: Similar to drug delivery, PC-functionalized carriers can protect nucleic acid payloads from degradation and improve their delivery to target cells.

  • Diagnostics and Imaging: When used as contrast agents or carriers for imaging probes, PC-modification can lead to clearer signals and longer imaging windows due to reduced background uptake and extended circulation.[11][12][13]

  • Biomaterials and Medical Devices: The non-fouling properties of this compound are also utilized in coating medical implants and devices to prevent adverse reactions and improve biocompatibility.[2][14]

Key Advantages of this compound Modification

The primary benefits of surface modification with this compound stem from its zwitterionic and highly hydrophilic nature, which creates a tightly bound hydration layer on the nanoparticle surface.[14][15] This layer acts as a physical and energetic barrier to protein adsorption.

Key advantages include:

  • Reduced Protein Corona Formation: Significantly suppresses the non-specific adsorption of plasma proteins.[2][3][4][5][7][8][16][17]

  • Prolonged Circulation Time: Avoidance of opsonization and subsequent uptake by macrophages leads to longer half-life in the bloodstream.[5][6]

  • Improved Colloidal Stability: The hydrophilic surface enhances stability in physiological media, preventing aggregation.[15]

  • Enhanced Biocompatibility: The biomimetic surface minimizes immune responses and reduces cytotoxicity.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of this compound surface modification on key nanoparticle properties.

Table 1: Physicochemical Properties of this compound-Modified Nanoparticles

Nanoparticle TypeModification MethodSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Silica (B1680970) NanoparticlesZwitterionic coating110-130< 0.2~0
PISA NanoparticlesPISA76 - 850.0067 - 0.0094Not Reported[3][4][5]
Magnetic NanoparticlesCo-precipitation with PMAMPC~10-15Not Reported~ -20 to -40[11][16]
Poly(l-lactic acid)PMBN coating~150< 0.1~ -5[18]
Polystyrene MicroparticlesNon-covalent PC co-polymer~1000Not Reported~ -10[8][17]

Table 2: Reduction of Protein Adsorption

Nanoparticle/SurfaceModificationProtein(s) StudiedReduction in Adsorption (%)Reference
Silica NanoparticlesZwitterionic coatingPlasma proteinsSignificant reduction
Hydrogel PolymerThis compound incorporationLysozyme, Fibrinogen, BSA>90% compared to silicon oxide[7]
Poly(l-lactic acid)PMBN coatingPlasma proteinsSignificantly suppressed[18]
Polystyrene MicroparticlesNon-covalent PC co-polymerPlasma proteinsResistant to protein adsorption[8][17]

Table 3: In Vitro and In Vivo Performance

Nanoparticle TypeParameterPC-ModifiedControl (Unmodified/PEGylated)Reference
PISA NanoparticlesCellular Uptake (2D/3D cells)Minimal difference with PEGMinimal difference with PC[3][4][5]
PISA NanoparticlesIn Vivo Biodistribution (1h post-injection)Majority in liverNot directly compared[3][4][5]
Protein NanocapsulesPhagocytosis by MacrophagesEffectively preventedNot specified[6]
Semiconducting Polymer NPsCellular Uptake Time< 0.5 hoursNot specified[12]
PMPC-IFN ConjugateElimination Half-life (in vivo)~2x that of 20 kDa PEG-IFNShorter half-life[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-modified nanoparticles.

Protocol 1: Synthesis of Poly(2-methacryloyloxyethyl this compound) (PMPC) via ATRP

This protocol describes the synthesis of a well-defined PMPC polymer using Atom Transfer Radical Polymerization (ATRP), which can then be used for nanoparticle coating.

Materials:

  • 2-Methacryloyloxyethyl this compound (MPC) monomer

  • Ethyl 2-bromoisobutyrate (EBiB) initiator

  • Copper(I) bromide (CuBr) catalyst

  • 2,2'-Bipyridine (bpy) ligand

  • Methanol (B129727) (anhydrous)

  • Silica gel for column chromatography

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve EBiB initiator in anhydrous methanol under a nitrogen atmosphere.

  • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

  • Under a positive nitrogen flow, add CuBr catalyst and bpy ligand to the flask. The solution should turn dark brown, indicating the formation of the Cu(I)/bpy complex.

  • Add the MPC monomer to the reaction mixture. An exothermic reaction may be observed.

  • Allow the polymerization to proceed at room temperature for a specified time (e.g., 3 hours) to achieve the desired molecular weight.

  • Stop the reaction by exposing the mixture to air, which oxidizes the Cu(I) to Cu(II), turning the solution blue.

  • Dilute the solution with methanol.

  • Remove the copper catalyst by passing the solution through a silica gel column, eluting with methanol.

  • The purified PMPC polymer is obtained after solvent evaporation.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed by ¹H NMR spectroscopy.

Protocol 2: Surface Modification of Nanoparticles using Polymerization-Induced Self-Assembly (PISA)

PISA is a powerful one-pot method to prepare well-defined block copolymer nanoparticles.[19][20][21][22]

Materials:

  • PMPC macro-chain transfer agent (macro-CTA) (synthesized via RAFT polymerization)

  • Hydrophobic monomer (e.g., methyl methacrylate, MMA)

  • Radical initiator (e.g., V-50 or VA-044)

  • Solvent (e.g., water/methanol mixture)

  • Nitrogen gas

Procedure:

  • Dissolve the PMPC macro-CTA and the initiator in the chosen solvent system in a reaction vessel.

  • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

  • Add the hydrophobic monomer (e.g., MMA) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (e.g., 70°C) to initiate polymerization.

  • As the hydrophobic block grows, the block copolymer will self-assemble in situ into nanoparticles.

  • The reaction is allowed to proceed for a predetermined time to achieve high monomer conversion.

  • The resulting nanoparticle dispersion can be purified by dialysis to remove unreacted monomers and initiator.

Characterization:

  • Particle Size and Morphology: Analyzed by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • Surface Composition: Verified by X-ray Photoelectron Spectroscopy (XPS).

Protocol 3: Quantitative Analysis of Protein Adsorption

This protocol outlines a general method to quantify the amount of protein adsorbed onto the surface of nanoparticles.

Materials:

  • This compound-modified nanoparticles and control (unmodified) nanoparticles

  • Human plasma or a solution of a model protein (e.g., bovine serum albumin, BSA)

  • Phosphate-buffered saline (PBS)

  • Bicinchoninic acid (BCA) protein assay kit

  • Centrifuge

Procedure:

  • Incubate a known concentration of nanoparticles with human plasma or protein solution for a specific time (e.g., 1 hour) at 37°C with gentle shaking.

  • Separate the nanoparticles from the unbound protein by centrifugation.

  • Carefully collect the supernatant.

  • Wash the nanoparticle pellet with PBS and centrifuge again. Repeat this washing step twice to remove all unbound protein.

  • The amount of protein in the initial solution and in the combined supernatants can be quantified using a BCA protein assay.

  • The amount of adsorbed protein is calculated by subtracting the amount of unbound protein from the initial amount of protein.

  • Alternatively, the adsorbed proteins can be eluted from the washed nanoparticle pellet using a suitable buffer (e.g., containing SDS) and then quantified.

Protocol 4: Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled this compound-modified and control nanoparticles

  • Cell line of interest (e.g., HeLa cells, macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • DAPI stain (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate for microscopy or larger flasks for flow cytometry) and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing a known concentration of the fluorescently labeled nanoparticles.

  • Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

  • For Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Image the cells using a fluorescence microscope to visualize nanoparticle uptake.

  • For Flow Cytometry:

    • Detach the cells using trypsin.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.

Visualizations

Experimental Workflow for Nanoparticle Surface Modification and Characterization

G cluster_synthesis Nanoparticle Synthesis & Modification cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation NP_Core Nanoparticle Core (e.g., PLGA, Iron Oxide) Modification Surface Modification NP_Core->Modification MPC_Polymer This compound Polymer (e.g., PMPC) MPC_Polymer->Modification PC_NP PC-Modified Nanoparticle Modification->PC_NP DLS DLS (Size, PDI) PC_NP->DLS TEM TEM (Morphology) PC_NP->TEM XPS XPS (Surface Chemistry) PC_NP->XPS Zeta Zeta Potential PC_NP->Zeta Protein_Adsorption Protein Adsorption Assay PC_NP->Protein_Adsorption Cellular_Uptake Cellular Uptake Assay PC_NP->Cellular_Uptake In_Vivo In Vivo Studies (Circulation, Biodistribution) PC_NP->In_Vivo

Caption: Workflow for this compound modification and evaluation.

Mechanism of Reduced Protein Adsorption and Cellular Uptake

G cluster_unmodified Unmodified Nanoparticle cluster_modified This compound-Modified Nanoparticle Unmodified_NP Hydrophobic/ Charged Surface Protein_Corona Protein Corona Formation Unmodified_NP->Protein_Corona Opsonization Macrophage Macrophage Recognition Protein_Corona->Macrophage Uptake Rapid Clearance Macrophage->Uptake PC_NP Zwitterionic PC Surface Hydration_Layer Stable Hydration Layer PC_NP->Hydration_Layer Reduced_Adsorption Reduced Protein Adsorption Hydration_Layer->Reduced_Adsorption Prolonged_Circulation Prolonged Circulation Reduced_Adsorption->Prolonged_Circulation

References

Application Notes and Protocols: Phosphorylcholine in Coronary Stent Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC) has emerged as a key biomaterial in coronary stent technology, primarily utilized as a coating to enhance biocompatibility and reduce adverse events associated with stent implantation. PC is a zwitterionic molecule that mimics the outer surface of red blood cell membranes. This biomimicry is central to its function, as it creates a hydrophilic surface that minimizes protein adsorption and subsequent platelet adhesion and activation—critical initiating steps in the cascade of events leading to in-stent restenosis and thrombosis. These application notes provide a comprehensive overview of the use of PC in coronary stents, including quantitative data from clinical trials, detailed experimental protocols for evaluation, and diagrams illustrating the underlying mechanisms of action.

Mechanism of Action: Biomimicry to Attenuate Biological Response

The primary mechanism by which this compound coatings enhance the biocompatibility of coronary stents is through biomimicry . The PC headgroup is the major lipid headgroup in the outer leaflet of eukaryotic cell membranes. By presenting a surface that chemically resembles the native biological environment, PC-coated stents can effectively "hide" from the body's innate recognition and defense systems.[1][2]

This biomimetic characteristic leads to several key benefits:

  • Reduced Protein Adsorption: The tightly bound water layer on the hydrophilic PC surface creates a physical and energetic barrier that prevents the non-specific adsorption of proteins like fibrinogen and albumin.[3] This is a crucial first step, as adsorbed proteins can denature and present binding sites for platelets and inflammatory cells.

  • Inhibition of Platelet Adhesion and Activation: By minimizing protein adsorption, PC coatings significantly reduce the surfaces available for platelet adhesion and subsequent activation.[4] This, in turn, prevents the release of pro-thrombotic and pro-inflammatory factors from platelets.

  • Modulation of Inflammatory Response: The bio-inert surface of PC-coated stents leads to a reduced inflammatory response at the site of implantation. There is less recruitment and activation of leukocytes, such as neutrophils and macrophages, which are key contributors to the neointimal hyperplasia that causes in-stent restenosis.[5][6]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound-coated stents has been evaluated in numerous clinical trials and preclinical studies. The following tables summarize key quantitative data from studies on two prominent PC-coated stent platforms: the Endeavor™ Zotarolimus-Eluting Stent and the BiodivYsio™ Stent.

Table 1: Clinical Outcomes of the Endeavor™ Zotarolimus-Eluting Stent vs. Bare Metal Stent (ENDEAVOR II Trial) [7][8][9]

Clinical EndpointEndeavor™ Stent (ZES)Bare Metal Stent (BMS)P-valueFollow-up
Target Vessel Failure7.9%15.1%0.00019 Months
Major Adverse Cardiac Events (MACE)7.3%14.4%0.00019 Months
Target Lesion Revascularization (TLR)4.6%11.8%0.00019 Months
Stent Thrombosis (Definite/Probable)0.5%1.2%NS9 Months
In-Stent Late Loss0.61 ± 0.46 mm1.03 ± 0.58 mm<0.0018 Months
In-Segment Restenosis13.2%35.0%<0.00018 Months
Target Vessel Failure15.4%24.4%<0.055 Years
Target Lesion Revascularization (TLR)7.5%16.3%<0.055 Years
Stent Thrombosis (ARC Definite/Probable, >1 year)0.2%0.3%NS5 Years

Table 2: Clinical and Angiographic Outcomes of the BiodivYsio™ Stent (SOPHOS and SV Stent Studies) [10][11][12]

EndpointBiodivYsio™ Stent (SOPHOS Study)BiodivYsio™ SV Stent (Small Vessel Study)
Patient Population Single short de novo lesions in vessels ≥2.75 mmLesions in vessels 2.0-2.75 mm
MACE Rate (6 Months) 13.4%-
Target Lesion Revascularization (6 Months) 32 target lesion revascularizations17%
Binary Restenosis Rate (6 Months) 17.7%32%
Late Lumen Loss Index -0.55 ± 0.53
Mean Reference Vessel Diameter 2.98 ± 0.48 mm2.2 ± 0.4 mm
Minimal Lumen Diameter (Post-procedure) 2.69 ± 0.37 mm2.0 ± 0.4 mm
Minimal Lumen Diameter (6-Month Follow-up) 1.91 ± 0.71 mm1.2 ± 0.6 mm

Experimental Protocols

Protocol 1: In Vitro Platelet Adhesion Assay on Coronary Stents using Lactate (B86563) Dehydrogenase (LDH) Assay

This protocol describes a method to quantify platelet adhesion on this compound-coated and control stent surfaces by measuring the activity of lactate dehydrogenase (LDH), an enzyme released from lysed adherent platelets.

Materials:

  • This compound-coated and uncoated (control) coronary stents

  • Platelet-Rich Plasma (PRP) isolated from fresh human or animal blood

  • Tyrode's buffer (pH 7.4)

  • Triton X-100 (1% v/v in Tyrode's buffer) for platelet lysis

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or similar)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Stent Preparation:

    • Aseptically place individual PC-coated and control stents into the wells of a 24-well plate.

    • Wash the stents twice with sterile Tyrode's buffer to remove any contaminants.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Determine the platelet concentration using a hematology analyzer and adjust to a final concentration of 2 x 10^8 platelets/mL with Tyrode's buffer.

  • Platelet Adhesion:

    • Add 500 µL of the adjusted PRP suspension to each well containing a stent.

    • Incubate the plate at 37°C for 1 hour on a gentle orbital shaker to simulate physiological flow conditions.

  • Washing:

    • Carefully remove the PRP from each well.

    • Gently wash the stents three times with 1 mL of Tyrode's buffer per well to remove non-adherent platelets.

  • Platelet Lysis:

    • Add 500 µL of 1% Triton X-100 solution to each well containing a washed stent.

    • Incubate at 37°C for 30 minutes with gentle shaking to lyse the adherent platelets and release LDH.

  • LDH Assay:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Transfer 50 µL of the lysate from each well to a new 96-well microplate in triplicate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance reading from the 490 nm reading for each well to correct for background absorbance.

    • Create a standard curve using a known concentration of platelets to correlate absorbance with the number of adherent platelets.

    • Calculate the number of adherent platelets on each stent surface.

Protocol 2: Quantification of Protein Adsorption on Stent Surfaces using Bicinchoninic Acid (BCA) Assay

This protocol outlines a method to quantify the amount of protein that adsorbs to the surface of this compound-coated and control stents.

Materials:

  • This compound-coated and uncoated (control) coronary stents

  • Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in Phosphate Buffered Saline - PBS)

  • PBS (pH 7.4)

  • Sodium Dodecyl Sulfate (SDS) solution (2% w/v in PBS)

  • Commercially available Bicinchoninic Acid (BCA) Protein Assay Kit (e.g., from Thermo Fisher Scientific or similar)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Stent Preparation:

    • Place individual PC-coated and control stents into the wells of a 24-well plate.

    • Wash the stents twice with sterile PBS.

  • Protein Adsorption:

    • Add 1 mL of the protein solution (e.g., 1 mg/mL BSA or Fibrinogen in PBS) to each well containing a stent.

    • Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Washing:

    • Carefully aspirate the protein solution from each well.

    • Wash the stents thoroughly five times with 1 mL of PBS per well to remove non-adsorbed protein.

  • Protein Elution:

    • Add 500 µL of 2% SDS solution to each well containing a washed stent.

    • Incubate at 60°C for 1 hour with vigorous shaking to elute the adsorbed protein from the stent surface.

  • BCA Assay:

    • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.

    • Prepare a set of protein standards using the same protein solution used for adsorption (e.g., BSA or Fibrinogen) with concentrations ranging from 0 to 2000 µg/mL.

    • Pipette 25 µL of each standard and 25 µL of the eluate from each stent sample into separate wells of a 96-well microplate in triplicate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of protein in the eluate samples by interpolating their absorbance values on the standard curve.

    • Calculate the total amount of adsorbed protein per stent.

Protocol 3: In-Vivo Evaluation of Coronary Stents in a Porcine Model

This protocol provides a general framework for the in-vivo evaluation of this compound-coated coronary stents in a porcine model, a commonly used preclinical model due to the anatomical and physiological similarities of their coronary arteries to humans.

Animal Model:

  • Domestic swine (e.g., Yorkshire) of 25-30 kg body weight.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Pre-procedure:

    • Administer antiplatelet therapy (e.g., aspirin (B1665792) and clopidogrel) for at least 3 days prior to the procedure.

    • Fast the animal for 12 hours before the procedure.

  • Anesthesia and Vascular Access:

    • Induce anesthesia with an appropriate anesthetic regimen (e.g., Telazol/ketamine/xylazine).

    • Intubate and maintain anesthesia with isoflurane.

    • Gain sterile access to a femoral or carotid artery for catheter insertion.

  • Stent Implantation:

    • Introduce a guiding catheter into the coronary artery ostium under fluoroscopic guidance.

    • Perform baseline quantitative coronary angiography (QCA) to determine the reference vessel diameter.

    • Advance the stent delivery system to the target lesion (typically in the left anterior descending or circumflex artery).

    • Deploy the stent by inflating the balloon to a pressure that achieves a stent-to-artery ratio of approximately 1.1:1.

    • Perform post-procedural QCA to document stent expansion and patency.

  • Follow-up:

    • Recover the animal from anesthesia and provide post-operative care, including continued antiplatelet therapy.

    • Follow-up periods are typically 28 days for evaluation of thrombosis and endothelialization, and 90-180 days for assessment of neointimal hyperplasia.

  • Terminal Procedure and Tissue Harvesting:

    • At the designated follow-up time, perform final QCA.

    • Euthanize the animal with an overdose of pentobarbital.

    • Perfuse the coronary arteries with saline followed by 10% neutral buffered formalin at physiological pressure.

    • Excise the heart and dissect the stented coronary artery segments.

  • Histological and Scanning Electron Microscopy (SEM) Analysis:

    • Histology:

      • Fix the stented segments in 10% formalin for at least 24 hours.

      • Dehydrate the tissue and embed in a resin (e.g., methyl methacrylate).

      • Cut thin sections using a microtome with a diamond blade.

      • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with specific immunohistochemical stains for markers of inflammation (e.g., CD45), smooth muscle cells (e.g., α-actin), and endothelial cells (e.g., CD31).

      • Perform histomorphometric analysis to quantify neointimal area, percent area stenosis, and injury score.

    • Scanning Electron Microscopy (SEM):

      • Fix additional stented segments in a glutaraldehyde-based fixative.

      • Critically point dry the samples and sputter-coat with gold-palladium.

      • Examine the luminal surface of the stent under a scanning electron microscope to assess the degree of endothelialization, platelet adhesion, and thrombus formation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound-Coated Stent Surface cluster_1 Biological Interface cluster_2 Cellular Response (or lack thereof) PC_Stent This compound Coating Water Hydration Layer (Free Water) PC_Stent->Water Biomimicry (Hydrophilic Surface) No_Adsorption Reduced Protein Adsorption Water->No_Adsorption Prevents interaction Proteins Plasma Proteins (Fibrinogen, Albumin) Proteins->No_Adsorption Platelets Platelets No_Platelet_Activation Inhibition of Platelet Adhesion & Activation Platelets->No_Platelet_Activation Leukocytes Leukocytes Reduced_Inflammation Reduced Leukocyte Recruitment & Activation Leukocytes->Reduced_Inflammation No_Adsorption->No_Platelet_Activation No_Platelet_Activation->Reduced_Inflammation No release of pro-inflammatory factors Biocompatibility Enhanced Biocompatibility No_Platelet_Activation->Biocompatibility Reduced_Inflammation->Biocompatibility

Caption: Mechanism of this compound Biocompatibility.

G cluster_0 Preparation cluster_1 Incubation & Washing cluster_2 Lysis & Assay cluster_3 Data Analysis Start Start: Isolate Platelet-Rich Plasma (PRP) Incubate Incubate stents with PRP (37°C, 1 hr) Start->Incubate Stent_Prep Prepare PC-coated and control stents in 24-well plate Stent_Prep->Incubate Wash Wash to remove non-adherent platelets Incubate->Wash Lyse Lyse adherent platelets with Triton X-100 Wash->Lyse Transfer Transfer lysate to 96-well plate Lyse->Transfer Add_Reagent Add LDH reaction mixture Transfer->Add_Reagent Incubate_Assay Incubate (RT, 30 min) Add_Reagent->Incubate_Assay Stop Add stop solution Incubate_Assay->Stop Read Read absorbance at 490 nm Stop->Read Analyze Calculate platelet adhesion based on standard curve Read->Analyze

Caption: Workflow for Platelet Adhesion Assay.

G cluster_0 Bare Metal Stent Surface cluster_1 Biological Interface cluster_2 Signaling Cascade cluster_3 Pathological Outcome BMS Bare Metal Surface Protein_Adsorption Protein Adsorption & Denaturation BMS->Protein_Adsorption Platelet_Adhesion Platelet Adhesion & Activation (P-selectin expression) Protein_Adsorption->Platelet_Adhesion Leukocyte_Recruitment Leukocyte Recruitment (PSGL-1 interaction) Platelet_Adhesion->Leukocyte_Recruitment Thrombosis Thrombosis Platelet_Adhesion->Thrombosis Integrin_Activation Integrin (Mac-1) Activation on Leukocytes Leukocyte_Recruitment->Integrin_Activation Signal_Transduction Intracellular Signaling (e.g., NF-κB activation) Integrin_Activation->Signal_Transduction Gene_Expression Pro-inflammatory Gene Expression Signal_Transduction->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Restenosis In-Stent Restenosis Inflammation->Restenosis

Caption: Inflammatory Pathway on Bare Metal Stents.

Conclusion

This compound-coated coronary stents represent a significant advancement in interventional cardiology. By mimicking the natural cell membrane, these coatings effectively reduce the foreign body response, leading to lower rates of thrombosis and in-stent restenosis compared to bare metal stents. The provided application notes and protocols offer a framework for researchers and drug development professionals to understand, evaluate, and further innovate in the field of biocompatible stent technology. The continued exploration of such biomimetic surfaces holds great promise for the development of even safer and more effective cardiovascular devices.

References

Application Notes and Protocols: Phosphorylcholine in Contact Lens Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC), a biomimetic molecule naturally found in the outer leaflet of the red blood cell membrane, has emerged as a key component in the development of advanced contact lens materials. Its inherent biocompatibility, hydrophilicity, and resistance to biofouling make it an ideal candidate for improving the comfort, safety, and overall performance of contact lenses. This document provides detailed application notes on the use of this compound in contact lens materials, summarizing key performance data and outlining experimental protocols for material characterization.

The primary advantages of incorporating this compound into contact lens materials include:

  • Enhanced Biocompatibility: The zwitterionic nature of this compound mimics the natural cell membrane, reducing the foreign body response from the eye.[1][2] This leads to improved comfort and reduced risk of adverse reactions.

  • Increased Dehydration Resistance: this compound's ability to bind and retain water helps to keep the lens hydrated throughout the day, mitigating symptoms of dryness and discomfort.[1]

  • Reduced Protein and Lipid Deposition: The biomimetic surface created by this compound effectively resists the adhesion of proteins and lipids from the tear film.[1][3] This helps to maintain clear vision, reduce the risk of inflammatory responses, and improve overall lens hygiene.

  • Improved Lubricity: A hydrated this compound surface provides a low-friction interface between the lens and the ocular tissues, enhancing comfort during wear.[4]

Quantitative Data Summary

The incorporation of this compound, often in the form of 2-methacryloyloxyethyl this compound (MPC), significantly impacts the key properties of contact lens materials. The following tables summarize the quantitative data from various studies, comparing PC-containing lenses to conventional hydrogel and silicone hydrogel lenses.

Table 1: Water Content and Oxygen Permeability of this compound-Containing Lenses

MaterialCompositionWater Content (%)Oxygen Permeability (Dk) (Fatt units)
Omafilcon A (Proclear)HEMA-based with 3% MPC60 - 6228
HEMA-MPC Hydrogel (M12)HEMA with 381 mM MPC107.4 ± 1.6Not Reported
PC-coated Silicone HydrogelSilicone-based with PC surface coating33 - 46Not Reported
Non-silicone Hydrogel (High Dk)N,N-Dimethylacrylamide and Cyclohexyl methacrylate (B99206) based75.69 - 80.60up to 73.90

Note: Dk values can vary based on measurement methodology.

Table 2: Protein Deposition on Various Contact Lens Materials

Lens MaterialLysozyme (B549824) Adsorption (µ g/lens )Albumin Adsorption (µ g/lens )
Etafilcon A (Conventional Hydrogel)~2200~0.2
Balafilcon A (Silicone Hydrogel)~50~1.9
Lotrafilcon B (Silicone Hydrogel)~9.7~1.8
Galyfilcon A (Silicone Hydrogel)8.78 ± 1.49 (with AQuify)Not Reported
PC-containing HEMA lens (20% novel zwitterion)Significantly lower than HEMA alone (6.6% vs 71.2% of available lysozyme)Not Reported
MPC polymer-modified lensSignificantly lower than base substrateNot Reported

Data compiled from multiple sources and experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-containing contact lens materials.

Synthesis of this compound-Containing Hydrogels

This protocol describes the synthesis of a 2-hydroxyethyl methacrylate (HEMA)-based hydrogel containing 2-methacryloyloxyethyl this compound (MPC).

Materials:

  • 2-hydroxyethyl methacrylate (HEMA), purified by vacuum distillation

  • 2-methacryloyloxyethyl this compound (MPC)

  • Ethylene glycol dimethacrylate (EGDMA), as cross-linker

  • 2,2'-Azobisisobutyronitrile (AIBN), as thermal initiator

  • Glass molds (presilanized)

  • Teflon frame (0.20 mm thickness)

  • Nitrogen gas

Procedure:

  • In a vial, dissolve the desired amount of MPC in HEMA by stirring at room temperature for 1 hour.[5][6]

  • Add EGDMA (cross-linker) and AIBN (initiator) to the monomer mixture.[5][6]

  • Continue stirring under a nitrogen atmosphere for 30 minutes to ensure complete dissolution and deoxygenation.[5][6]

  • Inject the monomer solution into the presilanized glass molds fitted with a Teflon frame using a syringe.[5][6]

  • Carry out the polymerization in an oven at 50°C for 12 hours, followed by 70°C for another 24 hours.[5][6]

  • After polymerization, carefully disassemble the molds and immerse the hydrogel discs in distilled water.

  • Wash the hydrogels extensively with distilled water and then a 0.9% NaCl solution to remove any unreacted monomers. Monitor the washing medium with a UV-Vis spectrophotometer until the absorbance of the washing solution is negligible.[6]

  • Dry the washed hydrogels at 70°C for 24 hours to determine the dry weight.[6]

Synthesis_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer_Mix Mix HEMA and MPC Additives Add EGDMA and AIBN Monomer_Mix->Additives Stir Stir under N2 Additives->Stir Inject Inject into Molds Stir->Inject Cure Cure at 50°C then 70°C Inject->Cure Wash Wash with Water and Saline Cure->Wash Dry Dry at 70°C Wash->Dry

Diagram 1: Workflow for the synthesis of this compound-containing hydrogels.
Determination of Water Content

Procedure:

  • Immerse the fully dried hydrogel discs (from Protocol 1) in a phosphate-buffered saline (PBS) solution (pH 7.4) at room temperature.

  • Allow the discs to equilibrate for at least 24 hours to ensure full hydration.

  • Remove the hydrated discs from the PBS solution and gently blot the surface with lint-free paper to remove excess surface water.

  • Immediately weigh the hydrated hydrogel (Whydrated).

  • The water content is calculated using the following formula: Water Content (%) = [(Whydrated - Wdry) / Whydrated] x 100

In Vitro Protein Adsorption Assay

This protocol details a method to quantify the amount of lysozyme adsorbed onto the contact lens material.

Materials:

  • Lysozyme from chicken egg white

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of lysozyme in PBS at a concentration of 1.9 mg/mL (approximating the concentration in human tears).

  • Place a hydrated contact lens sample into a well of a 24-well plate.

  • Add a known volume (e.g., 1 mL) of the lysozyme solution to the well, ensuring the lens is fully submerged.

  • Incubate the plate at 37°C for a specified period (e.g., 24 hours) with gentle agitation.[7]

  • As a control, incubate the same volume of lysozyme solution in a well without a contact lens.

  • After incubation, carefully remove the contact lens.

  • Measure the absorbance of the remaining lysozyme solution at 280 nm using a UV-Vis spectrophotometer.[5][6]

  • Calculate the concentration of lysozyme remaining in the solution using a pre-established calibration curve.

  • The amount of lysozyme adsorbed onto the lens is the difference between the initial amount of lysozyme and the amount remaining in the solution.

Protein_Adsorption_Assay cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Lysozyme Prepare Lysozyme Solution Add_Lysozyme Add Lysozyme to Lens Prepare_Lysozyme->Add_Lysozyme Control Prepare Control (No Lens) Prepare_Lysozyme->Control Place_Lens Place Lens in Well Place_Lens->Add_Lysozyme Incubate Incubate at 37°C Add_Lysozyme->Incubate Control->Incubate Remove_Lens Remove Lens Incubate->Remove_Lens Measure_Absorbance Measure Absorbance at 280 nm Remove_Lens->Measure_Absorbance Calculate_Adsorption Calculate Adsorbed Protein Measure_Absorbance->Calculate_Adsorption

Diagram 2: Experimental workflow for in vitro protein adsorption assay.

Mechanism of Action: The Biomimetic Advantage

The exceptional performance of this compound in contact lens materials is attributed to its unique zwitterionic structure. This structure, containing both a positively charged quaternary ammonium (B1175870) group and a negatively charged phosphate (B84403) group, allows for strong interactions with water molecules, forming a tightly bound hydration layer on the lens surface.

This hydration layer acts as a physical and energetic barrier, preventing the direct interaction of tear film components, such as proteins and lipids, with the lens material. This mechanism, known as steric repulsion, is the primary reason for the reduced biofouling observed with PC-containing lenses.

PC_Mechanism cluster_lens Contact Lens Surface cluster_tear Tear Film Interface Lens_Material Hydrogel Matrix PC_Moiety This compound Moiety Hydration_Layer Bound Water Layer PC_Moiety->Hydration_Layer Attracts and Binds Water Protein Tear Protein Hydration_Layer->Protein Repels Protein Adsorption (Steric Hindrance)

Diagram 3: Mechanism of this compound's resistance to protein fouling.

Conclusion

The incorporation of this compound into contact lens materials represents a significant advancement in enhancing biocompatibility and wear comfort. The data and protocols presented herein provide a foundational understanding for researchers and developers working to create the next generation of high-performance contact lenses. The biomimetic approach offered by this compound continues to be a promising avenue for addressing the challenges of contact lens-related discomfort and complications.

References

Application Notes and Protocols: Phosphorylcholine-Based Hydrogels for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylcholine (PC)-based hydrogels are synthetic biomaterials that mimic the outer surface of red blood cell membranes, lending them exceptional biocompatibility and resistance to protein fouling.[1][2] These properties make them highly attractive for a range of tissue engineering applications, including as scaffolds for cell culture, for drug delivery, and in regenerative medicine. This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of this compound-based hydrogels.

Key Properties and Applications

This compound is a zwitterionic molecule that tightly binds water, creating a hydration layer that sterically hinders the adsorption of proteins and the adhesion of cells.[2] This "stealth" characteristic minimizes the foreign body response and inflammation, making PC hydrogels excellent candidates for in vivo applications. By modifying the hydrogel formulation, their physical and biological properties can be tailored for specific tissue engineering needs.

Applications:

  • 3D Cell Culture: The biocompatible and tunable nature of PC hydrogels provides a supportive environment for three-dimensional cell culture, mimicking the native extracellular matrix (ECM).

  • Drug Delivery: The hydrogel matrix can be loaded with therapeutic agents, such as growth factors or drugs, for controlled and sustained release.

  • Tissue Regeneration: PC hydrogels can be functionalized with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion, proliferation, and tissue regeneration.[1]

  • Medical Devices: The non-fouling properties of PC polymers are utilized in coating medical devices like contact lenses to improve their biocompatibility.[3]

Data Presentation: Properties of this compound-Based Hydrogels

The following tables summarize key quantitative data for this compound-based hydrogels from various studies.

Table 1: Mechanical Properties of this compound (PC)-Based Hydrogels

Hydrogel CompositionCrosslinkerYoung's Modulus (kPa)Reference
Poly(MPC)N,N'-methylenebisacrylamide (MB)< 1[1]
PEG-PCPEG-diacrylate (PEGDA)Tunable over 4 orders of magnitudeN/A
RHCIII-MPCEDC/NHSEnhanced mechanical properties

Note: "N/A" indicates that while the source mentions the property, specific quantitative data was not provided in the search results.

Table 2: Cell Viability and Adhesion on this compound (PC)-Based Hydrogels

Hydrogel CompositionCell TypeViability (%)Adhesion (cells/cm²)Reference
MPC polymer-modified lensFibroblasts>90 (qualitative)0.1 ± 0.1 x 10²[3]
Base substrate (control)FibroblastsN/A1.2 ± 0.3 x 10⁴[3]
RGD-functionalized PC HydrogelC2C12 myoblasts, SKOV3 ovarian cancer cellsN/AConcentration-dependent[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Hydrogel via Radical Polymerization

This protocol describes the synthesis of a basic poly(2-methacryloyloxyethyl this compound) (PMPC) hydrogel using a chemical crosslinker.

Materials:

  • 2-Methacryloyloxyethyl this compound (MPC) monomer

  • N,N'-methylenebisacrylamide (MB) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of the MPC monomer in PBS at the desired concentration (e.g., 10-20% w/v).

  • Add the crosslinker (MB) to the monomer solution at a specific molar ratio to the monomer (e.g., 1-5 mol%). Ensure complete dissolution.

  • To initiate polymerization, add the initiator (APS, e.g., 0.1% w/v of the monomer) to the solution and mix thoroughly.

  • Immediately add the accelerator (TEMED, e.g., 0.1% v/v of the monomer) to the solution and mix gently to avoid introducing air bubbles.

  • Quickly pipette the solution into desired molds (e.g., between two glass plates with a spacer of defined thickness).

  • Allow the polymerization to proceed at room temperature for a defined period (e.g., 30-60 minutes) or until gelation is complete.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water or PBS for 24-48 hours to remove unreacted monomers and other reagents. Change the washing solution frequently.

  • Store the hydrated hydrogels in sterile PBS at 4°C until use.

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol outlines the steps to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[4][5]

Equipment:

  • Rheometer with parallel plate geometry (cross-hatched or sandblasted plates are recommended to prevent slippage)[6]

Procedure:

  • Sample Preparation: Use a biopsy punch to create hydrogel discs of a diameter that matches the rheometer's parallel plate geometry. Ensure the hydrogel is equilibrated in PBS.

  • Loading: Place the hydrogel disc onto the center of the bottom plate of the rheometer. Lower the upper plate until it just touches the surface of the hydrogel. Apply a small axial force to ensure good contact.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. This is the range of strain where the storage and loss moduli are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain. This will provide information about the hydrogel's behavior at different time scales. For a crosslinked gel, the storage modulus should be higher than the loss modulus and relatively independent of frequency.

  • Data Analysis: The storage modulus (G') in the plateau region of the frequency sweep represents the stiffness of the hydrogel. The point where G' and G'' cross over can indicate the gel point during a time sweep experiment.[7]

Protocol 3: In Vitro Biocompatibility Assessment - Cell Viability and Adhesion

This protocol describes how to assess the biocompatibility of the hydrogels by culturing cells on their surface and quantifying viability and adhesion.

Materials:

  • Sterile this compound-based hydrogels

  • Cell culture medium appropriate for the chosen cell line

  • Desired cell line (e.g., fibroblasts, mesenchymal stem cells)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Hydrogel Preparation: Place sterile hydrogel discs into the wells of a sterile cell culture plate. Equilibrate the hydrogels with cell culture medium for at least 2 hours in a cell culture incubator (37°C, 5% CO₂).

  • Cell Seeding: Aspirate the equilibration medium and seed cells directly onto the surface of the hydrogels at a desired density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/cm²).

  • Cell Culture: Culture the cells on the hydrogels for the desired period (e.g., 1, 3, and 7 days), changing the medium every 2-3 days.

  • Live/Dead Staining:

    • After the culture period, wash the cell-laden hydrogels with PBS.

    • Prepare the Live/Dead staining solution in PBS or serum-free medium according to the manufacturer's instructions.

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • Wash the stained hydrogels with PBS.

    • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

    • Quantify the number of live and dead cells from multiple random fields of view to determine the percentage of viable cells.

  • Cell Adhesion Quantification:

    • After a shorter incubation period (e.g., 24 hours), wash the hydrogels gently with PBS to remove non-adherent cells.

    • Fix and stain the adherent cells (e.g., with DAPI to stain the nuclei).

    • Image the hydrogels with a fluorescence microscope and count the number of adherent cells per unit area.[3]

Signaling Pathways and Experimental Workflows

The interaction of cells with this compound-based hydrogels is primarily governed by the physical properties of the hydrogel and any incorporated bioactive cues, rather than a direct signaling cascade initiated by the this compound moiety itself.

Mechanotransduction Signaling

The stiffness of the hydrogel can significantly influence cell behavior through mechanotransduction. Cells sense the matrix stiffness through integrin-mediated adhesions, which triggers downstream signaling cascades that regulate cell spreading, proliferation, and differentiation.

Mechanotransduction cluster_ECM Hydrogel (ECM) cluster_Cell Cell Matrix_Stiffness Matrix Stiffness Integrin Integrin Matrix_Stiffness->Integrin sensed by FA Focal Adhesions (FAK, Src) Integrin->FA activates RhoA RhoA FA->RhoA Cytoskeleton Actin Cytoskeleton RhoA->Cytoskeleton regulates contractility YAP_TAZ YAP/TAZ Cytoskeleton->YAP_TAZ regulates localization Nucleus Nucleus YAP_TAZ->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression regulates

Caption: Mechanotransduction pathway initiated by hydrogel stiffness.

RGD-Integrin Signaling for Cell Adhesion

To promote cell adhesion on the otherwise bio-inert PC hydrogel surface, bioactive peptides such as RGD can be incorporated. RGD is recognized by cell surface integrins, initiating signaling pathways that mediate cell attachment and spreading.

RGD_Integrin_Signaling cluster_Hydrogel Functionalized Hydrogel cluster_Cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin binds to FA Focal Adhesion Complex Integrin->FA clustering and activation Cytoskeleton Actin Cytoskeleton FA->Cytoskeleton anchors Cell_Adhesion Cell Adhesion and Spreading Cytoskeleton->Cell_Adhesion mediates

Caption: RGD-Integrin mediated cell adhesion on functionalized hydrogels.

Experimental Workflow for Assessing Hydrogel Biocompatibility

The following diagram illustrates a typical workflow for evaluating the biocompatibility of newly synthesized this compound-based hydrogels.

Biocompatibility_Workflow Start Hydrogel Synthesis and Purification Sterilization Sterilization (e.g., UV, ethanol (B145695) washes) Start->Sterilization Characterization Physicochemical Characterization (e.g., Swelling, Mechanical Testing) Sterilization->Characterization Cell_Culture In Vitro Cell Culture (Seeding on Hydrogels) Sterilization->Cell_Culture Viability_Assay Cell Viability Assay (e.g., Live/Dead) Cell_Culture->Viability_Assay Adhesion_Assay Cell Adhesion Assay Cell_Culture->Adhesion_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Cell_Culture->Proliferation_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Adhesion_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End Biocompatibility Assessment Data_Analysis->End

Caption: Workflow for in vitro biocompatibility testing of hydrogels.

References

Application Notes and Protocols for the Characterization of Phosphorylcholine Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphorylcholine (PC)-based materials, particularly polymers like poly(2-methacryloyloxyethyl this compound) (PMPC), are renowned for their excellent biocompatibility and resistance to protein fouling.[1][2] These properties are attributed to the zwitterionic nature of the this compound headgroup, which tightly binds water molecules, creating a hydration layer that acts as a physical and energetic barrier to protein adsorption.[1][2] The precise characterization of these surfaces is paramount for ensuring their performance in a variety of biomedical applications, including drug delivery systems, medical implants, and biosensors.

This document provides detailed application notes and experimental protocols for four key analytical techniques used to characterize this compound surfaces: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Surface Plasmon Resonance (SPR).

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the top 5-10 nm of a material's surface.[3] It is an indispensable tool for verifying the successful immobilization of this compound moieties and assessing the purity of the surface.

Application Note

For this compound surfaces, XPS is primarily used to:

  • Confirm the presence of key elements: The presence of phosphorus (P) and nitrogen (N) in the expected stoichiometric ratio is a primary indicator of a successful PC coating.

  • Determine the elemental composition: Quantitative analysis reveals the atomic percentages of all elements present on the surface, which can be compared to theoretical values.

  • Identify chemical states: High-resolution scans of the P 2p and N 1s regions can confirm the chemical environment of the this compound group, distinguishing it from other potential phosphorus or nitrogen-containing contaminants.

Data Presentation: Representative XPS Elemental Composition

ElementBinding Energy (eV)Atomic (%) - Representative
C 1s~285.0 (adventitious carbon)65 - 75
O 1s~532.015 - 25
N 1s~402.5 (quaternary amine)1 - 5
P 2p~133.5 (phosphate)1 - 5

Note: These values are representative and can vary depending on the specific polymer composition and surface preparation.[4]

Experimental Protocol: XPS Analysis of a this compound Surface

1. Sample Preparation:

  • Ensure the sample is clean and free of contaminants. Handle with clean, powder-free gloves.
  • Mount the sample on a clean XPS sample holder using double-sided, vacuum-compatible adhesive tape.
  • Ensure the surface to be analyzed is facing outwards and is as flat as possible.

2. Instrument Setup:

  • Load the sample into the instrument's introduction chamber and pump down to high vacuum (<1 x 10⁻⁷ mbar).
  • Transfer the sample to the analysis chamber, which should be under ultra-high vacuum (UHV) conditions (<1 x 10⁻⁹ mbar).
  • Use a monochromatic Al Kα X-ray source (1486.6 eV).

3. Data Acquisition:

  • Survey Scan:
  • Acquire a survey spectrum over a wide binding energy range (e.g., 0 - 1100 eV) to identify all elements present on the surface.
  • Use a pass energy of ~160 eV.
  • High-Resolution Scans:
  • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, N 1s, and P 2p.
  • Use a lower pass energy (e.g., 20-40 eV) to achieve better energy resolution.
  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

4. Data Analysis:

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 285.0 eV.
  • Perform elemental quantification on the survey spectrum using appropriate relative sensitivity factors (RSFs).
  • Perform peak fitting (deconvolution) on the high-resolution spectra to determine the chemical states and their relative concentrations. The N 1s peak for the quaternary amine in this compound is expected around 402.5 eV, and the P 2p peak for the phosphate (B84403) group is expected around 133.5 eV.[5][6][7][8][9]

Visualization: XPS Workflow

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep Clean & Mount Sample Intro Load into Intro Chamber Prep->Intro UHV Transfer to UHV Chamber Intro->UHV Survey Acquire Survey Scan UHV->Survey HighRes Acquire High-Res Scans Survey->HighRes Calibrate Calibrate BE Scale HighRes->Calibrate Quantify Elemental Quantification Calibrate->Quantify PeakFit Peak Fitting Quantify->PeakFit

Workflow for XPS analysis of this compound surfaces.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale.[10] It is particularly well-suited for characterizing the surface morphology and roughness of biomaterial coatings.

Application Note

For this compound surfaces, AFM is used to:

  • Visualize surface morphology: Imaging can reveal the uniformity of the coating, the presence of any defects (pinholes, cracks), and the overall surface texture.

  • Quantify surface roughness: Parameters such as the root mean square roughness (Rq) and the average roughness (Ra) can be calculated from the topographical data. A smooth surface is often desirable for biomedical applications to minimize sites for cell adhesion and protein fouling.[10]

  • Measure polymer brush thickness: In "scratch" experiments, the height of the polymer brush layer can be determined by measuring the height difference between the intact polymer brush and a deliberately scratched region.

Data Presentation: Representative AFM Surface Roughness Parameters

SurfaceRq (nm) - RepresentativeRa (nm) - Representative
Bare Substrate (e.g., Silicon)< 0.5< 0.3
This compound Coated Surface0.5 - 5.00.3 - 4.0

Note: These values are illustrative and depend on the coating method, polymer length, and substrate.[10][11][12][13]

Experimental Protocol: AFM Imaging of a this compound Surface

1. Sample Preparation:

  • The sample should be securely mounted on a flat metal disc using a strong adhesive.
  • For imaging in liquid, ensure the sample is fully hydrated in the desired buffer (e.g., phosphate-buffered saline, PBS).

2. Instrument and Probe Selection:

  • Use an AFM instrument with capabilities for tapping mode (also known as intermittent contact mode) imaging, which is ideal for soft biological samples to minimize surface damage.
  • Select a soft cantilever with a sharp tip (e.g., a silicon nitride cantilever with a nominal spring constant of < 0.1 N/m).

3. Imaging in Tapping Mode:

  • Mount the cantilever in the AFM head.
  • Align the laser onto the back of the cantilever and optimize the photodetector signal.
  • Tune the cantilever to its resonant frequency.
  • Engage the tip with the sample surface. The system's feedback loop will maintain a constant oscillation amplitude by adjusting the z-piezo position.
  • Optimize imaging parameters (scan size, scan rate, setpoint amplitude, and feedback gains) to obtain a high-quality, stable image.
  • Acquire topography and phase images simultaneously. Phase images can provide additional contrast based on local variations in material properties like adhesion and viscoelasticity.[10]

4. Data Analysis:

  • Use the instrument's software to flatten the acquired images to remove tilt and bow.
  • Calculate surface roughness parameters (Rq and Ra) from the flattened topography data over several representative areas.
  • If a scratch was made, perform a cross-sectional analysis to measure the height of the polymer brush.

Visualization: AFM Tapping Mode Principle

AFM_Tapping_Mode cluster_AFM AFM Head Laser Laser Diode Cantilever Cantilever Laser->Cantilever Incident Beam Photodetector Photodetector Feedback Feedback Loop Photodetector->Feedback Cantilever->Photodetector Reflected Beam Tip Sample This compound Surface Tip->Sample Tapping Interaction Feedback->Cantilever Adjusts Oscillation

Principle of AFM tapping mode for surface analysis.

Contact Angle Goniometry for Wettability Assessment

Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface.[14][15] This angle is a direct measure of the surface's wettability. For this compound surfaces, which are highly hydrophilic, the water contact angle is expected to be low, indicating good wetting.

Application Note

Contact angle measurements are used to:

  • Assess surface hydrophilicity: A low water contact angle (< 90°) confirms the hydrophilic nature of the this compound coating.[3]

  • Evaluate coating uniformity: Consistent contact angle measurements across the surface suggest a uniform coating.

  • Study surface dynamics: Measuring both advancing and receding contact angles provides information about contact angle hysteresis, which is related to surface roughness, chemical heterogeneity, and molecular mobility.[14][16][17][18]

Data Presentation: Representative Water Contact Angles

MeasurementAngle (°) - Representative
Static Contact Angle< 30
Advancing Contact Angle20 - 40
Receding Contact Angle< 10
Contact Angle Hysteresis10 - 30

Note: These values are typical for well-hydrated this compound surfaces.[19]

Experimental Protocol: Dynamic Contact Angle Measurement (Sessile Drop Method)

1. Instrument and Sample Setup:

  • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
  • Place the this compound-coated sample on the sample stage. Ensure the surface is level.

2. Measurement of Advancing and Receding Angles:

  • Dispense an initial droplet: Use a syringe to dispense a small droplet of high-purity water (e.g., 2-3 µL) onto the surface.
  • Advancing Angle: Slowly and steadily add more water to the droplet, causing the three-phase (solid-liquid-gas) contact line to advance outwards. Record the contact angle just as the contact line begins to move. This is the advancing contact angle.
  • Receding Angle: Slowly and steadily withdraw water from the droplet, causing the contact line to recede inwards. Record the contact angle just as the contact line begins to move. This is the receding contact angle.
  • Repeat the measurement at multiple locations on the surface to ensure reproducibility.

3. Data Analysis:

  • The instrument's software will analyze the captured images of the droplet profile to calculate the contact angles.
  • Calculate the average advancing and receding contact angles from the multiple measurements.
  • Calculate the contact angle hysteresis as the difference between the average advancing and receding angles.

Visualization: Advancing and Receding Contact Angles

Illustration of advancing and receding contact angles.

Surface Plasmon Resonance (SPR) for Protein Adsorption Analysis

SPR is a label-free, real-time optical technique that measures changes in the refractive index at the interface of a sensor chip.[20] It is exceptionally sensitive for monitoring the adsorption of molecules, such as proteins, onto a surface.

Application Note

For this compound surfaces, SPR is the gold standard for:

  • Quantifying protein resistance: By flowing a protein solution over the PC-coated sensor surface, the amount of adsorbed protein can be measured in real-time. A low SPR signal indicates high resistance to protein fouling.

  • Studying adsorption kinetics: The rates of protein association and dissociation can be determined from the SPR sensorgram.

  • Comparing different formulations: The protein resistance of various this compound formulations or coating methods can be directly compared.

Data Presentation: Representative Protein Adsorption Data

SurfaceAdsorbed Fibrinogen (ng/cm²)
Bare Gold> 200
Poly(MPC) Brush Layer< 50

Note: This data illustrates the significant reduction in protein adsorption on a this compound surface.[21]

Experimental Protocol: Quantifying Protein Adsorption on a PC-Coated Sensor Chip

1. Surface Preparation:

  • Use a gold-coated SPR sensor chip.
  • Immobilize an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP) on the gold surface.
  • Grow the poly(MPC) brush layer from the initiator-coated surface via SI-ATRP.
  • Thoroughly rinse the chip with ultrapure water and dry it under a stream of nitrogen.

2. SPR Instrument Setup:

  • Dock the poly(MPC)-coated sensor chip into the SPR instrument.
  • Prime the system with a running buffer (e.g., PBS, pH 7.4).
  • Allow the baseline to stabilize.

3. Protein Adsorption Measurement:

  • Inject a solution of a model protein (e.g., fibrinogen or lysozyme, 1 mg/mL in PBS) over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 5-10 minutes).
  • Monitor the SPR signal (in Resonance Units, RU) in real-time. An increase in RU indicates protein adsorption.
  • Switch back to the running buffer to wash away any non-specifically or loosely bound protein.
  • The final stable increase in the baseline RU after the buffer wash corresponds to the amount of irreversibly adsorbed protein.

4. Data Analysis:

  • Convert the change in RU to the mass of adsorbed protein per unit area (ng/cm²). A general approximation is that a 1000 RU shift corresponds to approximately 1 ng/mm² (or 100 ng/cm²) of adsorbed protein.[22][23]
  • Compare the amount of adsorbed protein on the poly(MPC) surface to a control surface (e.g., bare gold) to quantify the reduction in protein fouling.

SPR_Signaling Protein Protein Solution PC_Surface This compound Surface on Gold Chip Protein->PC_Surface Flows Over Adsorption Protein Adsorption PC_Surface->Adsorption Binding RI_Change Change in Refractive Index Adsorption->RI_Change SPR_Shift Shift in SPR Angle RI_Change->SPR_Shift Signal SPR Signal (RU) SPR_Shift->Signal

References

Application Notes & Protocols for NMR-based Structural Elucidation of Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of phosphorylcholine. The protocols outlined below detail the necessary steps for sample preparation and the application of various NMR techniques to obtain high-quality data for structural analysis.

Introduction

This compound is a crucial molecule in cellular biology, serving as a key component of phospholipids (B1166683) in cell membranes and a precursor in important signaling pathways.[1][2] Its structural integrity and conformational dynamics are vital for its biological function. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution and the solid state. This document outlines the use of one- and two-dimensional NMR techniques for the complete structural characterization of this compound.

Quantitative NMR Data Summary

The following tables summarize key quantitative NMR parameters for this compound, including chemical shifts (δ) in parts per million (ppm), J-coupling constants in Hertz (Hz), and relaxation times (T1 and T2) in seconds. These values are essential for the accurate assignment of NMR signals and the interpretation of structural features.

Table 1: 1H, 13C, and 31P Chemical Shifts of this compound

Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)31P Chemical Shift (δ, ppm)
N(CH3)33.2256.4---
N-CH23.65------
O-CH24.15------
Phosphate (B84403)------~3.5 - 4.0

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.[3][4] The 31P chemical shift is referenced to external 85% H3PO4.[5][6]

Table 2: J-Coupling Constants and Relaxation Times for this compound

Coupling/RelaxationNuclei InvolvedTypical Value
3JHHH(N-CH2) - H(O-CH2)~5 Hz
1JCHC-H~140-150 Hz
2JP-O-C-H31P - 1H(O-CH2)~5-10 Hz
3JP-O-C-C-H31P - 1H(N-CH2)~1-3 Hz
T1 (Longitudinal)1H~0.1 - 10 s
T2 (Transverse)1H~0.1 - 10 s
T1 (Longitudinal)31P~1 - 20 s
T2 (Transverse)31PShorter than T1

Note: J-coupling and relaxation times are dependent on molecular conformation, dynamics, and the surrounding environment.[7][8][9]

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D2O, CDCl3)

  • NMR tubes (high-quality, clean, and dry)[10]

  • Vortex mixer

  • Pipettes

  • pH meter (if using aqueous solvent)

  • Internal standard (optional, e.g., DSS for D2O)

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[11]

  • Solvent Addition: Add the appropriate volume of deuterated solvent to the vial to achieve the desired concentration. A typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.[12]

  • Dissolution: Vortex the sample until the this compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • pH Adjustment (for aqueous samples): If using D2O, adjust the pH of the solution to the desired value using small amounts of DCl or NaOD. The pH can affect the chemical shifts of the phosphate group and adjacent protons.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube using a pipette. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of glass wool in the pipette.[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

1D NMR Spectroscopy: 1H, 13C, and 31P NMR

One-dimensional NMR experiments are the foundation for structural elucidation, providing information on the chemical environment of each nucleus.

1H NMR Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D 1H spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

13C NMR Protocol:

  • Following 1H NMR, switch the spectrometer to the 13C channel.

  • Acquire a proton-decoupled 13C spectrum. This is a longer experiment due to the lower natural abundance and sensitivity of 13C.

  • Process the data similarly to the 1H spectrum.

31P NMR Protocol:

  • Tune the probe to the 31P frequency.

  • Acquire a proton-decoupled 31P spectrum. 31P is a sensitive nucleus, so acquisition times are relatively short.[13]

  • Process the data to obtain the final spectrum.

2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR experiments are essential for establishing connectivity between atoms, which is crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy) Protocol:

  • COSY is a homonuclear experiment that reveals proton-proton (1H-1H) spin-spin couplings.[14]

  • Set up a standard COSY experiment. The presence of cross-peaks indicates that the corresponding protons on the diagonal are coupled to each other.

  • For this compound, a cross-peak will be observed between the N-CH2 and O-CH2 protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • HSQC is a heteronuclear experiment that correlates the chemical shifts of protons with directly attached heteronuclei (e.g., 13C or 15N).[14][15]

  • Set up a 1H-13C HSQC experiment.

  • The resulting spectrum will show correlations between each proton and the carbon it is bonded to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

Visualizations

Experimental Workflow for NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_1d 1D NMR Spectroscopy cluster_2d 2D NMR Spectroscopy cluster_analysis Data Analysis & Structure Elucidation weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 1H NMR transfer->h1 c13 13C NMR h1->c13 p31 31P NMR c13->p31 cosy COSY (H-H Correlation) p31->cosy hsqc HSQC (C-H Correlation) cosy->hsqc assign Signal Assignment hsqc->assign structure Structure Confirmation assign->structure

Caption: Workflow for this compound structural elucidation using NMR.

This compound Biosynthesis and Signaling Pathway Involvement

G choline Choline pc This compound choline->pc atp ATP adp ADP atp->adp cdp_choline CDP-Choline pc->cdp_choline ctp CTP ppi PPi ctp->ppi ptdcho Phosphatidylcholine cdp_choline->ptdcho dag Diacylglycerol dag->ptdcho choline_kinase Choline Kinase choline_kinase->pc ctp_cytidylyltransferase CTP:phosphocholine (B91661) Cytidylyltransferase ctp_cytidylyltransferase->cdp_choline cholinephosphotransferase Cholinephosphotransferase cholinephosphotransferase->ptdcho

Caption: The Kennedy pathway for phosphatidylcholine biosynthesis.

References

Application Notes and Protocols for ELISA Assays Detecting Anti-Phosphorylcholine Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Enzyme-Linked Immunosorbent Assays (ELISAs) for the detection and quantification of anti-phosphorylcholine (anti-PC) antibodies. This document includes detailed protocols, data interpretation guidelines, and the clinical significance of anti-PC antibodies in various disease states.

Introduction

Phosphorylcholine (PC) is a ubiquitous molecular pattern found on the surface of many pathogens, such as Streptococcus pneumoniae, as well as on oxidized low-density lipoprotein (oxLDL) and apoptotic cells.[1][2][3][4] Consequently, it is recognized by the innate immune system. Antibodies against PC, particularly of the IgM, IgG1, and IgA isotypes, are naturally occurring and play a crucial role in the clearance of cellular debris and pathogens.[1][5][6] Growing evidence suggests that levels of anti-PC antibodies are inversely correlated with the risk of developing chronic inflammatory diseases, most notably atherosclerosis and systemic lupus erythematosus (SLE).[1][2][3][7] Therefore, the accurate detection and quantification of anti-PC antibodies are of significant interest in clinical research and drug development.

Clinical Significance

Low levels of anti-PC antibodies, especially IgM, have been identified as an independent risk factor for the development of cardiovascular diseases (CVD), including atherosclerosis and stroke.[2][8] It is hypothesized that anti-PC antibodies exert a protective effect by inhibiting the uptake of oxLDL by macrophages, thereby preventing the formation of foam cells, a key event in the development of atherosclerotic plaques.[2] Furthermore, these antibodies may aid in the clearance of apoptotic cells, reducing inflammation within the arterial wall.[1][5] In autoimmune diseases like SLE, higher levels of anti-PC antibodies are associated with a less severe disease phenotype.[1][5]

Principle of the Assay

The detection of anti-PC antibodies is typically achieved through an indirect ELISA. In this assay, a microtiter plate is coated with a PC-conjugated carrier protein, such as bovine serum albumin (PC-BSA). When a biological sample (e.g., serum or plasma) is added to the wells, anti-PC antibodies present in the sample bind to the immobilized PC antigen. After a washing step to remove unbound components, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added. This secondary antibody is specific for the isotype of the primary antibody being detected (e.g., anti-human IgM-HRP, anti-human IgG-HRP). Following another wash, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-PC antibody in the sample and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

Experimental Protocols

This section provides a detailed methodology for performing an ELISA to detect anti-PC antibodies.

Materials and Reagents
  • 96-well high-binding polystyrene microplates

  • PC-conjugated antigen (e.g., PC-BSA)

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-2% BSA in PBS)

  • Sample Diluent (e.g., Blocking Buffer or a specialized sample diluent)

  • Serum or plasma samples

  • Positive and negative controls

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP or IgM-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure
  • Antigen Coating:

    • Dilute the PC-conjugated antigen to a final concentration of 10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-4 times with 200-300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate as described in the previous step.

    • Dilute the serum or plasma samples in Sample Diluent. A starting dilution of 1:100 is commonly used.[9]

    • Add 100 µL of the diluted samples, positive controls, and negative controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[10]

  • Secondary Antibody Incubation:

    • Wash the plate as before.

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[9]

  • Detection:

    • Wash the plate thoroughly.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15-30 minutes of adding the Stop Solution.

Data Presentation

The following tables summarize quantitative data from studies investigating the association between anti-PC antibody levels and clinical outcomes.

Table 1: Association of Anti-PC IgM Levels with Cardiovascular Disease and Atherosclerosis Progression

Study PopulationOutcomeComparisonAdjusted Odds Ratio (OR) or Hazard Ratio (HR)95% Confidence Interval (CI)Reference
Hypertensive PatientsAtherosclerosis ProgressionLow vs. High anti-PC IgMHR: 2.51.2 - 5.2[2]
60-year-oldsIncident CVD<33rd vs. >33rd percentile IgG1 anti-PCOR: 1.511.05 - 2.15[7]
60-year-oldsStroke<33rd vs. >33rd percentile IgG1 anti-PCOR: 2.971.36 - 6.51[7]
Northern Sweden PopulationIncident Stroke<30th vs. >30th percentile anti-PCOR: 1.621.11 - 2.35[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the indirect ELISA protocol for detecting anti-PC antibodies.

ELISA_Workflow Indirect ELISA Workflow for Anti-PC Antibody Detection cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection antigen_coating 1. Coat plate with PC-Antigen blocking 2. Block with BSA solution antigen_coating->blocking sample_incubation 3. Add diluted samples (serum/plasma) blocking->sample_incubation primary_ab_binding Anti-PC antibodies bind to PC-Antigen sample_incubation->primary_ab_binding wash1 Wash primary_ab_binding->wash1 secondary_ab_incubation 4. Add enzyme-conjugated secondary antibody wash1->secondary_ab_incubation secondary_ab_binding Secondary antibody binds to primary antibody secondary_ab_incubation->secondary_ab_binding wash2 Wash secondary_ab_binding->wash2 substrate_addition 5. Add TMB substrate wash2->substrate_addition color_development Color develops substrate_addition->color_development stop_reaction 6. Add Stop Solution color_development->stop_reaction read_plate 7. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow of an indirect ELISA for anti-PC antibody detection.

Proposed Protective Signaling Pathway of Anti-PC Antibodies

This diagram illustrates the proposed mechanism by which anti-PC antibodies may confer protection against atherosclerosis.

Anti_PC_Pathway Proposed Protective Mechanism of Anti-PC Antibodies in Atherosclerosis cluster_vessel Blood Vessel Lumen cluster_wall Arterial Wall LDL LDL OxLDL Oxidized LDL (OxLDL) (PC exposed) LDL->OxLDL Oxidation Macrophage Macrophage OxLDL->Macrophage Uptake AntiPC Anti-PC Antibody (IgM, IgG1) AntiPC->OxLDL Binds to PC ApoptoticCell Apoptotic Cell (PC exposed) AntiPC->ApoptoticCell Binds to PC InhibitUptake Inhibition of OxLDL uptake EnhanceClearance Enhanced clearance of apoptotic cells FoamCell Foam Cell (Lipid-laden) Macrophage->FoamCell Transformation Inflammation Inflammation FoamCell->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis InhibitUptake->Macrophage Inhibits ReduceInflammation Reduced Inflammation EnhanceClearance->ApoptoticCell Promotes clearance of ReduceInflammation->Inflammation Reduces ReduceInflammation->Atherosclerosis Inhibits

References

Application Notes and Protocols for Phosphorylcholine Purification using Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of phosphorylcholine and its derivatives using various chromatography methods. The information is intended to guide researchers in selecting and implementing appropriate purification strategies to achieve high purity and yield.

Introduction to this compound Purification

This compound (PC) is a zwitterionic head group found in major phospholipids, such as phosphatidylcholine, and is a crucial component of cell membranes. It is also used in various biomedical applications, including drug delivery systems and biocompatible coatings for medical devices. The purification of this compound and its derivatives, like L-alpha glycerylthis compound (B1206476) (L-α-GPC), is essential to remove process-related impurities, by-products, and contaminants, ensuring the safety and efficacy of the final product. Chromatography is a powerful and widely used technique for this purpose, offering high resolution and scalability.

This guide details several chromatographic techniques applicable to this compound purification, including Ion Exchange Chromatography (IEC), Silica Gel Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatography Methods for this compound Purification

Ion Exchange Chromatography (IEC)

Application Note: Ion Exchange Chromatography is a highly effective method for removing charged impurities from this compound preparations, particularly those derived from biological sources or chemical synthesis where salts are present.[1][2] Since this compound is zwitterionic, its net charge is influenced by the pH of the buffer. However, IEC is primarily used to remove cationic (e.g., Ca²⁺) and anionic (e.g., Cl⁻) contaminants.[1][2] This is often a critical initial step in a multi-step purification process. A two-step IEC process, using both cation and anion exchange resins, can significantly desalinate the sample.[2]

Principle: IEC separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[3]

  • Cation Exchange Chromatography: A negatively charged stationary phase binds positively charged ions (cations).

  • Anion Exchange Chromatography: A positively charged stationary phase binds negatively charged ions (anions). The bound molecules are then eluted by increasing the ionic strength or changing the pH of the mobile phase.[4]

G cluster_0 Cation Exchange cluster_1 Anion Exchange cat_resin Negatively Charged Resin (-) cat_bind Cations+ Bind to Resin cat_resin->cat_bind cat_elute PC and Anions- Elute (Flow-through) cat_resin->cat_elute Elute cat_sample Sample Input (PC, Cations+, Anions-) cat_sample->cat_resin Load an_sample Flow-through from Cation Exchange cat_elute->an_sample Transfer an_resin Positively Charged Resin (+) an_bind Anions- Bind to Resin an_resin->an_bind an_elute Purified PC Elutes an_resin->an_elute Elute an_sample->an_resin Load G cluster_0 HILIC Separation Principle column HILIC Column |  Polar Stationary Phase |  Immobilized Water Layer elution Less Polar Impurity Elutes First This compound Retained Longer column:f2->elution:pc_retained Partitioning & Retention column:f1->elution:imp_eluted Weak Interaction mobile_phase Mobile Phase (High Organic Content) mobile_phase->column:f0 Flow sample This compound (Polar) Less Polar Impurity sample->column:f0 Inject G start Crude Sample prep 1. Sample Preparation (Dissolve & Filter) start->prep cat_ex 2. Cation Exchange (Remove Cations) prep->cat_ex an_ex 3. Anion Exchange (Remove Anions) cat_ex->an_ex conc Concentrate Sample an_ex->conc silica 4. Silica Gel Column (Remove Impurities) conc->silica pool Pool Pure Fractions silica->pool end High-Purity Product pool->end

References

Troubleshooting & Optimization

improving the stability of phosphorylcholine coatings on polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and performance of phosphorylcholine (PC) polymer coatings.

Troubleshooting Guide

This guide addresses common problems encountered during the application and testing of this compound coatings.

Problem IDQuestionPossible CausesSuggested Solutions
CS-01 Poor Coating Adhesion or Delamination 1. Improper substrate cleaning and preparation.2. Incompatible polymer composition for the substrate.3. Insufficient crosslinking of the polymer coating.1. Ensure thorough cleaning of the polymer substrate with appropriate solvents (e.g., ethanol (B145695), deionized water) and drying under vacuum.[1]2. Incorporate hydrophobic monomers (e.g., n-butyl methacrylate (B99206) (BMA)) into the MPC copolymer to improve interaction with hydrophobic substrates.[2][3]3. Introduce a crosslinkable monomer, such as trimethoxysilylpropyl methacrylate (TSMA), into the polymer to form a stable network upon curing.[1][4][5][6] An optimal concentration of around 5 mol% of a silyl (B83357) crosslinking agent has been shown to be effective.[4]
CS-02 Inconsistent or Non-Uniform Coating 1. Uneven application of the coating solution.2. Viscosity of the polymer solution is too high or too low.1. Utilize a controlled dip-coating method with a consistent immersion and withdrawal speed to ensure uniform deposition.[6]2. Adjust the polymer concentration in the solvent (e.g., ethanol) to achieve optimal viscosity for even spreading.
CS-03 Coating Degrades After Sterilization 1. The chosen sterilization method is too harsh for the polymer coating.2. The polymer lacks sufficient stability to withstand the sterilization process.1. Select a compatible sterilization method. Ethylene oxide (EtO) gas treatment has been shown to have a minimal impact on pMPC coating thickness.[7][8] Autoclaving and dry heat can cause significant alterations in contact angle and thickness.[7][8] Hydrogen peroxide (H2O2) plasma treatment has been found to be detrimental to pMPC coatings.[7][8]2. Ensure the MPC polymer has a high molecular weight (≥ 500 kDa) to enhance its stability against degradation.[3]
CS-04 High Protein Adsorption on Coated Surface 1. Incomplete or patchy coating, exposing the underlying substrate.2. Suboptimal MPC content in the copolymer.1. Verify coating uniformity using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus from the PC group on the surface.[2]2. Optimize the molar percentage of MPC in the copolymer. A 30/70 unit mole ratio of MPC to a hydrophobic comonomer like BMA can provide a stable and protein-resistant coating.[2] While higher MPC content increases hydrophilicity, excessive amounts (e.g., >40 mol%) can make the polymer too hydrophilic to adhere stably to some substrates.[2]
CS-05 Bacterial Adhesion and Biofilm Formation 1. The coating does not provide sufficient hydrophilicity to repel bacteria.2. The coating is not stable in the biological environment.1. Confirm the hydrophilic nature of the coating by measuring the water contact angle; a lower contact angle generally indicates better resistance to bacterial adhesion.[2][9]2. Enhance coating stability through crosslinking, which helps maintain the coating's integrity and anti-fouling properties over time.[4][10]

Frequently Asked Questions (FAQs)

1. How can I improve the stability of my this compound coating on a hydrophobic polymer substrate?

To enhance stability, you can copolymerize 2-methacryloyloxyethyl this compound (MPC) with a hydrophobic monomer like n-butyl methacrylate (BMA).[2][3] The hydrophobic segments of the copolymer improve adhesion to the underlying polymer. Additionally, incorporating a crosslinkable monomer, such as trimethoxysilylpropyl methacrylate (TSMA), allows for the formation of a covalently crosslinked network, significantly improving the coating's durability.[1][4][5][6]

2. What is the optimal concentration of MPC in a copolymer for good stability and biocompatibility?

The optimal concentration depends on the specific application and substrate. However, a common composition is a 30/70 unit mole ratio of MPC to a hydrophobic comonomer like BMA.[2] This ratio provides a balance between the bio-inert properties of MPC and the stability afforded by the hydrophobic monomer. For some applications, a molar percentage of 35% MPC has been shown to provide excellent thermal stability.[1][5][6]

3. Which sterilization method is best for pMPC-coated devices?

Ethylene oxide (EtO) gas sterilization is generally recommended for pMPC-coated devices as it has been shown to cause less than a 5% change in coating thickness.[7][8] In contrast, methods like hydrogen peroxide (H2O2) plasma can lead to a significant decrease in coating thickness (at least 30%), while autoclave and dry heat can also cause considerable alterations.[7][8]

4. How can I verify the presence and uniformity of the this compound coating?

Several surface analysis techniques can be used:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface, specifically the presence of phosphorus from the this compound group.[2]

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To identify the characteristic chemical bonds of the pMPC polymer on the surface.[1]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and confirm a uniform coating.[1]

  • Atomic Force Microscopy (AFM): To assess surface topography and roughness at the nanoscale.[4]

  • Contact Angle Goniometry: To measure the surface wettability. A low water contact angle indicates a hydrophilic surface, which is characteristic of a successful pMPC coating.[2]

  • Fluorescence Microscopy: After staining with a dye like Rhodamine 6G that interacts with the PC group, this method can be used to evaluate the continuity and stability of the coating.[1][11]

5. Will a crosslinked this compound coating maintain its biocompatibility?

Yes, crosslinked PC-based polymer coatings have been shown to maintain their excellent biocompatibility. They demonstrate a significant reduction in protein adsorption and platelet adhesion, which are key indicators of blood compatibility.[4][12] The crosslinking enhances the mechanical stability and longevity of the coating without compromising its bio-inert properties.[4][13]

Data Summary Tables

Table 1: Effect of Sterilization on pMPC Coating Properties on Silicon [7][8]

Sterilization MethodChange in Contact Angle (Δ°)Change in Coating Thickness (%)
Autoclave+15>10
Dry Heat+23>10
Hydrogen Peroxide (H₂O₂) Plasma-14~ -30
Ethylene Oxide (EtO) GasNot specified< 5
Electron Beam (E-beam)Not specified>10

Table 2: Water Contact Angles of Coated and Uncoated Surfaces

SurfaceWater Contact Angle (°)Reference
Non-coated Suture38[2]
PMB-coated Suture31[2]
Bare PMP-HFM106 ± 0.6[5]
PMBT35-coated PMP-HFM79 ± 0.8[5]
PMBT35-coated PMP-HFM (after 12h in 90% ethanol)77 ± 1.3[5]
PMBT35-coated PMP-HFM (after 30 min in 1% SDS)76 ± 1.1[5]

(PMB: poly(MPC-co-n-butyl methacrylate), PMP-HFM: polymethylpentene hollow fiber membrane, PMBT35: poly(MPC-co-BMA-co-TSMA) with 35% MPC)

Experimental Protocols

Protocol 1: Dip-Coating of a Polymer Substrate with a Crosslinkable MPC Copolymer

This protocol describes the surface modification of a polymer substrate using a dip-coating method with a crosslinkable MPC copolymer (e.g., poly(MPC-co-BMA-co-TSMA)).

Materials:

  • Polymer substrate (e.g., polymethylpentene sheet)

  • MPC copolymer with a crosslinkable monomer (e.g., PMBT)

  • Ethanol (solvent)

  • Deionized water

  • Triethylamine (for crosslinking)

  • Vacuum oven

Procedure:

  • Substrate Preparation: Cut the polymer substrate to the desired dimensions. Clean the substrate by washing with ethanol and then with deionized water. Dry the substrate in a vacuum oven at room temperature for 24 hours.[1]

  • Polymer Solution Preparation: Dissolve the MPC copolymer in ethanol to the desired concentration (e.g., 1.0 wt%).[2]

  • Dip-Coating: Immerse the cleaned and dried substrate into the polymer solution for a specified duration (e.g., several minutes). Withdraw the substrate from the solution at a constant, slow speed to ensure a uniform coating.

  • Drying: Air-dry the coated substrate for approximately 10 minutes, followed by drying in a hot air oven at 50°C for 30 minutes.[2]

  • Crosslinking (Curing): To induce crosslinking of the silyl groups (from TSMA), immerse the coated substrate in an aqueous solution of triethylamine. The TSMA will hydrolyze to form active hydroxyl groups, which then dehydrate and crosslink, forming a stable network structure.[5]

  • Final Rinsing and Drying: Rinse the crosslinked coated substrate with deionized water and dry it under vacuum.

Protocol 2: Assessing Coating Stability using a Solvent Challenge Assay

This protocol evaluates the stability of the this compound coating by exposing it to harsh solvents and measuring the change in surface properties.

Materials:

  • Coated and uncoated (control) polymer substrates

  • 90% (v/v) ethanol solution

  • 1% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Contact angle goniometer

  • Fluorescence microscope (optional)

  • Rhodamine 6G solution (optional)

Procedure:

  • Initial Characterization: Measure the static water contact angle of the coated and uncoated substrates as a baseline.

  • Solvent Immersion:

    • Immerse one set of coated samples in a 90% (v/v) ethanol solution for 12 hours.[1][6]

    • Immerse another set of coated samples in a 1% (w/v) SDS solution for 30 minutes.[1][6] Some studies may include ultrasonic treatment during SDS immersion.[6]

  • Rinsing and Drying: After immersion, remove the samples, rinse thoroughly with deionized water, and dry them in a vacuum oven at 30°C for 24 hours.[1][6]

  • Post-Challenge Characterization:

    • Measure the static water contact angle of the solvent-treated samples.

    • A minimal change in the contact angle indicates a stable coating.[5]

  • (Optional) Fluorescence Microscopy:

    • Immerse the solvent-treated and control samples in a Rhodamine 6G solution for staining.

    • Observe the surfaces under a fluorescence microscope. The persistence of uniform fluorescence on the treated samples indicates that the coating has remained intact.[1][6]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_verification Verification Start Coating Stability Issue (e.g., Delamination, Biofouling) CheckAdhesion Check Adhesion Start->CheckAdhesion Poor Adhesion? CheckSterilization Review Sterilization Protocol Start->CheckSterilization Degradation? CheckBiofilm Assess Bio-Performance Start->CheckBiofilm Biofouling? ImproveSurfacePrep Improve Surface Prep CheckAdhesion->ImproveSurfacePrep AddCrosslinker Incorporate Crosslinker (e.g., TSMA) CheckAdhesion->AddCrosslinker ChangeSterilization Change Sterilization Method (e.g., to EtO) CheckSterilization->ChangeSterilization OptimizeMPC Optimize MPC Ratio CheckBiofilm->OptimizeMPC VerifyCoating Verify Coating with XPS/AFM ImproveSurfacePrep->VerifyCoating AddCrosslinker->VerifyCoating TestStability Perform Solvent Challenge ChangeSterilization->TestStability OptimizeMPC->VerifyCoating End Problem Resolved VerifyCoating->End TestStability->End

Caption: Troubleshooting workflow for this compound coating stability issues.

ExperimentalWorkflow cluster_prep Preparation cluster_coating Coating & Curing cluster_eval Evaluation A 1. Substrate Cleaning (Ethanol, DI Water, Vacuum Dry) B 2. Polymer Solution Prep (MPC Copolymer in Ethanol) A->B C 3. Dip-Coating B->C D 4. Drying (Air & Oven) C->D E 5. Crosslinking (Triethylamine Solution) D->E F 6. Stability Testing (Solvent Challenge) E->F G 7. Characterization (Contact Angle, XPS, SEM) F->G

Caption: Experimental workflow for applying and evaluating a stable PC coating.

References

Technical Support Center: Preventing Biofilm Formation on Phosphorylcholine-Coated Implants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylcholine (PC)-coated implants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (PC) coatings prevent biofilm formation?

A1: this compound (PC) coatings primarily prevent biofilm formation by creating a highly hydrophilic and bio-inert surface.[1][2][3] The zwitterionic nature of this compound mimics the outer leaflet of cell membranes, which tightly binds water molecules to form a hydration layer.[4] This layer acts as a physical barrier, sterically hindering the initial attachment of proteins and bacteria, a crucial first step in biofilm formation.[1][5][6] By resisting protein adsorption, the surface becomes less favorable for bacterial colonization.[7]

Q2: Are PC coatings bacteriostatic or bactericidal?

A2: PC coatings are generally considered bacteriostatic, not bactericidal.[1][3] They inhibit bacterial adhesion and biofilm formation by creating a non-fouling surface, but they do not actively kill bacteria.[1][3] This is an important distinction, as it reduces the risk of inducing antibiotic resistance.[1]

Q3: What types of bacteria are PC coatings effective against?

A3: PC coatings have demonstrated effectiveness in reducing the adhesion of a broad range of bacteria, including common pathogens associated with implant infections. These include Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[1][5][6]

Q4: How does the stability of the PC coating affect its anti-biofilm properties?

A4: The long-term stability of the PC coating is crucial for its sustained anti-biofilm performance. A stable, covalently bonded PC coating can maintain its hydrophilic properties and resistance to protein adsorption over extended periods.[4] If the coating delaminates or degrades, the underlying substrate is exposed, which can then be colonized by bacteria, leading to biofilm formation. Techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) can be used to assess coating stability.[8]

Q5: Can sterilization methods affect the performance of PC coatings?

A5: Yes, the choice of sterilization method can significantly impact the integrity and effectiveness of PC coatings. Some sterilization techniques may alter the surface properties of the coating, potentially reducing its hydrophilicity and anti-adhesive characteristics.[9][10] It is essential to use a sterilization method that is compatible with the specific PC polymer and the implant substrate. Ethylene oxide gas sterilization has been shown to be a suitable method for some PC-coated devices.[1] Autoclaving (steam sterilization) and gamma irradiation can sometimes alter surface chemistry and should be validated for their effect on coating performance.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Anti-Biofilm Performance

Problem: You are observing significant bacterial adhesion or biofilm formation on your PC-coated implants, contrary to expected results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete or Non-uniform Coating 1. Verify Coating Presence and Uniformity: Use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and nitrogen from the PC groups.[1] Atomic Force Microscopy (AFM) can be used to assess surface topography and coating uniformity.[8] 2. Optimize Coating Protocol: Review your coating procedure. Ensure proper substrate cleaning and preparation. For dip-coating, control withdrawal speed and solution viscosity. For graft polymerization, ensure appropriate initiator concentration and reaction time.
Coating Delamination or Instability 1. Assess Coating Stability: Immerse the coated implant in a relevant buffer (e.g., PBS) for an extended period and then re-analyze the surface with XPS or contact angle measurements to check for changes.[2][11] 2. Improve Adhesion: Consider using a primer or adhesion promoter if the PC polymer has poor adhesion to the implant substrate. Ensure the curing or cross-linking process is optimized for covalent bonding.[4]
Contamination of the Coating Surface 1. Ensure Aseptic Handling: Handle coated implants in a sterile environment to prevent contamination from airborne particles or handling. 2. Proper Storage: Store coated implants in a clean, dry, and sterile container to prevent the accumulation of contaminants that could mask the PC surface.
Inappropriate Sterilization Method 1. Validate Sterilization Process: Test the effect of your chosen sterilization method on a control PC-coated surface. Analyze the surface before and after sterilization using XPS and contact angle goniometry to detect any chemical or physical changes.[10] 2. Switch Sterilization Method: If you suspect the sterilization method is damaging the coating, consider alternative methods. Ethylene oxide is often a good choice for polymeric coatings.[1] If using radiation, ensure the dose is not causing polymer chain scission.
Issue 2: High Variability in Experimental Results

Problem: You are experiencing significant well-to-well or experiment-to-experiment variability in your biofilm assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Bacterial Inoculum 1. Standardize Inoculum Preparation: Always use a fresh overnight culture to prepare your bacterial suspension. Standardize the optical density (OD) of the suspension and verify cell concentration by plating serial dilutions and counting colony-forming units (CFUs). 2. Ensure Homogeneous Suspension: Vortex the bacterial suspension thoroughly before inoculating each well to prevent cell settling and ensure a uniform distribution of bacteria.
Variability in Surface Properties 1. Characterize Each Batch of Coated Implants: Do not assume all coated implants are identical. Perform spot checks on each batch using contact angle measurements to ensure consistent hydrophilicity. 2. Control for Substrate Effects: If you are using coated coupons, ensure the underlying substrate material is consistent in terms of roughness and cleanliness.
"Edge Effects" in Microplates 1. Avoid Using Outer Wells: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate nutrients and affect biofilm growth. If possible, fill the outer wells with sterile media or PBS and do not use them for experimental samples. 2. Ensure Proper Sealing: Use plate sealers to minimize evaporation during long incubation periods.
Inadequate Washing Steps 1. Standardize Washing Procedure: The washing step to remove planktonic bacteria is critical. Standardize the number of washes, the volume of washing buffer, and the force of washing to minimize dislodging of adhered bacteria while effectively removing non-adherent cells. Gentle immersion is often preferred over forceful pipetting.

Quantitative Data Summary

Table 1: Reduction in Bacterial Adhesion on PC-Coated Surfaces

Bacterial StrainSubstrateCoatingAdhesion Reduction (%)Reference
S. aureus (MRSA)SuturePMB93%[1]
S. aureus (MSSA)SuturePMB79%[1]
S. epidermidisGlasspSBMA92%[5][6]
P. aeruginosaGlasspSBMA96%[5][6]

Table 2: Surface Characterization of PC-Coated Materials

SubstrateCoatingStatic Water Contact Angle (°)Reference
Non-coated Suture-38°[1]
PMB-coated SuturePMB31°[1]
Bare PMP-HFM-125.3°[12]
PMBT-coated PMP-HFMPMBT41.2°[12]

Experimental Protocols

Protocol 1: Bacterial Adhesion Assay (Static Conditions)
  • Preparation of Coated Implants:

    • Place sterile PC-coated implant samples into the wells of a sterile 24-well plate.

  • Preparation of Bacterial Inoculum:

    • Inoculate a suitable broth (e.g., Tryptic Soy Broth) with a single colony of the test bacterium and incubate overnight at 37°C.

    • The next day, dilute the overnight culture in fresh broth to a specific optical density at 600 nm (OD600), typically 0.1, which corresponds to approximately 1 x 10^8 CFU/mL for many bacterial species.

  • Incubation:

    • Add 1 mL of the bacterial suspension to each well containing a PC-coated implant. Include uncoated implants as controls.

    • Incubate the plate at 37°C for a defined period, typically 2-4 hours for initial adhesion studies.

  • Washing:

    • Carefully remove the bacterial suspension from each well using a pipette.

    • Gently wash each implant twice with 1 mL of sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Quantification of Adherent Bacteria:

    • CFU Counting:

      • Place each washed implant in a microcentrifuge tube containing 1 mL of PBS.

      • Vortex for 1 minute and sonicate for 5-10 minutes to dislodge the adherent bacteria.

      • Perform serial dilutions of the resulting bacterial suspension in PBS.

      • Plate 100 µL of each dilution onto agar (B569324) plates and incubate overnight at 37°C.

      • Count the colonies on the plates to determine the number of CFUs per implant.

    • Microscopy:

      • For qualitative analysis, stain the washed implants with a fluorescent dye such as SYTO 9 (stains all bacteria) or use a LIVE/DEAD staining kit.

      • Visualize the adherent bacteria using fluorescence microscopy or confocal laser scanning microscopy (CLSM).

Protocol 2: Biofilm Formation Assay
  • Preparation of Coated Implants and Inoculum:

    • Follow steps 1 and 2 from the Bacterial Adhesion Assay protocol.

  • Incubation for Biofilm Growth:

    • Add 1 mL of the bacterial suspension to each well.

    • Incubate the plate at 37°C for 24-48 hours. For some slow-growing organisms or to promote robust biofilm, the media may need to be gently replaced after 24 hours.

  • Washing:

    • Follow step 4 from the Bacterial Adhesion Assay protocol.

  • Quantification of Biofilm:

    • Crystal Violet (CV) Staining:

      • Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

      • Gently wash the implants with PBS until the wash water is clear.

      • Add 1 mL of 30% acetic acid or ethanol (B145695) to each well to solubilize the bound CV.

      • Transfer the solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader.

    • SEM Analysis:

      • Fix the biofilms on the implants with a solution of 2.5% glutaraldehyde (B144438) in PBS.

      • Dehydrate the samples through a graded series of ethanol concentrations.

      • Critical point dry the samples.

      • Sputter-coat the samples with gold or palladium.

      • Visualize the biofilm structure using a scanning electron microscope (SEM).

Visualizations

Experimental_Workflow_for_Biofilm_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_quantification Quantification Methods A Sterile PC-Coated Implant D Incubate with Bacteria (2-4h for Adhesion, 24-48h for Biofilm) A->D B Bacterial Culture (Overnight) C Standardized Inoculum B->C C->D E Wash to Remove Planktonic Bacteria D->E F Quantify Adherent Bacteria/Biofilm E->F G CFU Counting F->G H Microscopy (CLSM/SEM) F->H I Crystal Violet Assay F->I

Caption: Workflow for in vitro bacterial adhesion and biofilm assays.

PC_Coating_Mechanism cluster_surface Implant Surface cluster_environment Aqueous Environment Implant Implant Substrate PCCoating This compound (PC) Coating Hydration Hydration Layer (Bound Water) PCCoating->Hydration Forms Protein Proteins Hydration->Protein Repels Bacteria Bacteria Hydration->Bacteria Repels Protein->Bacteria Promotes Adhesion (on uncoated surfaces)

Caption: Mechanism of biofilm prevention by PC coatings.

References

Technical Support Center: Phosphorylcholine Polymer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorylcholine (PC) polymers. The resources below address common issues related to polymer aggregation and provide detailed experimental protocols for characterization.

Troubleshooting Guide: this compound Polymer Aggregation

Aggregation of this compound polymers can manifest as visible precipitation, cloudiness (turbidity), or changes in viscosity in your solution. Below is a table summarizing common causes and recommended solutions.

Observed Issue Potential Cause Recommended Solution Underlying Principle
Cloudiness or Precipitation at Acidic pH Interaction with Other Polymers: In mixed polymer solutions, acidic conditions can promote hydrogen bonding between the this compound polymer and other polymers, such as those containing carboxylic acid groups (e.g., poly(acrylic acid)).[1]- Adjust the solution pH to above 4. Under basic conditions, deprotonation of acidic groups can prevent these interactions.[1]- If possible, work with the PC polymer in a single-component solution.At acidic pH (e.g., pH 3), protonated carboxylic acid groups can act as hydrogen bond donors, interacting with the ester and phosphate (B84403) groups on the PC polymer, leading to the formation of insoluble complexes.[1]
Aggregation at High Salt Concentrations "Salting-Out" Effect: High concentrations of certain salts can disrupt the hydration shell around the zwitterionic this compound groups, leading to decreased solubility and aggregation.[2]- Reduce the salt concentration in the buffer. For many polyelectrolytes, aggregation is induced by the presence of multivalent salts.[2][3][4]- If high ionic strength is required, consider using monovalent salts and perform initial screening to determine the critical aggregation concentration.Ions in solution can compete for water molecules, effectively "stripping" the hydration layer from the polymer chains and promoting polymer-polymer interactions over polymer-water interactions.
Phase Separation or Gelation with Increased Temperature Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) Behavior: Some PC polymers and their mixtures can exhibit temperature-dependent phase separation. For instance, when mixed with poly(acrylic acid), an interpolymer complex can form that dissociates with increasing temperature (UCST behavior).[1] Other PC copolymers may exhibit LCST behavior, where they become less soluble as the temperature increases.- Adjust the experimental temperature to remain within the soluble range for your specific polymer system.- For UCST systems, increasing the temperature can redissolve aggregates.[1]- For LCST systems, decreasing the temperature may be necessary.Temperature changes can alter the balance of intermolecular forces, including hydrogen bonding and hydrophobic interactions, leading to changes in polymer conformation and solubility.[1]
Inconsistent or Bimodal Size Distribution in DLS Presence of Aggregates or Contaminants: Dynamic Light Scattering (DLS) is highly sensitive to the presence of a small number of large particles, which can skew the results and indicate aggregation or contamination with dust.- Filter the polymer solution through an appropriate pore size filter (e.g., 0.22 µm) immediately before DLS analysis to remove dust and large aggregates.- Ensure all glassware and cuvettes are meticulously clean.- Optimize the polymer dissolution procedure; ensure the polymer is fully dissolved before analysis.DLS measures the hydrodynamic radius of particles in solution. The presence of large aggregates will lead to a larger average size and a higher polydispersity index (PDI), often appearing as a second, larger population in the size distribution.
Early Eluting Peak or Shoulder in SEC Formation of High Molecular Weight Aggregates: In Size Exclusion Chromatography (SEC), larger molecules or aggregates elute before smaller, individual polymer chains. An early peak or a shoulder on the main peak can indicate the presence of aggregates.- Optimize the mobile phase to ensure it is a good solvent for the polymer and disrupts non-covalent aggregates.- Filter the sample before injection to remove large, insoluble aggregates that could clog the column.[5]SEC separates molecules based on their hydrodynamic volume. Aggregates have a much larger hydrodynamic volume than individual polymer chains and therefore travel through the column more quickly.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound polymers?

A1: The ideal pH range can depend on the specific PC polymer and the other components in the solution. Generally, many zwitterionic PC polymers are soluble over a wide pH range when in a single-component aqueous solution.[6] However, issues can arise in mixed systems. For example, when mixed with poly(acrylic acid), aggregation is observed at pH 3, but the mixture is soluble above pH 4.[1] It is recommended to perform preliminary pH screening for your specific formulation.

Q2: How does ionic strength affect the stability of my PC polymer solution?

A2: The effect of ionic strength is complex and can depend on the specific salt used. While some PC polymers are soluble even in high salt concentrations, others can "salt-out" and aggregate. The aggregation process can be influenced by the type of ions present (the Hofmeister series). Multivalent ions are more likely to induce aggregation of polyelectrolytes than monovalent ions.[2][3][4] If you observe aggregation upon adding salt, try reducing the salt concentration or switching to a different salt.

Q3: My PC polymer solution becomes cloudy when I warm it up. What is happening?

A3: This phenomenon is likely due to the polymer exhibiting a Lower Critical Solution Temperature (LCST). As the temperature increases, the polymer becomes less soluble in the solvent, leading to phase separation and a cloudy appearance. This is often driven by changes in hydrophobic and hydrophilic interactions. To resolve this, you may need to work at a lower temperature.

Q4: Can I use sonication to dissolve my PC polymer and break up aggregates?

A4: Gentle sonication can be used to aid in the dissolution of some polymers and to break up loose aggregates. However, prolonged or high-power sonication can potentially lead to polymer chain scission, altering the molecular weight of your sample. It is generally recommended to start with gentle agitation and allow sufficient time for the polymer to dissolve. If sonication is used, it should be done cautiously and the molecular weight should be verified afterward.

Q5: How can I confirm that what I am seeing are aggregates and not just a high polydispersity of my polymer?

A5: A combination of characterization techniques is recommended.

  • Dynamic Light Scattering (DLS): A high polydispersity index (PDI > 0.2) and the presence of a second, larger-sized population are strong indicators of aggregation.

  • Size Exclusion Chromatography (SEC): The appearance of a high molecular weight shoulder or a distinct peak eluting earlier than the main polymer peak is characteristic of aggregation.

  • Transmission Electron Microscopy (TEM): This technique allows for direct visualization of the polymer morphology and can confirm the presence of distinct aggregated structures.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Analysis

This protocol provides a general guideline for analyzing PC polymer solutions for the presence of aggregates using DLS.

1. Sample Preparation:

  • Prepare the polymer solution in a high-purity, dust-free solvent (e.g., filtered deionized water or buffer). The concentration should be optimized, but a starting point of 0.1-1.0 mg/mL is common.
  • Ensure the polymer is fully dissolved through gentle agitation. Avoid vigorous shaking that can introduce air bubbles.
  • Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
  • Allow the sample to equilibrate to the desired measurement temperature for at least 5-10 minutes within the DLS instrument.

2. Instrument Setup and Measurement:

  • Set the instrument to the correct temperature and allow it to stabilize.
  • Select the appropriate solvent parameters (viscosity and refractive index) in the software.
  • Set the measurement parameters. A typical measurement might consist of 10-15 runs of 10-20 seconds each.
  • Perform at least three replicate measurements for each sample.

3. Data Analysis:

  • Analyze the correlation function to ensure good data quality.
  • Examine the intensity-based size distribution. The presence of a peak at a much larger hydrodynamic radius than expected for a single polymer chain, or a bimodal distribution, indicates aggregation.
  • Report the Z-average diameter and the Polydispersity Index (PDI). A PDI value above 0.2 often suggests the presence of aggregates or a highly polydisperse sample.

Size Exclusion Chromatography (SEC) for Aggregate Detection

This protocol outlines the use of SEC to detect high molecular weight aggregates in PC polymer samples.

1. System Preparation:

  • Choose a column set appropriate for the expected molecular weight range of your polymer.
  • Select a mobile phase that is a good solvent for the PC polymer and is compatible with the column packing material. The mobile phase should be filtered and degassed.
  • Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved on all detectors (e.g., refractive index, UV, light scattering).[5]

2. Sample Preparation:

  • Dissolve the PC polymer in the mobile phase at a known concentration (e.g., 1-5 mg/mL).
  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[7]

3. Data Acquisition:

  • Inject the prepared sample onto the column.
  • Collect the chromatogram, monitoring the detector response as a function of elution volume or time.

4. Data Analysis:

  • Analyze the resulting chromatogram. The primary peak corresponds to the main population of individual polymer chains.
  • The presence of a shoulder on the leading edge of the main peak or a distinct peak at a lower elution volume (earlier elution time) is indicative of high molecular weight aggregates.
  • The area under the aggregate peak relative to the total area can be used to quantify the extent of aggregation.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

This protocol describes a general method for preparing and imaging PC polymer aggregates using TEM with negative staining.

1. Grid Preparation:

  • Place a carbon-coated TEM grid on a piece of filter paper.
  • Glow-discharge the grid for 15-30 seconds to make the carbon surface hydrophilic, which facilitates sample adhesion.[8]

2. Sample Application:

  • Apply a small drop (3-5 µL) of the polymer solution onto the glow-discharged grid.[8]
  • Allow the sample to adsorb to the grid for 1-2 minutes.

3. Staining:

  • Blot away the excess sample solution using the edge of a piece of filter paper.
  • Immediately wash the grid by touching it to the surface of a drop of deionized water (repeat 2-3 times) to remove any salts from the buffer that could crystallize and interfere with imaging.[8]
  • Apply a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[8]
  • Carefully blot away the excess stain solution.

4. Imaging:

  • Allow the grid to air dry completely.
  • Image the grid in a transmission electron microscope at an appropriate magnification. Aggregates will appear as distinct, larger structures compared to the expected morphology of individual polymer chains or nanoparticles.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Polymer Aggregation start Aggregation Observed (Cloudiness, Precipitation) check_pH Is the solution pH acidic (<4)? start->check_pH check_salt Is the ionic strength high? check_pH->check_salt No solution_pH Adjust pH to > 4 check_pH->solution_pH Yes check_temp Was the temperature increased? check_salt->check_temp No solution_salt Reduce salt concentration or use monovalent salts check_salt->solution_salt Yes check_dissolution Is the polymer fully dissolved? check_temp->check_dissolution No solution_temp Decrease temperature check_temp->solution_temp Yes solution_dissolution Allow more time for dissolution with gentle agitation check_dissolution->solution_dissolution No characterize Characterize with DLS, SEC, TEM check_dissolution->characterize Yes solution_pH->characterize solution_salt->characterize solution_temp->characterize solution_dissolution->characterize

Caption: Troubleshooting Decision Tree for PC Polymer Aggregation.

Experimental_Workflow Workflow for Characterizing PC Polymer Aggregation cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation dissolve Dissolve Polymer in Appropriate Solvent filtrate Filter Solution (e.g., 0.22 µm) dissolve->filtrate dls DLS Analysis (Size Distribution, PDI) filtrate->dls Initial Screening sec SEC Analysis (Molecular Weight Distribution, Aggregate Peaks) filtrate->sec Quantitative Analysis tem TEM Imaging (Direct Visualization of Morphology) filtrate->tem Visual Confirmation interpret Correlate results to identify and quantify aggregation dls->interpret sec->interpret tem->interpret

Caption: Experimental Workflow for Aggregation Characterization.

Signaling_Pathway Potential Cellular Responses to PC Polymer Aggregates aggregates PC Polymer Aggregates cell_membrane Cell Membrane Interaction aggregates->cell_membrane uptake Cellular Uptake (e.g., Endocytosis, Phagocytosis) cell_membrane->uptake lysosome Lysosomal Compartment uptake->lysosome cytosol Cytosolic Release/ Lysosomal Escape lysosome->cytosol signaling Modulation of Signaling Pathways cytosol->signaling response Cellular Response (e.g., Inflammatory Response, Cytotoxicity, Apoptosis) signaling->response

Caption: Generalized Cellular Interaction with Polymer Aggregates.

References

Technical Support Center: Enhancing Drug Loading in Phosphorylcholine Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the drug loading capacity of phosphorylcholine (PC) micelles. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the drug loading capacity (DLC) and encapsulation efficiency (EE%) of this compound micelles?

A1: Several factors critically influence drug loading. These include the physicochemical properties of the drug (e.g., hydrophobicity, molecular weight), the architecture of the block copolymer (e.g., length of hydrophobic vs. hydrophilic blocks, overall molecular weight), and the drug loading method employed.[1][2] Interactions between the drug and the polymer core, such as hydrophobic interactions, π-π stacking, and electrostatic interactions, also play a significant role.[2]

Q2: How does the block copolymer structure affect drug loading?

A2: The molecular weight and the ratio of the hydrophilic (this compound) to the hydrophobic block are key design parameters.[1] A larger hydrophobic core generally provides more volume for drug encapsulation. However, an optimal balance is necessary to maintain micelle stability. The architecture, such as diblock, triblock, or graft copolymers, also influences the core packing and, consequently, the drug loading capacity.[1]

Q3: Which drug loading methods are most effective for PC micelles?

A3: The choice of method depends on the properties of the drug and polymer. Common techniques include:

  • Dialysis: This method is well-suited for poorly water-soluble drugs and amphiphilic copolymers with low water solubility. It allows for controlled solvent exchange, often resulting in uniform micelles with high stability.[1][3][4]

  • Solvent Evaporation/Thin-Film Hydration: In this technique, the drug and polymer are dissolved in a volatile organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution to form drug-loaded micelles. This method is widely used for hydrophobic drugs.[5]

  • Direct Dissolution: This is the simplest method, where the copolymer is dissolved in an aqueous buffer, followed by the addition of the drug. It is most suitable for moderately hydrophobic drugs.[1]

Q4: Can chemical modification of the polymer enhance drug loading?

A4: Yes. Incorporating specific functional groups into the polymer backbone can significantly improve drug loading through enhanced polymer-drug interactions. For instance, introducing aromatic groups can promote π-π stacking with aromatic drugs, strengthening the core and improving drug retention.[6] Creating polymer-drug coordination interactions, such as between phenylboronic acid on the polymer and electron-donating groups on a drug like doxorubicin, can lead to ultrahigh drug loading (~50%) and nearly quantitative efficiency.[7][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Drug Loading Content (DLC) / Encapsulation Efficiency (EE%) 1. Poor affinity between the drug and the micelle core.[2] 2. Drug precipitation during the loading process.[9] 3. Suboptimal ratio of drug to polymer. 4. Inappropriate solvent system used in the loading method.[9]1. Select a polymer with a core that has a high affinity for the drug (e.g., matching hydrophobicity, potential for π-π stacking).[2][6] 2. Optimize the drug loading method; for instance, in the dialysis method, ensure slow and controlled removal of the organic solvent.[4] 3. Experiment with different drug-to-polymer feed ratios to find the optimal concentration.[9] 4. Test different water-miscible organic solvents (e.g., DMF, THF, ethanol) to improve initial drug and polymer solubility.[1]
Micelle Aggregation and Instability Post-Loading 1. High drug loading leading to disruption of the core-shell structure. 2. The polymer concentration is below the Critical Micelle Concentration (CMC) after dilution.[6] 3. Unfavorable solvent or pH conditions.1. Consider core or shell crosslinking strategies to enhance micelle stability.[6] 2. Use polymers with a very low CMC to ensure stability upon dilution in physiological media.[6] 3. Ensure the final formulation is in a suitable buffer (e.g., PBS at pH 7.4) and that residual organic solvent is thoroughly removed.
Inconsistent Particle Size and High Polydispersity Index (PDI) 1. Uncontrolled self-assembly process. 2. Presence of free, unencapsulated drug crystals. 3. Improper solvent removal rate.[10]1. The dialysis method generally provides better control over self-assembly and yields more uniform micelles.[1] 2. After loading, purify the micellar solution by filtering (e.g., with a 0.22 µm syringe filter) or centrifugation to remove drug aggregates.[5] 3. Optimize the rate of solvent evaporation or dialysis to ensure gradual and uniform micelle formation.
Discrepancy in DLC Measurement (e.g., UV-Vis vs. HPLC) 1. Interference from the polymer in spectroscopic methods (UV-Vis). 2. Incomplete disruption of micelles before analysis. 3. Potential for micelle reformation in the HPLC mobile phase.[11]1. Always run a blank polymer sample to check for absorbance at the drug's λmax. HPLC is generally more accurate. 2. Ensure complete dissolution of the lyophilized micelles in a strong organic solvent (like DMSO or methanol) to fully release the drug before measurement.[11] 3. Be aware that if the HPLC mobile phase is largely aqueous, the polymer might re-assemble, potentially trapping the drug and leading to underestimation.[11]

Quantitative Data Summary

The following tables summarize representative data for drug loading in various this compound-based micellar systems.

Table 1: Drug Loading Parameters for Different PC Micelle Formulations

Polymer SystemDrugLoading MethodDLC (wt%)EE (%)Micelle Size (nm)Reference
Chitosan-g-PCLDorzolamideDialysis~17%--[1]
mPEG-chitosan-oleic acidCamptothecinDialysis5%78%-[3]
PCL-b-PEG-b-PCLPaclitaxel-up to 28%--[12]
PEG-SS-PBLGCamptothecin-up to 12%-20-125[12]
Phenylboronic acid-containing copolymerDoxorubicinCoordination~50%>95%-[7][8]
Coumarin- and imidazole-grafted polymerDoxorubicin-17.2%--[3]

Note: DLC (Drug Loading Content) = (Weight of loaded drug / Weight of micelles) x 100%. EE (Encapsulation Efficiency) = (Weight of loaded drug / Initial weight of drug) x 100%. "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: Drug Loading via Dialysis Method

This method is ideal for hydrophobic drugs and ensures a controlled self-assembly process.[1][3]

  • Dissolution: Dissolve a predetermined amount of the this compound block copolymer and the hydrophobic drug in a common, water-miscible organic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Ethanol).

  • Micelle Formation: Transfer the organic solution into a dialysis bag or cassette with an appropriate molecular weight cut-off (MWCO) that retains the micelles but allows the free solvent and drug to pass through.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of distilled water or a suitable buffer (e.g., PBS). Stir the external aqueous phase gently.

  • Solvent Exchange: Replace the external aqueous phase at regular intervals (e.g., every 6-8 hours) for a period of 24-72 hours to ensure complete removal of the organic solvent.[1]

  • Purification: After dialysis, retrieve the micellar solution from the bag. To remove any precipitated drug, centrifuge the solution or filter it through a syringe filter (e.g., 0.22 µm).

  • Characterization: Determine the drug loading content (DLC), encapsulation efficiency (EE%), particle size, and polydispersity index (PDI) of the final formulation.

Protocol 2: Drug Loading via Thin-Film Hydration Method

This is a common method for encapsulating poorly water-soluble drugs.[5]

  • Dissolution: Dissolve the this compound copolymer and the drug in a suitable volatile organic solvent (e.g., ethanol, chloroform) in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator under vacuum. This will create a thin, uniform polymer-drug film on the inner surface of the flask.

  • Drying: Further dry the film under high vacuum for at least 2-4 hours to remove any residual organic solvent.

  • Hydration: Add a pre-heated (e.g., 37-60°C) aqueous solution (distilled water or buffer) to the flask.[5]

  • Micelle Formation: Agitate the flask (e.g., using a bath sonicator or vortex mixer) until the film is completely dispersed and the solution becomes clear, indicating the formation of micelles. This may require incubation with shaking for a specific period (e.g., 15 minutes).[5]

  • Purification: Centrifuge the resulting micellar solution at high speed to pellet any non-encapsulated drug.[5]

  • Characterization: Collect the supernatant and analyze it for DLC, EE%, size, and PDI.

Visualizations

Drug_Loading_Workflow cluster_prep Step 1: Preparation cluster_load Step 2: Loading Method cluster_purify Step 3: Purification cluster_char Step 4: Characterization p Polymer Selection (e.g., PCL-PMPC) sol Dissolve Polymer & Drug in Organic Solvent p->sol d Drug Selection (Hydrophobic) d->sol load Select Method sol->load dialysis Dialysis load->dialysis Controlled Assembly film Thin-Film Hydration load->film Solvent Evaporation pur Remove Free Drug & Solvent (e.g., Filtration) dialysis->pur film->pur char Analyze DLC, EE%, Size, PDI pur->char

General workflow for drug loading into this compound micelles.

Troubleshooting_Low_DLC start Problem: Low Drug Loading cause1 Poor Drug-Polymer Affinity? start->cause1 cause2 Suboptimal Method/Parameters? cause1->cause2 No sol1 Modify Polymer Core or Change Polymer Type cause1->sol1 Yes cause3 Drug Precipitation? cause2->cause3 No sol2 Optimize Drug/Polymer Ratio & Solvent System cause2->sol2 Yes sol3 Switch Loading Method (e.g., to Dialysis) cause3->sol3 Yes sol4 Slow Down Solvent Removal Rate sol3->sol4

References

minimizing inflammatory response to phosphorylcholine implants

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphorylcholine Implants

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the inflammatory response to this compound (PC) implants during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (PC) coatings reduce the inflammatory response to implants?

A1: this compound (PC) coatings primarily minimize inflammation by mimicking the outer surface of red blood cell membranes.[1][2] This biomimetic surface is zwitterionic and highly hydrophilic, which allows it to bind a layer of water molecules.[3] This hydration layer significantly reduces the adsorption of proteins like fibrinogen from biological fluids onto the implant surface.[4][5] Since protein adsorption is the initial trigger for the foreign body response—which includes macrophage recruitment, inflammation, and fibrous capsule formation—inhibiting this first step leads to a much milder overall tissue reaction.[2]

Q2: What are the expected histological differences between a PC-coated implant and an uncoated control implant in vivo?

A2: Compared to uncoated controls, PC-coated implants are generally associated with a significantly reduced inflammatory response and a thinner fibrous capsule.[4][6] Histological examination of the peri-implant tissue after several weeks typically shows fewer inflammatory cells, such as macrophages and granulocytes, surrounding the PC-coated material.[5] Furthermore, the fibrous capsule that forms around the PC-coated implant is often thinner and may regress more completely over time.[5]

Q3: Can modifying the surface charge of a PC polymer affect the biological response?

A3: Yes, modifying the surface charge has a significant impact. While neutral PC polymers are known to reduce protein adsorption and cell adhesion, incorporating a cationic (positive) charge can increase protein adsorption.[7][8] This property can be leveraged in applications where tissue integration is desired, such as orthopedic implants, to enhance cell adhesion.[8] However, studies have also shown that the addition of a positive charge can lead to an increased inflammatory response and fibrous tissue formation compared to neutral PC coatings.[7][8]

Q4: How stable is the PC coating in a biological environment?

A4: PC-based polymer coatings have demonstrated good long-term stability in vivo. Studies on PC-coated coronary stents have shown that the coating's thickness and integrity remain largely unchanged even after six months of implantation.[9] This stability is crucial for ensuring the implant maintains its biocompatible properties over its intended functional lifetime.[1]

Troubleshooting Guide

Q: I am observing a significant inflammatory reaction and thick fibrous capsule formation with my PC-coated implant. What are the potential causes?

A: An unexpected inflammatory response to a PC-coated implant can stem from several factors. Use the following logical workflow to troubleshoot the issue.

start Unexpected Inflammatory Response Observed check_coating 1. Verify Coating Integrity start->check_coating coating_issue Coating is non-uniform, damaged, or absent. check_coating->coating_issue Failed coating_ok Coating appears intact. check_coating->coating_ok Passed check_sterilization 2. Review Sterilization Protocol coating_ok->check_sterilization sterilization_issue Protocol may cause coating degradation or leave residuals (e.g., EtO). check_sterilization->sterilization_issue Failed sterilization_ok Sterilization method is compatible and validated. check_sterilization->sterilization_ok Passed check_charge 3. Assess Surface Charge sterilization_ok->check_charge charge_issue Cationic modification may be increasing protein adsorption and inflammation. check_charge->charge_issue Positive Charge Detected charge_ok Coating is neutral or charge is intended for application. check_charge->charge_ok Neutral Charge check_model 4. Evaluate Animal Model and Surgical Technique charge_ok->check_model model_issue Excessive surgical trauma or model-specific sensitivity is causing inflammation. check_model->model_issue Issues Identified

Caption: Troubleshooting workflow for unexpected inflammation.

  • 1. Coating Integrity: The PC coating may be non-uniform, damaged, or delaminated. Verify the coating's presence and quality pre- and post-implantation using techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).[9]

  • 2. Sterilization Method: Some sterilization techniques can damage the polymer coating. For instance, certain gamma radiation doses or residual ethylene (B1197577) oxide (EtO) can alter the surface properties. Ensure the sterilization method is validated for PC polymers.[1]

  • 3. Surface Chemistry: If your PC polymer was modified to be cationically charged to improve cell adhesion, this could concurrently increase the inflammatory response.[7][8] Unintended surface charges can also arise from processing contaminants.

  • 4. Surgical Trauma: The surgical procedure itself causes an initial inflammatory response.[9] Excessive tissue damage during implantation can lead to a prolonged and heightened reaction that may overwhelm the biocompatible benefits of the coating.

  • 5. Underlying Substrate: The material beneath the PC coating can also influence the host response, especially if the coating is compromised. Issues like corrosion of a metallic substrate can provoke inflammation.[4]

Q: My goal is osseointegration, but I'm observing low bone-to-implant contact with my PC-coated titanium implant. Why is this happening?

A: This is an expected outcome for a neutral PC coating. The same anti-fouling properties that reduce inflammation also inhibit the protein adsorption and subsequent cell adhesion necessary for bone integration.[8][10] Studies have shown that standard PC coatings can result in lower bone-implant contact and require less torque for removal compared to controls.[10] To promote osseointegration, consider using a cationically-charged PC coating (PC+), which has been shown to increase bone-implant contact relative to neutral PC.[8][10] However, be aware that this may also increase the inflammatory profile.[8]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies, highlighting the effect of PC coatings on key biocompatibility metrics.

Table 1: Effect of this compound (PC) Coating on Fibrous Capsule Thickness

Implant Material Coating Animal Model Time Point Capsule Thickness (vs. Control) Reference
High-Density Polyethylene PC-based polymer Rabbit 4 weeks Marginally less [5]
High-Density Polyethylene PC-based polymer Rabbit 13 weeks Statistically thinner (p < 0.01), almost completely regressed [5]

| Silicone | this compound (PC) | Rat | 3 months | Significantly reduced |[6] |

Table 2: In Vitro Inflammatory Cell Adhesion to PC-Coated Surfaces

Substrate Material Coating Cell Type Result (vs. Control) Reference
Polyethylene Terephthalate PC-based polymer Human Macrophages Statistically significant reduction (p < 0.05) [5]

| Polyethylene Terephthalate | PC-based polymer | Human Granulocytes | Statistically significant reduction (p < 0.05) |[5] |

Key Experimental Protocols

Protocol 1: Assessment of Inflammatory Response and Fibrous Capsule Formation in a Rat Submuscular Implantation Model

This protocol is synthesized from methodologies described in published studies.[6]

  • 1. Implant Preparation & Sterilization:

    • Prepare sterile mini-implants (e.g., silicone), with one group coated with PC and a control group of standard textured or uncoated implants.

    • Ensure the sterilization method (e.g., ethylene oxide) is compatible with the PC coating and that adequate degassing time is allowed.

  • 2. Animal Model & Surgical Procedure:

    • Use an appropriate animal model, such as Sprague-Dawley rats.[6]

    • Anesthetize the animal following approved institutional guidelines.

    • Create a submuscular pocket (e.g., beneath the latissimus dorsi muscle).

    • Insert one implant per pocket.

    • Close the incision in layers.

  • 3. Post-Implantation Period:

    • House the animals for a predetermined period, for example, 3 months, to allow for the development of a mature foreign body response.[6]

    • Monitor animals for signs of distress or infection.

  • 4. Sample Harvest and Processing:

    • At the study endpoint, euthanize the animals.

    • Carefully excise the implants along with the entire surrounding fibrous capsule and adjacent tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Process the fixed tissues for paraffin (B1166041) embedding.

  • 5. Histological & Immunohistochemical Analysis:

    • Section the paraffin blocks (e.g., 5 µm thickness).

    • Perform Hematoxylin and Eosin (H&E) staining to assess overall tissue morphology, inflammatory cell infiltration, and capsule thickness.

    • Use Masson's Trichrome stain to visualize and quantify collagen deposition within the capsule.[6]

    • Perform immunohistochemistry to identify specific cell populations and signaling molecules. Key markers include:

      • CD68: To identify macrophages.[6]

      • CD4/CD8: To identify T-lymphocyte subsets.[6]

      • TGF-beta: A key cytokine involved in fibrosis.[6]

    • Quantify results using microscopy and image analysis software.

cluster_pre Preparation cluster_in_vivo In Vivo Phase cluster_post Analysis prep Implant Preparation (PC-coated vs. Control) sterilize Sterilization prep->sterilize implant Submuscular Implantation (e.g., Rat Model) sterilize->implant healing Healing Period (e.g., 3 Months) implant->healing harvest Tissue Harvest healing->harvest process Fixation & Processing harvest->process analysis Histological & IHC Analysis (H&E, CD68, TGF-beta) process->analysis

Caption: Experimental workflow for in vivo biocompatibility assessment.

Visualizing the Mechanism of Action

The diagram below illustrates the key signaling and cellular events in the foreign body response (FBR) to an implanted material and how a this compound coating modulates this response.

cluster_uncoated Uncoated Implant cluster_coated PC-Coated Implant uncoated_implant Implant Surface protein Protein Adsorption (Fibrinogen, etc.) uncoated_implant->protein macrophage Macrophage Recruitment & Adhesion protein->macrophage hydration Hydration Layer (Bound Water) cytokine Pro-inflammatory Cytokine Release macrophage->cytokine reduced_protein Reduced Protein Adsorption fibroblast Fibroblast Recruitment cytokine->fibroblast reduced_macro Reduced Macrophage Activation capsule Fibrous Capsule Formation fibroblast->capsule mild_response Mild Host Response (Thin or No Capsule) pc_implant PC-Coated Surface pc_implant->hydration hydration->protein hydration->reduced_protein reduced_protein->reduced_macro reduced_macro->mild_response block Blocks

Caption: Modulation of the foreign body response by a PC coating.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of Novel Phosphorylcholine Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of new phosphorylcholine (PC) polymers, benchmarked against established alternatives like polyethylene (B3416737) glycol (PEG) and other zwitterionic polymers. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for material selection and biocompatibility validation.

Executive Summary

This compound (PC) polymers, particularly those based on 2-methacryloyloxyethyl this compound (MPC), have emerged as a promising class of biomaterials with exceptional biocompatibility.[1][2] Inspired by the composition of the outer leaflet of red blood cell membranes, these synthetic polymers exhibit a biomimetic surface that effectively minimizes adverse biological responses.[1] Key to their performance is the zwitterionic nature of the this compound head group, which tightly binds water molecules, creating a hydration layer that acts as a barrier to protein adsorption and subsequent cellular interactions. This guide will delve into the quantitative data and experimental methodologies that validate the superior biocompatibility of these novel polymers.

Mechanism of Biocompatibility: The Hydration Layer

The excellent biocompatibility of this compound polymers stems from their ability to resist nonspecific protein adsorption, which is the initial and critical event in the foreign body response.[3] The zwitterionic this compound groups electrostatically interact with water molecules to form a tightly bound hydration layer on the polymer surface. This layer effectively masks the underlying material, preventing proteins from making contact and denaturing, which in turn suppresses inflammatory cell adhesion and activation.

Mechanism of Biocompatibility cluster_0 This compound Polymer Surface cluster_1 Biological Environment PC_Polymer This compound Polymer Hydration_Layer Hydration Layer (Bound Water) PC_Polymer->Hydration_Layer Forms Proteins Proteins in Body Fluids Cells Inflammatory Cells Proteins->Cells Adsorption Triggers Cell Adhesion Hydration_Layer->Proteins Prevents Adsorption Hydration_Layer->Cells Inhibits Adhesion

Figure 1: Mechanism of this compound polymer biocompatibility.

Quantitative Comparison of Biocompatibility Performance

The following tables summarize quantitative data from various studies, comparing the performance of this compound polymers with other materials in key biocompatibility assays.

Table 1: Protein Adsorption
MaterialProteinAdsorption Level% ReductionReference
Poly(MPC)-grafted surface Fibrinogen~7 ng/cm²-[2]
OEGMA-grafted surface Fibrinogen~7 ng/cm²-[2]
Unmodified p(HEMA) hydrogel Lysozyme19.4 µ g/hydrogel 0%[1]
p(MPC)-modified p(HEMA) hydrogel Lysozyme5.0-5.2 µ g/hydrogel 73-74% [1]
Bare Iron Oxide Nanoparticles Human Serum Albumin-0%[4] (Brushed polyethylene glycol and this compound for grafting nanoparticles against protein binding - PMC - NIH)
bPC-grafted Iron Oxide Nanoparticles Human Serum Albumin-66% [4] (Brushed polyethylene glycol and this compound for grafting nanoparticles against protein binding - PMC - NIH)
bPEG-grafted Iron Oxide Nanoparticles Human Serum Albumin-61% [4] (Brushed polyethylene glycol and this compound for grafting nanoparticles against protein binding - PMC - NIH)
Table 2: Cell Adhesion
SurfaceCell TypeAdhesion ReductionReference
pMPC-coated PDMS E. coli>99.9% [5] (Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl this compound)/Polydimethylsiloxane Surface - PubMed Central)
pMPC-coated PDMS S. aureus>99.9% [5] (Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl this compound)/Polydimethylsiloxane Surface - PubMed Central)
pMPC-coated PDMS Human Macrophages~50% [5] (Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl this compound)/Polydimethylsiloxane Surface - PubMed Central)
pMPC-coated PDMS Human Fibroblasts~40% [5] (Mitigation of Cellular and Bacterial Adhesion on Laser Modified Poly (2-Methacryloyloxyethyl this compound)/Polydimethylsiloxane Surface - PubMed Central)
PEO-coupled surfaces Human MacrophagesSignificant reduction [6]
Table 3: In Vitro Cytotoxicity
MaterialAssayCell LineResultReference
PEG derivatives (low MW) MTTCaco-2Reduced cell viability[7]
PEG derivatives (high MW) MTTCaco-2Viability >85%[7]
This compound Micelles -Tumor cellsHigher cytotoxicity of drug-loaded micelles compared to PEG micelles[8]

Note: Higher cytotoxicity for drug-loaded micelles is a desired outcome in cancer therapy, indicating efficient drug delivery.

Table 4: In Vivo Inflammatory Response
Implant MaterialAnimal ModelKey FindingsReference
Polypropylene (PP) RatIntense inflammatory reaction, high inflammatory cell count.
PP-g-PEG4000 RatMilder inflammatory reaction, thinner capsule formation compared to PP.
Au-PP-g-PEG4000 RatVery fine inflammatory reaction, thinnest capsule.
Porous Polyethylene (PPE) MouseLeukocyte adherence: 3573.88 cells/mm² (uncoated)
PPE with TNF-α inhibitor MouseLeukocyte adherence: 637.98 cells/mm²

Note: While direct comparative in vivo inflammatory data for PC polymers versus PEG is limited in the immediate search results, the general trend indicates that surface modifications with hydrophilic polymers like PEG significantly reduce the inflammatory response compared to unmodified materials. The excellent in vitro performance of PC polymers in resisting protein and cell adhesion strongly suggests a similarly mild in vivo inflammatory response.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below.

Protein Adsorption Assay (ELISA-Based)

This protocol describes a method to quantify the amount of a specific protein adsorbed onto a polymer surface using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protein Adsorption ELISA Protocol cluster_workflow Experimental Workflow start Start: Polymer-coated 96-well plate step1 Incubate with protein solution (e.g., Fibrinogen, BSA) start->step1 step2 Wash to remove non-adsorbed protein step1->step2 step3 Block with BSA or other blocking agent step2->step3 step4 Incubate with primary antibody (anti-protein) step3->step4 step5 Wash to remove unbound primary antibody step4->step5 step6 Incubate with HRP-conjugated secondary antibody step5->step6 step7 Wash to remove unbound secondary antibody step6->step7 step8 Add TMB substrate step7->step8 step9 Incubate for color development step8->step9 step10 Stop reaction with acid solution step9->step10 step11 Measure absorbance at 450 nm step10->step11 end End: Quantify adsorbed protein from standard curve step11->end

Figure 2: ELISA protocol for protein adsorption.

Methodology:

  • Coating: Coat the wells of a 96-well microplate with the this compound polymer and control polymers.

  • Protein Adsorption: Add a known concentration of the protein solution (e.g., fibrinogen or bovine serum albumin in PBS) to the wells and incubate for a specified time (e.g., 1 hour at 37°C).

  • Washing: Aspirate the protein solution and wash the wells multiple times with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove non-adsorbed protein.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Add a primary antibody specific to the adsorbed protein, diluted in blocking buffer, and incubate.

  • Washing: Repeat the washing step to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate.

  • Washing: Repeat the washing step to remove unbound secondary antibodies.

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The amount of adsorbed protein is determined by comparing the absorbance values to a standard curve of known protein concentrations.

Cell Adhesion Assay (SEM Analysis)

This protocol outlines a method for the qualitative and quantitative assessment of cell adhesion on polymer surfaces using Scanning Electron Microscopy (SEM).

Cell Adhesion SEM Protocol cluster_workflow Experimental Workflow start Start: Polymer-coated substrates step1 Sterilize substrates (e.g., UV, ethanol) start->step1 step2 Seed with cells (e.g., macrophages, fibroblasts) step1->step2 step3 Incubate for a defined period (e.g., 24 hours) step2->step3 step4 Wash with PBS to remove non-adherent cells step3->step4 step5 Fix cells with glutaraldehyde (B144438) solution step4->step5 step6 Dehydrate with graded ethanol (B145695) series step5->step6 step7 Critical point drying step6->step7 step8 Sputter coat with gold or palladium step7->step8 step9 Image with SEM step8->step9 end End: Analyze cell number, morphology, and spreading step9->end

Figure 3: SEM protocol for cell adhesion analysis.

Methodology:

  • Substrate Preparation: Prepare and sterilize the polymer-coated substrates.

  • Cell Seeding: Seed a known density of cells (e.g., macrophages or fibroblasts) onto the substrates in a culture plate.

  • Incubation: Incubate the cells under standard cell culture conditions for a predetermined time to allow for adhesion.

  • Washing: Gently wash the substrates with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the adherent cells with a suitable fixative, such as 2.5% glutaraldehyde in PBS.

  • Dehydration: Dehydrate the samples through a series of graded ethanol solutions (e.g., 50%, 70%, 90%, 100%).

  • Drying: Perform critical point drying to preserve the cellular morphology.

  • Coating: Sputter-coat the samples with a thin layer of a conductive material like gold or palladium.

  • Imaging and Analysis: Image the surfaces using an SEM. The number of adherent cells per unit area can be quantified using image analysis software, and cell morphology can be qualitatively assessed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT Cytotoxicity Assay Protocol cluster_workflow Experimental Workflow start Start: Seed cells in a 96-well plate step1 Incubate for 24 hours to allow attachment start->step1 step2 Expose cells to polymer extracts or direct contact step1->step2 step3 Incubate for a specified duration (e.g., 24, 48, 72h) step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours (formazan formation) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Incubate to dissolve formazan (B1609692) crystals step6->step7 step8 Measure absorbance at ~570 nm step7->step8 end End: Calculate cell viability relative to control step8->end

Figure 4: MTT assay protocol for cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to extracts of the test polymers or place the polymers in direct contact with the cell culture. Include positive (toxic substance) and negative (non-toxic material) controls.

  • Incubation: Incubate the cells with the test materials for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Conclusion

The available data strongly supports the excellent biocompatibility of this compound polymers. Their biomimetic surface, characterized by a stable hydration layer, provides a robust defense against non-specific protein adsorption, leading to significantly reduced cell adhesion and a potentially milder in vivo inflammatory response compared to many conventional biomaterials. While direct, side-by-side quantitative comparisons with PEG under a wide range of conditions are still emerging, the existing evidence positions this compound polymers as a leading alternative for applications demanding high biocompatibility, such as in medical implants, drug delivery systems, and tissue engineering scaffolds. Further research focusing on long-term in vivo studies will continue to elucidate the full potential of this promising class of biomaterials.

References

A Head-to-Head Battle for Stealth: Phosphorylcholine vs. PEG for Nanoparticle Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nanoparticle surface coating is a critical decision that significantly impacts the in vivo fate and efficacy of nanomedicines. The ideal coating should minimize protein adsorption, evade immune clearance, and prolong circulation time, collectively known as the "stealth" effect. For decades, polyethylene (B3416737) glycol (PEG) has been the gold standard in this arena. However, the emergence of biomimetic materials like phosphorylcholine (PC) presents a compelling alternative. This guide provides an objective comparison of this compound and PEG as nanoparticle surface coatings, supported by experimental data, to aid in the selection of the optimal material for your research and drug development needs.

The ability of a nanoparticle to effectively reach its target tissue is fundamentally dependent on its surface chemistry. Uncoated nanoparticles are rapidly recognized by the mononuclear phagocyte system (MPS) and cleared from circulation. Surface modification with hydrophilic polymers creates a protective layer that reduces opsonization—the process of marking nanoparticles for phagocytosis—thereby extending their circulation half-life.

Key Performance Metrics: A Comparative Analysis

This section delves into the comparative performance of this compound and PEG coatings across critical parameters: protein adsorption, circulation half-life, cellular uptake, and immunogenicity.

Protein Adsorption: The "Crown" of the Problem

Upon introduction into the bloodstream, nanoparticles are immediately coated with a layer of proteins, forming a "protein corona." This corona can alter the physicochemical properties of the nanoparticle and trigger its recognition and clearance by the immune system. Therefore, a primary function of a stealth coating is to minimize protein adsorption.

This compound, a zwitterionic molecule that mimics the outer leaflet of cell membranes, is thought to create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[1] PEG, a neutral and hydrophilic polymer, also forms a hydration layer that sterically hinders protein binding.

Experimental data suggests that both coatings are effective in reducing protein adsorption compared to uncoated nanoparticles. However, some studies indicate a slight advantage for this compound-based coatings. For instance, brushed this compound (bPC) grafted on iron oxide nanoparticles (IONPs) was found to bind 66% less human serum albumin (HSA) than bare IONPs, while brushed PEG (bPEG) on the same nanoparticles bound 61% less. While both significantly reduce protein interaction, the biomimetic nature of PC may offer a marginal benefit in repelling a broader range of proteins.

Performance MetricThis compound (PC)Polyethylene Glycol (PEG)Uncoated Nanoparticles
Protein Adsorption Reduction (vs. Uncoated) ~66% (HSA on IONPs)~61% (HSA on IONPs)N/A
Circulation Half-Life: The Race Against Time

A longer circulation half-life increases the probability of nanoparticles reaching their target site, especially in passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumors.

Performance MetricThis compound (PC)Polyethylene Glycol (PEG)
Circulation Half-life Potentially long (e.g., ~10 hours for zwitterionic AuNPs)Can be long (e.g., 10.01 ± 0.52 h for some formulations)
Cellular Uptake: Evading the Macrophage Patrol

A key challenge for nanoparticles is to avoid uptake by macrophages, the primary cells of the mononuclear phagocyte system responsible for clearing foreign particles.

Interestingly, some studies suggest that despite their protein-repelling properties, this compound-coated nanoparticles may be more readily taken up by macrophages compared to their PEGylated counterparts. One study found that poly(2-methacryloyloxyethyl this compound) (PMPC)-coated nanoparticles were significantly more endocytosed by mouse macrophages than PEGylated nanoparticles.[1] This suggests that while both coatings provide stealth properties, the specific interactions with cell surface receptors might differ, leading to varied uptake efficiencies by immune cells.

Performance MetricThis compound (PC)Polyethylene Glycol (PEG)
Macrophage Uptake Potentially higher than PEGGenerally low
Immunogenicity: The Anti-PEG Problem

A significant drawback of PEG is its potential to induce an immune response. Repeated administration of PEGylated nanoparticles can lead to the production of anti-PEG antibodies, which can accelerate the clearance of subsequent doses—a phenomenon known as accelerated blood clearance (ABC). This can compromise the therapeutic efficacy and potentially lead to hypersensitivity reactions.

This compound, being a component of natural cell membranes, is considered to be more immunologically inert. While more long-term studies are needed, the biomimetic nature of PC is a strong theoretical advantage in avoiding the immunogenicity issues associated with PEG.

Experimental Protocols: A Glimpse into the Lab

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments used to compare nanoparticle coatings.

Quantification of Protein Adsorption via Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique to study the secondary structure of proteins. Changes in the CD spectrum of a protein solution upon addition of nanoparticles can be used to quantify the amount of protein that has adsorbed onto the nanoparticle surface and to assess any conformational changes.

Protocol:

  • Prepare Protein and Nanoparticle Solutions: Prepare stock solutions of the protein of interest (e.g., human serum albumin) and the coated nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Mix the protein and nanoparticle solutions at various ratios and incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for protein-nanoparticle interaction and corona formation.

  • Separation of Nanoparticles: Centrifuge the incubated samples to pellet the nanoparticles and the adsorbed proteins.

  • Quantification of Unbound Protein: Carefully collect the supernatant containing the unbound protein.

  • CD Spectroscopy: Measure the CD spectrum of the supernatant in the far-UV region (e.g., 190-260 nm).

  • Data Analysis: Compare the CD signal of the supernatant to a standard curve of the protein to determine the concentration of unbound protein. The amount of adsorbed protein can then be calculated by subtracting the unbound protein concentration from the initial protein concentration.

Diagram of the Experimental Workflow for Protein Adsorption Quantification

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P Protein Solution Mix Mix and Incubate P->Mix N Nanoparticle Suspension N->Mix Centrifuge Centrifugation Mix->Centrifuge Separate Separate Supernatant Centrifuge->Separate CD Circular Dichroism Spectroscopy Separate->CD Quantify Quantify Adsorbed Protein CD->Quantify

Workflow for quantifying protein adsorption on nanoparticles.
In Vivo Circulation Half-Life Measurement in Mice

Determining the circulation half-life is crucial for evaluating the stealth properties of a nanoparticle coating. This is typically done by tracking the concentration of intravenously injected nanoparticles in the blood over time.

Protocol:

  • Nanoparticle Labeling: Label the nanoparticles with a fluorescent dye or a radionuclide for tracking.

  • Animal Model: Use a suitable animal model, such as BALB/c mice.

  • Intravenous Injection: Inject a defined dose of the labeled nanoparticles into the tail vein of the mice.

  • Blood Sampling: Collect small blood samples from the mice at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital or tail vein sampling.

  • Quantification: Measure the fluorescence or radioactivity in the blood samples to determine the concentration of nanoparticles at each time point.

  • Pharmacokinetic Analysis: Plot the nanoparticle concentration in the blood versus time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).

Diagram of the Experimental Workflow for Circulation Half-Life Measurement

G cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis Label Label Nanoparticles Inject Intravenous Injection Label->Inject Sample Blood Sampling (Time Points) Inject->Sample Quantify Quantify Nanoparticle Concentration Sample->Quantify PK Pharmacokinetic Modeling Quantify->PK HalfLife Calculate Circulation Half-Life PK->HalfLife G cluster_coating Surface Coating cluster_properties Key Properties cluster_outcome In Vivo Outcome PC This compound Protein Protein Adsorption PC->Protein Low Immune Immunogenicity PC->Immune Low PEG Polyethylene Glycol PEG->Protein Low PEG->Immune Potential Circulation Circulation Half-Life Protein->Circulation Decreases Uptake Macrophage Uptake Protein->Uptake Increases Immune->Circulation Decreases Efficacy Therapeutic Efficacy Circulation->Efficacy Increases Uptake->Efficacy Decreases

References

A Comparative Analysis of Phosphorylcholine-Coated Stents and Bare-Metal Stents in Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanistic differences between phosphorylcholine-coated drug-eluting stents and traditional bare-metal stents.

In the landscape of interventional cardiology, the choice of stent plays a pivotal role in the long-term outcomes for patients with coronary artery disease. While bare-metal stents (BMS) have historically been the standard of care, the advent of drug-eluting stents (DES), such as those with a this compound (PC) coating, has significantly altered treatment paradigms. This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of PC-coated stents versus BMS, supported by quantitative data from clinical studies and detailed experimental methodologies.

Performance Efficacy: A Quantitative Comparison

Clinical trials have consistently demonstrated the superiority of certain drug-eluting stents over bare-metal stents in reducing the incidence of in-stent restenosis, the primary limitation of BMS. This compound-coated stents, which are a type of DES, are designed to enhance biocompatibility and reduce thrombogenicity.[1][2][3] The this compound polymer mimics the outer membrane of red blood cells, leading to reduced platelet adhesion and a more favorable tissue response.[4][5]

One of the key studies in this area, the ENDEAVOR trial, provided robust data comparing a zotarolimus-eluting this compound-coated stent to a bare-metal stent. The results, summarized in the table below, highlight the significant advantages of the PC-coated DES in key clinical endpoints.

Clinical EndpointThis compound-Coated Stent (Endeavor)Bare-Metal Stentp-value
Target Vessel Failure (9 months) 7.9%15.1%0.0001
Major Adverse Cardiac Events (MACE) (9 months) 7.3%14.4%0.0001
Target Lesion Revascularization (TLR) (9 months) 4.6%11.8%0.0001
In-Segment Restenosis (Angiographic Follow-up) 13.2%35.0%<0.0001
Stent Thrombosis (9 months) 0.5%1.2%Not Significant

Data from the ENDEAVOR trial as reported in various sources.[4]

These findings are supported by a broader body of evidence suggesting that while first-generation DES were associated with concerns about late stent thrombosis, newer generation DES, including some PC-coated stents, have shown improved safety profiles.[6][7] In fact, some analyses suggest that certain second-generation DES have lower rates of stent thrombosis compared to BMS.[7][8] However, it is important to note that the benefits of DES are most pronounced in the first year, with some studies indicating a potential for a slightly higher risk of very late stent thrombosis with older DES compared to BMS.[6]

Experimental Protocols

To evaluate the efficacy and safety of coronary stents, a rigorous methodology is employed in both preclinical and clinical studies. The following outlines a typical experimental protocol for a randomized controlled clinical trial comparing a PC-coated stent to a BMS, based on common practices described in the literature.[4][9][10]

1. Study Design and Patient Population:

  • Design: A prospective, randomized, double-blind, multicenter study.

  • Patient Selection: Patients with single, de novo lesions in native coronary arteries are enrolled. Key inclusion criteria often include stable or unstable angina, or documented silent ischemia. Exclusion criteria typically include acute myocardial infarction, left main coronary artery disease, and contraindications to dual antiplatelet therapy.

2. Randomization and Blinding:

  • Eligible patients are randomly assigned to receive either the investigational stent (PC-coated DES) or the control stent (BMS).

  • The procedure is double-blinded, meaning neither the patient nor the interventional cardiologist is aware of the stent type being implanted.

3. Stent Implantation Procedure:

  • Standard percutaneous coronary intervention (PCI) techniques are used.

  • Pre-dilation of the lesion is performed as needed.

  • The assigned stent is deployed to the target lesion and expanded to achieve optimal apposition to the vessel wall, confirmed by angiography.

4. Post-Procedure Medication:

  • All patients receive dual antiplatelet therapy (DAPT), typically consisting of aspirin (B1665792) and a P2Y12 inhibitor (e.g., clopidogrel), for a specified duration. The duration of DAPT can vary, with longer regimens generally recommended for DES to mitigate the risk of stent thrombosis.

5. Follow-up and Endpoints:

  • Clinical Follow-up: Patients are followed at regular intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter).

  • Primary Endpoint: Often a composite of major adverse cardiac events (MACE), which can include cardiac death, myocardial infarction, and target lesion revascularization.

  • Secondary Endpoints: May include individual components of MACE, as well as angiographic endpoints such as in-stent late lumen loss and binary restenosis, and rates of stent thrombosis.

  • Angiographic Follow-up: A subset of patients may undergo follow-up coronary angiography at a pre-specified time (e.g., 8-9 months) to assess for restenosis.

Visualizing the Experimental Workflow and Biological Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Patient Screening and Enrollment cluster_1 Randomization and Intervention cluster_2 Follow-up and Data Analysis Patient Patient with Coronary Artery Disease Inclusion Meets Inclusion/Exclusion Criteria Patient->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization (1:1) Consent->Randomization GroupA This compound-Coated Stent Randomization->GroupA GroupB Bare-Metal Stent Randomization->GroupB PCI Percutaneous Coronary Intervention GroupA->PCI GroupB->PCI DAPT Dual Antiplatelet Therapy PCI->DAPT AngioFU Angiographic Follow-up (subset of patients) PCI->AngioFU ClinicalFU Clinical Follow-up (e.g., 1, 6, 12, 24 months) DAPT->ClinicalFU Endpoints Endpoint Adjudication (MACE, TLR, ST) ClinicalFU->Endpoints AngioFU->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Caption: Experimental workflow for a randomized clinical trial comparing stent types.

The primary cause of in-stent restenosis in bare-metal stents is neointimal hyperplasia, a process involving the proliferation and migration of smooth muscle cells.[4] Drug-eluting stents, including those with a this compound coating that elutes an antiproliferative agent like zotarolimus, are designed to inhibit this process.

G cluster_0 Bare-Metal Stent cluster_1 This compound-Coated DES BMS Stent Implantation (BMS) Injury Vessel Wall Injury BMS->Injury Inflammation Inflammation Injury->Inflammation SMC_prolif Smooth Muscle Cell Proliferation & Migration Inflammation->SMC_prolif Neointima Neointimal Hyperplasia SMC_prolif->Neointima Restenosis In-Stent Restenosis Neointima->Restenosis PC_DES Stent Implantation (PC-DES) Drug_release Antiproliferative Drug Release (e.g., Zotarolimus) PC_DES->Drug_release Inhibition Inhibition of SMC Proliferation Drug_release->Inhibition Reduced_neointima Reduced Neointimal Hyperplasia Inhibition->Reduced_neointima Vessel_healing Vessel Healing Reduced_neointima->Vessel_healing

Caption: Signaling pathways of in-stent restenosis and DES inhibition.

Conclusion

The evidence strongly supports the efficacy of this compound-coated drug-eluting stents in reducing rates of restenosis and the need for repeat revascularization procedures compared to bare-metal stents.[4] The biocompatible nature of the this compound coating contributes to a favorable safety profile, particularly in newer generation stents.[1][2] For researchers and professionals in drug development, the continued evolution of stent technology, including advancements in polymer coatings and eluted drugs, remains a critical area of investigation to further improve long-term outcomes for patients with coronary artery disease.

References

The In Vivo Advantage: A Comparative Guide to Phosphorylcholine-Based Drug Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and biocompatible drug delivery systems is paramount. Among the promising candidates, phosphorylcholine (PC)-based carriers have emerged as a compelling alternative to the widely used polyethylene (B3416737) glycol (PEG)ylated systems. This guide provides an objective comparison of the in vivo performance of PC-based drug delivery vehicles against other alternatives, supported by experimental data.

This compound, a component of cell membranes, lends a biomimetic quality to drug carriers, potentially reducing immune recognition and enhancing biocompatibility.[1][2][3] Zwitterionic materials like poly(2-methacryloyloxyethyl this compound) (PMPC) are known for their excellent resistance to protein adsorption, which is a key factor in prolonging circulation time in the body.[4][5][6][7][8] This guide will delve into the quantitative data and experimental findings that highlight the in vivo performance of these advanced drug delivery systems.

Performance Comparison: this compound vs. PEGylated Micelles

A significant body of research has focused on comparing the in vivo efficacy of micelles composed of poly(ε-caprolactone)-b-poly(2-methacryloyloxyethyl this compound) (PCL-PMPC) with the more conventional poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG) micelles. The following tables summarize key performance indicators from comparative studies.

Table 1: Physicochemical Properties of Drug-Loaded Micelles
PropertyPCL-PMPC/DOXPCL-PEG/DOXReference
Size (nm) ~30Similar to PCL-PMPC[9]
Drug Loading Efficiency (%) HighHigh[9]
Encapsulation Efficiency (%) HighHigh[9]

DOX: Doxorubicin

Table 2: In Vitro Performance
ParameterPCL-PMPC/DOXPCL-PEG/DOXReference
Drug Release at pH 5.5 FasterSlower[9]
Cellular Internalization More EffectiveLess Effective[9][10]
Cytotoxicity to Tumor Cells HigherLower[9][10]
Table 3: In Vivo Performance in Tumor-Bearing Mice
ParameterPCL-PMPC/DOXPCL-PEG/DOXReference
Circulation Time LongerShorter[9]
Tumor Accumulation HigherLower[9]
Therapeutic Efficacy BetterLower[9]
Side Effects MildNot specified[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PCL-PMPC and PCL-PEG micelles.

Preparation of Drug-Loaded Micelles

Doxorubicin (DOX)-loaded micelles are typically prepared using a dialysis method. Briefly, the amphiphilic block copolymers (PCL-PMPC or PCL-PEG) and DOX are dissolved in a common organic solvent. This solution is then dialyzed against a large volume of distilled water for an extended period to allow for the self-assembly of micelles and removal of the organic solvent. The resulting micelle solution is then filtered to remove any aggregates.[11]

In Vitro Drug Release

The in vitro release of DOX from the micelles is evaluated using a dialysis method. A known amount of the drug-loaded micelle solution is placed in a dialysis bag with a specific molecular weight cut-off. The bag is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and an acetate (B1210297) buffer at pH 5.5) and incubated at 37°C with gentle shaking. At predetermined time intervals, samples of the release medium are withdrawn and the concentration of released DOX is quantified using a suitable analytical method, such as fluorescence spectroscopy.[9]

Cellular Uptake Studies

To visualize and quantify the cellular uptake of the micelles, tumor cells are seeded in culture plates and allowed to attach. The cells are then incubated with fluorescently labeled micelles (e.g., loaded with a fluorescent dye or with a fluorescently tagged copolymer) for a specific period. For qualitative analysis, the cells are washed, fixed, and observed under a confocal laser scanning microscope (CLSM). For quantitative analysis, the cells are washed, detached, and analyzed by flow cytometry to measure the fluorescence intensity, which correlates with the amount of internalized micelles.[9][10]

In Vivo Antitumor Efficacy

Animal models, typically tumor-bearing mice, are used to evaluate the in vivo antitumor efficacy. The mice are inoculated with tumor cells to establish a tumor model. Once the tumors reach a certain volume, the mice are randomly divided into different treatment groups: saline (control), free DOX, DOX-loaded PCL-PEG micelles, and DOX-loaded PCL-PMPC micelles. The treatments are administered intravenously at a specified dosage and schedule. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, the tumors are excised, weighed, and may be further analyzed by histopathology.[9]

Pharmacokinetics and Biodistribution

To assess the pharmacokinetic profile, the drug-loaded micelles are administered intravenously to healthy animals. At various time points, blood samples are collected, and the concentration of the drug in the plasma is determined. This data is used to calculate key pharmacokinetic parameters such as circulation half-life. For biodistribution studies, fluorescently labeled micelles are administered to tumor-bearing mice. At a specific time point post-injection, the mice are euthanized, and major organs and the tumor are excised. The fluorescence intensity in each organ is measured using an in vivo imaging system to determine the accumulation of the micelles.[9]

Visualizing the Advantage: Experimental Workflow and Cellular Uptake

The following diagrams illustrate the typical workflow for evaluating drug delivery systems and the proposed mechanism for enhanced cellular uptake of this compound-based micelles.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Micelle Preparation Micelle Preparation Physicochemical Characterization Physicochemical Characterization Micelle Preparation->Physicochemical Characterization Size, Zeta Potential, Drug Loading In Vitro Release In Vitro Release Physicochemical Characterization->In Vitro Release pH-dependent Cellular Uptake Cellular Uptake In Vitro Release->Cellular Uptake Confocal Microscopy, Flow Cytometry Cytotoxicity Assay Cytotoxicity Assay Cellular Uptake->Cytotoxicity Assay Animal Model Tumor-bearing mice Cytotoxicity Assay->Animal Model Promising candidates move to in vivo Pharmacokinetics Pharmacokinetics Animal Model->Pharmacokinetics Blood sampling Biodistribution Biodistribution Pharmacokinetics->Biodistribution In vivo imaging Antitumor Efficacy Antitumor Efficacy Biodistribution->Antitumor Efficacy Tumor growth inhibition

Experimental workflow for drug delivery system evaluation.

G cluster_0 This compound Micelle cluster_1 Tumor Cell PC_micelle PC Micelle Cell_membrane Cell Membrane PC_micelle->Cell_membrane Enhanced Interaction Endosome Endosome Cell_membrane->Endosome Endocytosis Drug_release Drug Release Endosome->Drug_release Low pH Trigger

Enhanced cellular uptake of this compound micelles.

Discussion and Future Outlook

The compiled data strongly suggests that this compound-based drug delivery vehicles, particularly PCL-PMPC micelles, exhibit superior in vivo performance compared to their PEGylated counterparts in preclinical cancer models.[9] The enhanced circulation time, increased tumor accumulation, and improved therapeutic efficacy highlight the potential of these biomimetic carriers.[9] The zwitterionic nature of this compound likely contributes to a "stealth" effect, reducing opsonization and clearance by the mononuclear phagocyte system.[5][7]

However, it is important to note that not all studies show a clear advantage for PC-based systems. One study reported that after 1 hour of injection, the majority of MPC-co-PENAO-coated nanoparticles accumulated in the liver, deeming them unsuitable for further biological studies in that specific formulation.[4][6][8] This highlights the importance of optimizing the overall nanoparticle design, as the polymer coating is just one factor influencing in vivo fate.

Future research should focus on further elucidating the structure-property relationships of PC-based polymers and their impact on in vivo performance. Head-to-head clinical trials will be the ultimate determinant of their translational potential. Nevertheless, the existing evidence positions this compound-based drug delivery systems as a highly promising platform for the development of next-generation nanomedicines.

References

comparative study of different phosphorylcholine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphorylcholine is a crucial head group for a variety of phospholipids, playing a significant role in the structure and function of cell membranes. Its synthesis is a key step in the development of various drug delivery systems, biomaterials, and therapeutic agents. This guide provides an objective comparison of different this compound synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Data of this compound Synthesis Methods

The following table summarizes the quantitative data for various this compound synthesis methods, offering a clear comparison of their performance.

Synthesis MethodKey ReactantsReaction ConditionsYieldAdvantagesDisadvantages
Chemical Synthesis: Two-Step Flow Reaction Choline (B1196258) chloride, Phosphoryl oxychloride (POCl₃)Step 1: 25°C, 4h (Batch) or optimized flow conditions. Step 2 (for L-α-GPC): 75°C, 24h (Batch) or optimized flow conditions.Up to 97% conversion for this compound synthesis (first step).[1][2]High conversion yield, suitable for mass production, uses inexpensive starting materials.[1][2]Requires careful handling of POCl₃, a corrosive and water-sensitive reagent. The process can involve multiple steps for derivatization.
Chemical Synthesis: Cyclic Phospholane (B1222863) Intermediate Ethylene (B1197577) glycol, Phosphorus oxychloride, Trimethylamine (B31210)Step 1: 0°C, 14h. Step 2: 80°C, 12h.Yields can be high, with one patent reporting 92% for the intermediate 2-chloro-2-oxo-1,3,2-dioxaphospholane.[3]Avoids the direct use of choline chloride in the initial phosphorylation step.Involves multiple steps and the use of flammable and toxic reagents.
Chemical Synthesis via Steglich Esterification sn-glycero-3-phosphocholine (GPC), Fatty acids, DCC, DMAP30°C, overnight.90% yield for dioleoyl PC.[4]High yield for phosphatidylcholine synthesis under mild conditions.[4]Primarily for the synthesis of phosphatidylcholine from GPC, not this compound itself. Uses a toxic cadmium chloride complex in some variations.[4]
Enzymatic Synthesis of Lysophosphatidylcholine (LPC) sn-glycero-3-phosphatidylcholine (GPC), Conjugated linoleic acid (CLA), Lipase (Novozym 435)40°C, 48h, under vacuum.Up to 70 mol% yield of LPC.[5]High specificity, mild reaction conditions, environmentally friendly.Lower yields compared to some chemical methods, and primarily for synthesizing derivatives.
Chemo-enzymatic Synthesis of Alkyl-acetyl-glycero-phosphocholines Epichlorohydrin, Alcohols, Acetic anhydride, LipaseMulti-step process with enzymatic hydrolysis as a key step.80-85% yield in the final phosphorylation step.[6]Combines the efficiency of chemical synthesis with the selectivity of enzymatic reactions.[6]A multi-step process that can be complex to optimize.

Key Experimental Protocols

Chemical Synthesis of this compound via Two-Step Flow Reaction

This method, adapted from a procedure for L-α-Glycerylthis compound (L-α-GPC) synthesis, involves the initial formation of this compound.[1][2]

Step 1: Synthesis of this compound

  • Materials: Choline chloride, phosphoryl oxychloride (POCl₃), anhydrous chloroform (B151607), deionized water.

  • Batch Reactor Protocol:

    • Dissolve POCl₃ (34.48 mmol) in 6 mL of anhydrous chloroform in a 50 mL round bottom flask under a nitrogen atmosphere.

    • Stir the solution for 10 minutes at 25°C.

    • Slowly add a solution of choline chloride (4.31 mmol) in 0.3 mL of deionized water to the POCl₃ solution.

    • Allow the reaction to proceed at room temperature for 4 hours.

    • After completion, quench the reaction by adding deionized water to remove any unreacted POCl₃.

  • Flow Reactor Protocol:

    • A customized flow reactor system is used.

    • Solutions of choline chloride and POCl₃ are continuously pumped and mixed in the reactor.

    • Reaction conditions such as temperature, residence time, and molar ratios are optimized to achieve high conversion yields (up to 97%).[1][2]

Chemical Synthesis via 2-Chloro-2-oxo-1,3,2-dioxaphospholane Intermediate

This method involves the formation of a cyclic phospholane intermediate, which is then reacted with trimethylamine to yield this compound.[7]

Step 1: Synthesis of 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Materials: Ethylene glycol, phosphorus oxychloride, organic base (e.g., triethylamine), dichloromethane (B109758).

  • Protocol:

    • Dissolve ethylene glycol in anhydrous dichloromethane in a reaction vessel and cool to 0°C.

    • Slowly add a solution of phosphorus oxychloride in dichloromethane to the vessel while maintaining the temperature at 0°C. An organic base is used to neutralize the HCl byproduct.

    • Stir the reaction mixture for approximately 14 hours at 0°C.

    • After the reaction, the intermediate product, 2-chloro-2-oxo-1,3,2-dioxaphospholane, is isolated. A yield of 92% for this intermediate has been reported.[3]

Step 2: Synthesis of this compound

  • Materials: 2-chloro-2-oxo-1,3,2-dioxaphospholane, aqueous trimethylamine solution.

  • Protocol:

    • React the intermediate from Step 1 with an aqueous solution of trimethylamine.

    • Heat the mixture to 80°C and maintain the reaction for 12 hours to yield this compound chloride.

Visualizing Synthesis and Biological Pathways

Signaling Pathway Involving this compound

This compound is a key component of platelet-activating factor (PAF), a potent lipid mediator involved in various signaling pathways, including inflammatory responses.

G cluster_membrane Cell Membrane PC Phosphatidylcholine PLA2 Phospholipase A2 PC->PLA2 Hydrolysis LysoPC Lysophosphatidylcholine PLA2->LysoPC Acetyltransferase Acetyltransferase LysoPC->Acetyltransferase Acetylation PAF Platelet-Activating Factor (contains this compound) Acetyltransferase->PAF Receptor PAF Receptor PAF->Receptor Binding Signaling Downstream Signaling (e.g., Inflammation) Receptor->Signaling

Caption: Signaling pathway of Platelet-Activating Factor (PAF).

Experimental Workflow for Two-Step this compound Synthesis

The following diagram illustrates a typical workflow for the two-step chemical synthesis of this compound followed by its conversion to L-α-GPC.

G cluster_step1 Step 1: this compound Synthesis cluster_step2 Step 2: L-α-GPC Synthesis Reactants1 Choline Chloride + Phosphoryl Oxychloride Reaction1 Phosphorylation Reaction (Batch or Flow Reactor) Reactants1->Reaction1 Product1 This compound Reaction1->Product1 Purification Purification (e.g., Quenching, Ion Exchange) Product1->Purification Reactants2 This compound + (R)-(-)-3-chloro-1,2-propanediol Reaction2 Reaction under Basic Conditions Reactants2->Reaction2 Product2 L-α-Glycerylthis compound (L-α-GPC) Reaction2->Product2 Purification->Reactants2

Caption: Workflow for the synthesis of L-α-GPC.

References

Assessing the Long-Term Stability of Phosphorylcholine Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface modifications on medical devices and drug delivery systems is paramount to ensuring their safety and efficacy. Phosphorylcholine (PC) modifications have emerged as a leading strategy for enhancing biocompatibility and reducing biofouling. This guide provides an objective comparison of the long-term stability of PC coatings against other common alternatives, supported by experimental data and detailed methodologies for assessment.

Superior Stability of this compound Modifications

This compound-based polymers, particularly those containing 2-methacryloyloxyethyl this compound (MPC), have demonstrated exceptional long-term stability in a variety of demanding environments. Their biomimetic structure, which mimics the outer leaflet of red blood cell membranes, contributes to their ability to resist protein adsorption, prevent thrombus formation, and minimize inflammatory responses over extended periods.

Studies have shown that PC coatings remain stable and functional for months to even a year in simulated physiological conditions. For instance, polymethacrylates featuring this compound side chains exhibited no discernible degradation after a year of immersion in phosphate-buffered saline (PBS) at a physiological pH of 7.4[1]. Furthermore, the stability of MPC polymers can be enhanced by increasing their molecular weight, which improves resistance to detachment and both enzymatic and hydrolytic degradation[2].

Performance Comparison: this compound vs. Alternatives

While various materials are employed to enhance the biocompatibility of medical devices, PC-based coatings consistently demonstrate superior long-term stability.

This compound vs. Poly(ethylene glycol) (PEG)

PEG is a widely used polymer for creating hydrophilic and protein-repellent surfaces. However, its long-term stability can be a concern. PEG is susceptible to oxidative degradation, which can compromise its antifouling properties over time[3][4]. In contrast, zwitterionic coatings like this compound are generally more effective at limiting protein adsorption and have shown greater stability[5]. In a direct comparison for nanoparticle drug delivery, micelles coated with a PC-polymer (PCL-PMPC) exhibited longer circulation times and better tumor accumulation than their PEG-coated (PCL-PEG) counterparts, suggesting greater stability in a biological environment[6][7].

This compound vs. Other Zwitterionic Coatings

Other zwitterionic materials, such as those based on sulfobetaine (B10348) and carboxybetaine, also offer excellent antifouling properties. While direct, long-term comparative degradation studies are limited, studies on the hydrolytic stability of various zwitterionic polymethacrylates have shown that they are generally highly resistant to degradation in aqueous environments[1]. This suggests that the stability of PC modifications is comparable to, if not superior to, other members of the zwitterionic family.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound modifications compared to other coatings. It is important to note that direct, long-term, head-to-head comparative studies under identical conditions are not always available in the literature.

Table 1: Hydrolytic Stability of Zwitterionic Polymer Coatings

Polymer TypeConditionsDurationDegradation ObservedReference
Poly(methacrylate) with this compoundPBS, pH 7.4, Ambient Temp.1 yearNo degradation detected by ¹H NMR[1]
Poly(sulfobetaine methacrylate)PBS, pH 7.4, Ambient Temp.1 yearNo degradation detected by ¹H NMR[1]
Poly(carboxybetaine methacrylate)PBS, pH 7.4, Ambient Temp.1 yearNo degradation detected by ¹H NMR[1]

Table 2: Comparative In Vivo Performance of Nanoparticle Coatings

Nanoparticle CoatingKey Performance MetricAnimal ModelObservationReference
PCL-PMPC (this compound)Blood Circulation TimeTumor-bearing miceLonger circulation time compared to PCL-PEG[6]
PCL-PEG (Poly(ethylene glycol))Blood Circulation TimeTumor-bearing miceShorter circulation time compared to PCL-PMPC[6]
PCL-PMPC (this compound)Tumor AccumulationTumor-bearing miceHigher accumulation at the tumor site[6]
PCL-PEG (Poly(ethylene glycol))Tumor AccumulationTumor-bearing miceLower accumulation at the tumor site[6]

Experimental Protocols for Assessing Long-Term Stability

A robust assessment of long-term coating stability requires a combination of methodologies that probe physical, chemical, and functional changes over time.

Hydrolytic Stability Testing

Objective: To determine the resistance of the coating to degradation in an aqueous environment, simulating physiological conditions.

Methodology:

  • Sample Preparation: Coat standardized substrates (e.g., silicon wafers, glass slides) with the this compound modification and alternative coatings. Ensure uniform and complete curing.

  • Immersion: Immerse the coated samples in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Incubation: Maintain the samples at 37°C in a sterile environment for an extended period (e.g., 1, 3, 6, and 12 months).

  • Analysis: At each time point, remove a set of samples and analyze for:

    • Chemical Changes: Use Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to detect changes in chemical bonds indicative of hydrolysis (e.g., ester bond cleavage).

    • Surface Topography and Thickness: Employ Atomic Force Microscopy (AFM) to measure changes in surface roughness and coating thickness.

    • Mass Loss/Gain: Utilize a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) for real-time analysis of mass changes and viscoelastic properties of the coating upon hydration and potential degradation.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_immersion Immersion & Incubation cluster_analysis Time-Point Analysis prep1 Coat Substrates prep2 Cure Coatings prep1->prep2 immersion Immerse in PBS (pH 7.4) at 37°C prep2->immersion analysis1 ATR-FTIR (Chemical Analysis) immersion->analysis1 analysis2 AFM (Topography & Thickness) immersion->analysis2 analysis3 QCM-D (Mass & Viscoelasticity) immersion->analysis3

Workflow for Hydrolytic Stability Testing.
Enzymatic Degradation Assay

Objective: To evaluate the stability of the coating in the presence of enzymes that may be encountered in a biological environment.

Methodology:

  • Sample Preparation: Prepare coated substrates as described for hydrolytic stability testing.

  • Enzyme Solution: Prepare solutions of relevant enzymes (e.g., lysozyme, esterases, proteases) in a suitable buffer at physiological concentrations and pH.

  • Incubation: Immerse the coated samples in the enzyme solutions at 37°C. Include a control group in buffer without enzymes.

  • Analysis: At predetermined intervals, analyze the supernatant for degradation products using techniques like High-Performance Liquid Chromatography (HPLC). Analyze the coated surface using AFM and ATR-FTIR to assess changes in morphology and chemical structure.

Accelerated Aging Test

Objective: To predict the long-term performance of the coating by subjecting it to elevated stress conditions.

Methodology:

  • Sample Preparation: Prepare coated substrates.

  • Exposure: Place samples in an accelerated aging chamber that cycles through elevated temperatures (e.g., 50-70°C) and high humidity, and potentially UV exposure, depending on the intended application.

  • Analysis: Periodically remove samples and evaluate their physical and chemical properties as described in the hydrolytic stability protocol. Compare the results to samples aged under normal conditions to establish an acceleration factor.

Signaling Pathways and Degradation Products

A key advantage of this compound modifications is their exceptional stability, which minimizes the release of degradation products. The primary components of PC-based polymers, such as MPC, are biocompatible. In the unlikely event of degradation, the potential hydrolysis products would be this compound and the polymer backbone. Choline (B1196258), a component of this compound, is an essential nutrient and is involved in various cellular signaling pathways as a precursor for the neurotransmitter acetylcholine (B1216132) and the membrane lipid phosphatidylcholine[8]. However, the concentration of choline that could potentially be released from a highly stable PC coating is expected to be negligible and unlikely to elicit a significant cellular response outside of normal physiological processes. The high biocompatibility and minimal degradation of PC coatings mean that adverse signaling events triggered by degradation products are not a documented concern.

PC_Stability_Concept cluster_surface Biomaterial Surface cluster_coating This compound Coating cluster_bio_interface Biological Interface cluster_stability Enhanced Stability & Biocompatibility surface Device Surface pc_coating PC Modification surface->pc_coating Covalent Attachment proteins Proteins pc_coating->proteins Repels cells Cells pc_coating->cells Repels stability Long-Term Stability pc_coating->stability biocompatibility High Biocompatibility stability->biocompatibility

References

Evaluating the Hemocompatibility of Phosphorylcholine Composites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ideal biomaterial for blood-contacting medical devices must exhibit exceptional hemocompatibility, minimizing adverse reactions such as protein fouling, platelet adhesion, and thrombus formation. Phosphorylcholine (PC), a component of cell membranes, has emerged as a leading biomimetic material for enhancing the blood compatibility of various composites. This guide provides an objective comparison of the hemocompatibility of PC-containing composites with other common biomaterials, supported by experimental data and detailed protocols.

Unveiling the Superiority of this compound

This compound's remarkable hemocompatibility stems from its zwitterionic nature. The positively charged quaternary ammonium (B1175870) and negatively charged phosphate (B84403) groups create a tightly bound hydration layer on the material surface. This layer acts as a physical and energetic barrier, effectively preventing protein adsorption and subsequent platelet adhesion, which are the initial critical events in the foreign body response and thrombosis.

Quantitative Comparison of Hemocompatibility

The following tables summarize quantitative data from various studies, comparing the performance of this compound-modified materials against common biomaterials like polyurethane (PU) and polyvinyl chloride (PVC).

Protein Adsorption

Protein adsorption is a key indicator of a material's thrombogenic potential. Lower protein adsorption generally correlates with better hemocompatibility.

MaterialFibrinogen Adsorption (µg/cm²)[1]Albumin Adsorption (µg/cm²)[1]High-Molecular-Weight Kininogen Adsorption (µg/cm²)[1]
Poly(ether urethane) (PEU)0.500.180.28
PC-modified PEU0.490.160.28
p(HEMA) Hydrogel~37.8 (BSA µ g/hydrogel )[2]--
p(HEMA)/p(MPC)0.5 Hydrogel~12.5 (BSA µ g/hydrogel )[2]--

Note: BSA refers to Bovine Serum Albumin. p(HEMA) is poly(2-hydroxyethyl methacrylate), and p(MPC) is poly(2-methacryloyloxyethyl this compound).

Platelet Adhesion

Platelet adhesion and activation are critical steps in thrombus formation. A lower number of adhered platelets indicates superior hemocompatibility.

MaterialPlatelet Adhesion (platelets/mm²)Conditions
Polyvinyl Chloride (PVC)~15,693 ± 2,487[3]Static, Platelet-Rich Plasma
Silicone~423 ± 99[3]Static, Platelet-Rich Plasma
Polyethylene Terephthalate (PET)~4,621 ± 1,427[3]Static, Platelet-Rich Plasma
PVCDecreased from ~1.2x10⁵ to ~0.4x10⁵ (fluorescent area) as shear rate increased from 500 to 5000 s⁻¹[4]Continuous Flow
This compound (PC)Decreased from ~0.6x10⁵ to ~0.2x10⁵ (fluorescent area) as shear rate increased from 500 to 5000 s⁻¹[4]Continuous Flow

Key Signaling Pathways in Blood-Biomaterial Interaction

The introduction of a foreign material to the bloodstream can trigger two primary defense mechanisms: the coagulation cascade and the complement system.

Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It can be initiated through the intrinsic (contact activation) or extrinsic (tissue factor) pathway.

Blood_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with foreign surface Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates (with Factor VIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates (with Factor Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked\nFibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked\nFibrin Clot stabilized by Factor XIIIa

Caption: The blood coagulation cascade initiated by foreign material contact.

Complement Activation Pathway

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It can be activated through the classical, lectin, or alternative pathways.

Complement_Activation_Pathway cluster_alternative Alternative Pathway (Biomaterial Surface) cluster_classical Classical Pathway cluster_lectin Lectin Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3a (Inflammation) C3a (Inflammation) C3->C3a (Inflammation) C3b (Opsonization) C3b (Opsonization) C3->C3b (Opsonization) C3 Convertase\n(C3bBb) C3 Convertase (C3bBb) C3b->C3 Convertase\n(C3bBb) binds Factor B, cleaved by Factor D C5 Convertase C5 Convertase C3b->C5 Convertase forms C3 Convertase\n(C3bBb)->C3 cleaves Antibody-Antigen\nComplex Antibody-Antigen Complex C1 Complex C1 Complex Antibody-Antigen\nComplex->C1 Complex activates C4 & C2 C4 & C2 C1 Complex->C4 & C2 cleaves C3 Convertase\n(C4b2a) C3 Convertase (C4b2a) C4 & C2->C3 Convertase\n(C4b2a) C3 Convertase\n(C4b2a)->C3 cleaves Mannan-binding\nlectin (MBL) Mannan-binding lectin (MBL) MASPs MASPs Mannan-binding\nlectin (MBL)->MASPs activates MASPs->C4 & C2 cleaves C5 C5 C5 Convertase->C5 cleaves C5a (Inflammation) C5a (Inflammation) C5->C5a (Inflammation) C5b C5b C5->C5b Membrane Attack\nComplex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack\nComplex (MAC) initiates formation of Hemolysis_Assay_Workflow cluster_controls Controls Start Start Positive Control (Water) Positive Control (Water) Start->Positive Control (Water) Negative Control (Saline) Negative Control (Saline) Start->Negative Control (Saline) Prepare material extracts and\ndirect contact samples Prepare material extracts and direct contact samples Incubate with diluted\nhuman blood Incubate with diluted human blood Prepare material extracts and\ndirect contact samples->Incubate with diluted\nhuman blood Centrifuge to separate\nplasma Centrifuge to separate plasma Incubate with diluted\nhuman blood->Centrifuge to separate\nplasma Measure hemoglobin in\nsupernatant (spectrophotometry) Measure hemoglobin in supernatant (spectrophotometry) Centrifuge to separate\nplasma->Measure hemoglobin in\nsupernatant (spectrophotometry) Calculate % Hemolysis Calculate % Hemolysis Measure hemoglobin in\nsupernatant (spectrophotometry)->Calculate % Hemolysis End End Calculate % Hemolysis->End Positive Control (Water)->Incubate with diluted\nhuman blood Negative Control (Saline)->Incubate with diluted\nhuman blood Platelet_Adhesion_Assay_Workflow cluster_quantification Quantification Methods Start Start Prepare Platelet-Rich\nPlasma (PRP) Prepare Platelet-Rich Plasma (PRP) Incubate PRP with\ntest material Incubate PRP with test material Prepare Platelet-Rich\nPlasma (PRP)->Incubate PRP with\ntest material Wash to remove\nnon-adherent platelets Wash to remove non-adherent platelets Incubate PRP with\ntest material->Wash to remove\nnon-adherent platelets Quantify adhered platelets Quantify adhered platelets Wash to remove\nnon-adherent platelets->Quantify adhered platelets End End Quantify adhered platelets->End Microscopy (e.g., SEM, fluorescence) Microscopy (e.g., SEM, fluorescence) Quantify adhered platelets->Microscopy (e.g., SEM, fluorescence) Colorimetric Assays (e.g., LDH, ACP) Colorimetric Assays (e.g., LDH, ACP) Quantify adhered platelets->Colorimetric Assays (e.g., LDH, ACP) Radiolabeling (e.g., ¹¹¹In, ¹²⁵I) Radiolabeling (e.g., ¹¹¹In, ¹²⁵I) Quantify adhered platelets->Radiolabeling (e.g., ¹¹¹In, ¹²⁵I) Complement_Activation_Assay_Workflow cluster_measurement Measurement Methods Start Start Incubate test material\nwith human serum Incubate test material with human serum Stop reaction with EDTA Stop reaction with EDTA Incubate test material\nwith human serum->Stop reaction with EDTA Measure complement\nactivation products (e.g., C3a, C5a, sC5b-9) Measure complement activation products (e.g., C3a, C5a, sC5b-9) Stop reaction with EDTA->Measure complement\nactivation products (e.g., C3a, C5a, sC5b-9) End End Measure complement\nactivation products (e.g., C3a, C5a, sC5b-9)->End ELISA ELISA Measure complement\nactivation products (e.g., C3a, C5a, sC5b-9)->ELISA Western Blot Western Blot Measure complement\nactivation products (e.g., C3a, C5a, sC5b-9)->Western Blot

References

Phosphorylcholine Surfaces: A Superior Strategy for Mitigating Thrombogenicity in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for truly biocompatible materials that do not elicit a thrombotic response when in contact with blood is a paramount challenge. Phosphorylcholine (PC) functionalized surfaces have emerged as a leading solution, demonstrating a significant reduction in thrombogenicity compared to other biomaterials. This guide provides an objective comparison of PC surfaces with alternative materials, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.

This compound, a zwitterionic head group found in the outer leaflet of red blood cell membranes, endows surfaces with a unique "biomimetic" quality. This characteristic is central to its ability to resist protein adsorption and subsequent platelet adhesion and activation, the initial steps in the blood coagulation cascade.[1][2] Materials coated with PC polymers, such as poly(2-methacryloyloxyethyl this compound) (MPC), have consistently shown superior hemocompatibility in a variety of applications, from cardiovascular stents to extracorporeal circuits.[3][4][5]

Comparative Analysis of Surface Performance

The effectiveness of this compound surfaces in reducing thrombogenicity is best illustrated through direct comparison with other commonly used biomaterials. The following tables summarize key performance metrics from various in vitro and in vivo studies.

Table 1: Protein Adsorption on Various Biomaterial Surfaces
Surface MaterialFibrinogen Adsorption (mg/m²)Albumin Adsorption (mg/m²)Reference
This compound (PC) Polymer< 1.0Decreased compared to controls[6][7]
Silicon Oxide (Hydrophilic)6.0 ± 0.32.5 ± 0.3[7]
Poly(n-butyl methacrylate) (PBMA)Significantly higher than PCSignificantly higher than PC[6]
Poly(ethylene terephthalate) (PET)Higher than PC-coated PETHigher than PC-coated PET[8][9]

Data presented as mean ± standard deviation where available.

Table 2: Platelet Adhesion and Activation on Various Biomaterial Surfaces
Surface MaterialPlatelet AdhesionPlatelet Activation Markers (e.g., Thromboxane B2, β-thromboglobulin)Reference
This compound (PC) CoatedSignificantly ReducedPlateau or decrease observed[10][11][12]
Unmodified Titanium AlloyMarked Platelet DepositionIncreased levels[12]
PolystyreneHigh Platelet DepositionIncreased levels[12]
Uncoated Extracorporeal CircuitSteady IncreaseSteady Increase[10][11]
Table 3: In Vivo Performance of PC-Coated Stents (Porcine Model)
Stent TypeEndothelialization (at 5 days)Intimal Thickness (at 4 & 12 weeks)Adverse Inflammatory ResponseStent ThrombosisReference
PC-Coated~91%No significant difference from controlNo evidence of additional coating-related inflammationDid not occur[13][14][15]
Non-Coated (Control)~92%No significant difference from coatedCharacteristic of trauma from stent placementDid not occur[13][14][15]

Key Experimental Methodologies

The validation of reduced thrombogenicity on this compound surfaces relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs to a material surface when exposed to a protein solution (e.g., plasma, fibrinogen, or albumin solution).

Protocol:

  • Surface Preparation: The test surfaces (e.g., PC-coated, titanium, polystyrene) are cut into standardized sample sizes and cleaned.

  • Protein Solution Incubation: Samples are incubated in a solution containing a known concentration of protein (e.g., bovine serum albumin or fibrinogen) for a specified time and temperature (e.g., 37°C for 60 minutes).

  • Rinsing: After incubation, the samples are thoroughly rinsed with a buffer solution (e.g., phosphate-buffered saline, PBS) to remove non-adsorbed protein.

  • Protein Quantification: The amount of adsorbed protein is quantified using techniques such as:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface, which can be correlated to protein coverage.[6][12]

    • Ellipsometry: To measure the thickness of the adsorbed protein layer.[7]

    • Enzyme-Linked Immunosorbent Assay (ELISA): Using specific antibodies to detect and quantify the adsorbed protein.[14]

    • Radiolabeling: Using radioactively labeled proteins and measuring the radioactivity of the surface after incubation and rinsing.

Platelet Adhesion and Activation Assay

Objective: To assess the extent of platelet adhesion and activation on a material surface when exposed to whole blood or platelet-rich plasma.

Protocol:

  • Blood Collection: Fresh human or animal blood is collected into an anticoagulant (e.g., citrate). Platelet-rich plasma (PRP) can be prepared by centrifugation.

  • Surface Exposure: The test surfaces are exposed to whole blood or PRP under static or dynamic (flow) conditions for a defined period.

  • Rinsing: Samples are gently rinsed with a buffer to remove non-adherent platelets.

  • Platelet Quantification and Visualization:

    • Scanning Electron Microscopy (SEM): To visualize the morphology and density of adherent platelets.[5][14]

    • Immunofluorescence Staining: Using fluorescently labeled antibodies against platelet-specific markers (e.g., CD62P for activated platelets) to visualize and quantify adherent and activated platelets.[16]

    • Lactate Dehydrogenase (LDH) Assay: To quantify the number of adherent platelets by measuring the activity of this cytosolic enzyme.

  • Platelet Activation Measurement: The supernatant (blood or PRP after contact with the material) is analyzed for markers of platelet activation, such as:

    • Thromboxane B2 (TXB2): Measured by ELISA.[10][11]

    • β-thromboglobulin (βTG): Measured by ELISA.[10][11]

In Vivo Thrombosis Model (e.g., Porcine Stent Implantation)

Objective: To evaluate the long-term biocompatibility and thrombotic response to a medical device in a living organism.

Protocol:

  • Device Implantation: PC-coated and control (uncoated) stents are implanted into the coronary arteries of pigs under sterile surgical conditions.[13][14]

  • Post-Operative Monitoring: Animals are monitored for a predetermined period (e.g., 5 days, 4 weeks, 12 weeks).

  • Explantation and Analysis: At the end of the study period, the stented arterial segments are explanted.

  • Histological Analysis: The tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess endothelialization, neointimal formation, and the inflammatory response.[13][14]

  • Scanning Electron Microscopy (SEM): To examine the surface of the explanted stent for thrombus formation and endothelial cell coverage.[14]

  • Morphometry: Quantitative analysis of histological sections to measure parameters like intimal thickness.[13]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Thrombosis_Pathway cluster_initiation Initiation on Biomaterial Surface cluster_amplification Platelet and Coagulation Cascade Activation cluster_outcome Thrombus Formation cluster_pc_intervention Inhibition by this compound Surface Biomaterial Biomaterial Surface Protein_Adsorption Protein Adsorption (e.g., Fibrinogen) Biomaterial->Protein_Adsorption Blood Contact Platelet_Adhesion Platelet Adhesion Protein_Adsorption->Platelet_Adhesion Platelet_Activation Platelet Activation Platelet_Adhesion->Platelet_Activation Coagulation_Cascade Coagulation Cascade (Intrinsic Pathway) Platelet_Activation->Coagulation_Cascade Thrombus Thrombus Formation (Platelets + Fibrin Mesh) Platelet_Activation->Thrombus Thrombin_Generation Thrombin Generation Coagulation_Cascade->Thrombin_Generation Thrombin_Generation->Platelet_Activation Fibrin_Formation Fibrin Formation Thrombin_Generation->Fibrin_Formation Fibrin_Formation->Thrombus PC_Surface This compound Surface PC_Surface->Protein_Adsorption Inhibits

Caption: The blood coagulation cascade initiated by contact with a biomaterial surface.

Platelet_Adhesion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results start Start: Prepare Test Surfaces (PC-coated vs. Control) incubate Incubate Surfaces with Blood/PRP start->incubate blood Collect Fresh Blood/ Prepare Platelet-Rich Plasma blood->incubate rinse Rinse to Remove Non-adherent Platelets incubate->rinse sem SEM Imaging: Visualize Platelet Morphology and Density rinse->sem fluorescence Immunofluorescence: Stain for Platelet Markers rinse->fluorescence supernatant Analyze Supernatant for Activation Markers (e.g., TXB2) rinse->supernatant end End: Compare Platelet Adhesion and Activation sem->end fluorescence->end supernatant->end

Caption: Experimental workflow for in vitro platelet adhesion and activation assay.

References

A Comparative Guide to Crosslinkers for Phosphorylcholine Hydrogels: Impact on Performance and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of phosphorylcholine (MPC) hydrogels. This guide provides an objective comparison of various crosslinkers, summarizing their effects on key hydrogel characteristics, supported by experimental data and detailed methodologies.

This compound hydrogels are renowned for their excellent biocompatibility and bio-inertness, making them ideal candidates for a range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings. The choice of crosslinker not only dictates the three-dimensional network structure but also profoundly influences the mechanical strength, swelling behavior, degradation kinetics, and, crucially, the release profile of encapsulated therapeutic agents. This guide delves into the comparative effects of conventional, hydrophilic, and biodegradable crosslinkers on the performance of this compound hydrogels.

Comparative Analysis of Crosslinker Effects on this compound Hydrogel Properties

The performance of this compound hydrogels can be significantly tailored by the selection of the crosslinking agent. Below is a summary of quantitative data from various studies, highlighting the impact of different crosslinkers on critical hydrogel properties.

CrosslinkerMonomer SystemKey FindingsReference
MMPC MPCFracture strength of 120 kPa, which is considerably higher than that of hydrogels cross-linked with BIS. Also showed increased freezing water content.[1]
BIS MPCLower fracture strength compared to MMPC-crosslinked hydrogels.[1]
TEGMA MPCThe storage modulus of the resulting hydrogel was higher than the loss modulus at a crosslinker concentration of 6.5 mM, indicating a gel state.[2]
bisAA APCAt a crosslinker concentration of 6.5 mM, the storage modulus was quite low.[2]
MPCSS MPCEnhanced mechanical properties due to electrostatic interactions between the oppositely charged groups of the crosslinker and monomer.[3]
Polyphosphoesters MPCMechanical properties were influenced by the cross-linking density. The rate of enzymatic degradation could be controlled by the amount of polyphosphoesters.

Table 1: Comparison of Mechanical and Physical Properties of this compound Hydrogels with Different Crosslinkers.

CrosslinkerDrug Release ProfileBiocompatibility/CytotoxicityReference
MMPC Information not available in the provided search results.Generally considered biocompatible due to its this compound structure.[1]
BIS Information not available in the provided search results.Potential for unreacted monomer toxicity.
TEGMA Information not available in the provided search results.Can exhibit some level of cytotoxicity.
bisAA Information not available in the provided search results.Generally considered biocompatible.
MPCSS Biodegradable disulfide bonds allow for triggered release in a reducing environment.Designed to be biocompatible and non-fouling.[3]
Polyphosphoesters Biodegradability allows for controlled release as the hydrogel degrades.The hydrogel and crosslinker did not show any cytotoxicity when evaluated using V79 cells.

Table 2: Comparison of Drug Release and Biocompatibility of this compound Hydrogels with Different Crosslinkers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for the synthesis and characterization of this compound hydrogels.

Synthesis of this compound Hydrogels

A common method for preparing this compound hydrogels involves free-radical polymerization.

Materials:

  • 2-Methacryloyloxyethyl this compound (MPC) monomer

  • Crosslinking agent (e.g., MMPC, BIS, TEGMA, bisAA)

  • Initiator (e.g., ammonium (B1175870) persulfate (APS) and sodium metabisulfite (B1197395) (SMBS) for redox initiation, or a photoinitiator for UV-initiated polymerization)

  • Solvent (e.g., deionized water or phosphate-buffered saline (PBS))

Procedure:

  • The MPC monomer and the desired crosslinker are dissolved in the chosen solvent.

  • The solution is deoxygenated by bubbling nitrogen gas through it.

  • The initiator system is added to the solution. For redox initiation, APS and SMBS are added. For photopolymerization, a photoinitiator is added, and the solution is exposed to UV light.

  • The solution is then transferred to a mold and allowed to polymerize at a specific temperature for a set duration (e.g., 37°C for several hours).

  • After polymerization, the resulting hydrogel is removed from the mold and immersed in a large volume of the solvent to remove any unreacted monomers and initiators. The solvent is typically changed several times over a period of 24-48 hours.

Characterization of Hydrogel Properties

Swelling Ratio Determination:

  • The fully swollen hydrogel is weighed (Ws).

  • The hydrogel is then freeze-dried or dried in a vacuum oven until a constant weight is achieved to obtain the dry weight (Wd).

  • The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.

Mechanical Property Analysis (Tensile and Compressive Strength):

  • Hydrogel samples are prepared in a specific shape (e.g., dumbbell-shaped for tensile tests, cylindrical for compression tests).

  • A universal testing machine is used to apply either a tensile or compressive force at a constant strain rate.

  • The stress and strain are recorded until the hydrogel fractures.

  • From the stress-strain curve, parameters such as fracture strength, Young's modulus (for tensile tests), and compressive modulus can be determined.

Drug Release Studies:

  • A model drug is loaded into the hydrogel, either by incorporating it during polymerization or by soaking the hydrogel in a drug solution.

  • The drug-loaded hydrogel is placed in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Biocompatibility Assessment (Cell Viability Assay):

  • Extracts of the hydrogel are prepared by incubating the hydrogel in a cell culture medium.

  • Cells (e.g., fibroblasts or other relevant cell lines) are cultured in the presence of the hydrogel extracts.

  • After a specific incubation period, a cell viability assay (e.g., MTT or WST-1 assay) is performed to quantify the number of viable cells.

  • The cell viability in the presence of the hydrogel extracts is compared to that of control cells cultured in a fresh medium to assess the cytotoxicity of the hydrogel.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and logical connections involved in comparing crosslinkers for this compound hydrogels, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_analysis Data Analysis & Comparison Monomer MPC Monomer Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker (e.g., MMPC, BIS) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification Polymerization->Purification Swelling Swelling Ratio Purification->Swelling Mechanical Mechanical Testing Purification->Mechanical DrugRelease Drug Release Purification->DrugRelease Biocompatibility Biocompatibility Purification->Biocompatibility Comparison Comparative Analysis Swelling->Comparison Mechanical->Comparison DrugRelease->Comparison Biocompatibility->Comparison

Caption: Experimental workflow for comparing this compound hydrogels.

CrosslinkerEffects cluster_properties Hydrogel Properties Crosslinker Crosslinker Choice Mechanical Mechanical Strength Crosslinker->Mechanical determines Swelling Swelling Ratio Crosslinker->Swelling influences DrugRelease Drug Release Profile Crosslinker->DrugRelease controls Biocompatibility Biocompatibility Crosslinker->Biocompatibility affects

Caption: Influence of crosslinker choice on hydrogel properties.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Phosphorylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the vital work of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling phosphorylcholine, a key compound in various biomedical applications. Adherence to these protocols is crucial for mitigating risks and ensuring the integrity of your research.

This compound and its derivatives, while not always classified as hazardous, require careful handling to prevent potential irritation and ensure personnel safety.[1][2] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to support your laboratory's safety culture.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required and recommended equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Required: Nitrile gloves.Protects against skin contact and potential irritation.[2]
Eye & Face Protection Required: Safety glasses with side shields. Recommended: Chemical safety goggles.Prevents eye contact with dust or aerosols.[2][3]
Respiratory Protection Recommended: NIOSH-approved respirator if ventilation is inadequate or dust is generated.[3]Minimizes the risk of inhaling dust particles.[1]
Protective Clothing Required: Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.[3]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is typically 2-8°C or -20°C, depending on the specific product; always consult the manufacturer's instructions.[1][3]

2. Handling and Preparation:

  • Handle this compound in a well-ventilated area, such as a fume hood, especially when dealing with powdered forms to avoid dust formation.[1][4]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Wash hands thoroughly after handling.[5]

3. Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.[4]

  • For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

  • Ventilate the area of the spill.[5]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of waste in accordance with local, state, and federal regulations.[2]

  • Unused this compound should be disposed of through a licensed professional waste disposal service.[2]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Visualizing the Workflow: Handling this compound Safely

To further clarify the procedural steps for handling this compound, the following diagram illustrates the complete workflow from preparation to disposal, emphasizing key safety checkpoints.

References

×

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.